OTS514
Description
Structure
3D Structure
Properties
IUPAC Name |
9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETLNMOJNONWOY-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
OTS514: An In-depth Technical Guide on the Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is highly expressed in a variety of human cancers and correlates with poor prognosis, while having limited expression in normal adult tissues. This differential expression makes TOPK an attractive target for cancer therapy. OTS514 has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest, apoptosis, and inhibiting cytokinesis. This technical guide provides a comprehensive overview of the mechanism of action of OTS514 in cancer cells, including its effects on key signaling pathways, quantitative data on its efficacy, and detailed experimental protocols.
Data Presentation: Quantitative Efficacy of OTS514
OTS514 exhibits potent inhibitory activity against TOPK and demonstrates significant growth-inhibitory effects across a range of cancer cell lines.
| Parameter | Value | Reference |
| Target | T-LAK cell-originated protein kinase (TOPK)/PDZ-binding kinase (PBK) | [1] |
| IC50 (TOPK cell-free assay) | 2.6 nM | [1] |
Table 1: In Vitro Inhibitory Activity of OTS514
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Kidney Cancer | VMRC-RCW | 19.9 - 44.1 | [1] |
| Caki-1 | 19.9 - 44.1 | [1] | |
| Caki-2 | 19.9 - 44.1 | [1] | |
| 769-P | 19.9 - 44.1 | [1] | |
| 786-O | 19.9 - 44.1 | [1] | |
| Ovarian Cancer | ES-2 | 3.0 - 46 | [1] |
| Various other lines | 3.0 - 46 | [1] |
Table 2: Growth Inhibitory Effect (IC50) of OTS514 on Various Cancer Cell Lines
Core Mechanism of Action: TOPK Inhibition
OTS514 exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK. TOPK plays a crucial role in mitosis, particularly in cytokinesis. Inhibition of TOPK by OTS514 leads to a failure of cancer cells to complete cell division, resulting in apoptosis.
Signaling Pathways Modulated by OTS514
Inhibition of TOPK by OTS514 triggers a cascade of downstream signaling events that collectively contribute to its anti-tumor activity. These include the disruption of major survival pathways and the activation of tumor-suppressive pathways.
Disruption of Pro-Survival Signaling: AKT, p38 MAPK, and NF-κB
OTS514 treatment leads to the downregulation of key pro-survival signaling pathways, including the PI3K/AKT, p38 MAPK, and NF-κB pathways. The precise mechanisms of how TOPK regulates these pathways are still under investigation, but it is evident that its inhibition has a significant impact on their activity.
Activation of FOXO3 and Downregulation of E2F Targets
A critical consequence of OTS514-mediated TOPK inhibition is the activation of the FOXO3a transcription factor. Activated FOXO3a upregulates the expression of cell cycle inhibitors p21 and p27, leading to cell cycle arrest. Additionally, OTS514 treatment has been shown to downregulate the expression of E2F target genes, which are crucial for cell cycle progression.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of OTS514 on cancer cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of OTS514 in complete growth medium. Remove the medium from the wells and add 100 µL of the OTS514 dilutions or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Solubilization: Incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the OTS514 concentration.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways affected by OTS514.
-
Cell Treatment and Lysis: Seed cancer cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of OTS514 or vehicle control for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein lysates by boiling with Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-TOPK, total TOPK, phospho-AKT, total AKT, phospho-p38, total p38, phospho-IκBα, total IκBα, FOXO3a, p21, p27, and a loading control like GAPDH or β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse IgG, typically at 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of OTS514 on cell cycle distribution.
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with OTS514 or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm.
-
Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of TOPK inhibitors. For instance, oral administration of OTS514 has been shown to significantly prolong the overall survival in an ES-2 ovarian cancer abdominal dissemination xenograft model[1]. Mouse xenograft studies with human lung cancer cells also confirmed the in vivo efficacy of OTS514[1]. However, these studies also noted potential hematopoietic toxicity at higher doses, which may require further investigation and formulation strategies for clinical development.
Conclusion
OTS514 is a promising anti-cancer agent that targets TOPK, a kinase critical for cancer cell proliferation and survival. Its mechanism of action is multifaceted, involving the direct inhibition of cytokinesis and the modulation of key signaling pathways that control cell cycle progression and apoptosis. The potent and selective nature of OTS514, combined with its demonstrated efficacy in preclinical models, warrants further investigation for its potential clinical application in the treatment of various human cancers. This technical guide provides a foundational understanding of the molecular mechanisms underlying the anti-tumor activity of OTS514, offering valuable insights for researchers and drug development professionals in the field of oncology.
References
TOPK Inhibitor OTS514: A Technical Guide to its Signaling Pathway and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the T-LAK cell-originated protein kinase (TOPK) inhibitor, OTS514. TOPK, a member of the mitogen-activated protein kinase kinase (MAPKK) family, is frequently overexpressed in a multitude of human cancers and correlates with poor prognosis, making it a compelling target for anti-cancer therapy. OTS514 has emerged as a potent and selective small molecule inhibitor of TOPK, demonstrating significant anti-tumor activity in preclinical models. This document details the mechanism of action of OTS514, its impact on downstream signaling pathways, and provides a summary of its efficacy across various cancer cell lines. Furthermore, this guide includes detailed experimental protocols for key assays and visual representations of the signaling cascades and experimental workflows to facilitate further research and development of TOPK-targeted therapies.
Introduction to TOPK and the Inhibitor OTS514
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that plays a crucial role in mitosis, particularly in the process of cytokinesis. Its expression is tightly regulated in normal tissues but is found to be significantly upregulated in a wide range of malignancies, including but not limited to, lung, breast, ovarian, kidney, and hematological cancers.[1][2][3] The overexpression of TOPK is often associated with tumor progression, metastasis, and resistance to therapy.
OTS514 is a small molecule inhibitor that demonstrates high potency and selectivity for TOPK, with an in vitro IC50 of 2.6 nM. By targeting the kinase activity of TOPK, OTS514 disrupts critical cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.[1] Its efficacy has been demonstrated in numerous cancer cell lines and in vivo xenograft models, highlighting its potential as a therapeutic agent.[1][3]
Mechanism of Action and Signaling Pathway
OTS514 exerts its anti-tumor effects by directly inhibiting the kinase activity of TOPK. This inhibition sets off a cascade of downstream events that ultimately lead to cancer cell death. The core mechanism involves the disruption of cytokinesis, the final stage of cell division, resulting in multinucleated cells and subsequent apoptosis.
Downstream Signaling Cascades
Inhibition of TOPK by OTS514 leads to the modulation of several critical signaling pathways that are essential for cancer cell survival and proliferation:
-
FOXM1 Signaling: A key downstream effector of TOPK signaling is the Forkhead Box M1 (FOXM1) transcription factor. While TOPK does not directly phosphorylate FOXM1, it regulates its activity. The inhibition of TOPK by OTS514 leads to a reduction in the levels of phosphorylated (active) FOXM1.[4] FOXM1 is a master regulator of G2/M transition and mitotic progression, and its downregulation contributes significantly to the cell cycle arrest observed with OTS514 treatment.
-
AKT, p38 MAPK, and NF-κB Pathways: OTS514 treatment has been shown to disrupt pro-survival signaling pathways, including the PI3K/AKT, p38 MAPK, and NF-κB pathways.[1][4] The inhibition of these pathways further contributes to the induction of apoptosis and suppression of tumor growth.
-
Induction of Apoptosis: The culmination of these signaling disruptions is the induction of programmed cell death, or apoptosis. OTS514 treatment leads to the cleavage of PARP and activation of caspases, hallmarks of apoptotic cell death.[5]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway of OTS514.
Caption: OTS514 inhibits TOPK, leading to downstream effects.
Quantitative Data Summary
OTS514 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| Various | Multiple Myeloma | 11.6 - 29.4 |
| VMRC-RCW | Kidney Cancer | 19.9 - 44.1 |
| Caki-1 | Kidney Cancer | 19.9 - 44.1 |
| Caki-2 | Kidney Cancer | 19.9 - 44.1 |
| 769-P | Kidney Cancer | 19.9 - 44.1 |
| 786-O | Kidney Cancer | 19.9 - 44.1 |
| Various | Ovarian Cancer | 3.0 - 46 |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Experimental Protocols
The following are detailed protocols for key experiments commonly used to characterize the effects of OTS514.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of OTS514 in a cancer cell line.
Workflow Diagram:
Caption: Workflow for a typical MTT-based cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
OTS514 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of OTS514 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest OTS514 concentration.
-
Remove the medium from the wells and add 100 µL of the OTS514 dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilizing agent to each well.
-
Gently pipette up and down to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the effect of OTS514 on the expression and phosphorylation status of target proteins.
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Materials:
-
Cancer cell line of interest
-
OTS514
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TOPK, anti-p-FOXM1, anti-FOXM1, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of OTS514 for the desired time period (e.g., 24 or 48 hours).
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells after OTS514 treatment using flow cytometry.
Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
OTS514
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with OTS514 at various concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Clinical Development Status
As of the latest available information, OTS514 has been extensively evaluated in preclinical studies. However, there is no publicly available information indicating that OTS514 has entered formal clinical trials with a registered NCT (National Clinical Trial) identifier. The development of TOPK inhibitors is an active area of research, and companies like Oncotelic Therapeutics are involved in advancing this class of drugs.[6][7][8][9] Researchers and drug development professionals are encouraged to monitor clinical trial registries and publications from relevant pharmaceutical companies for the most up-to-date information on the clinical status of OTS514 and other TOPK inhibitors.
Conclusion
OTS514 is a promising, potent inhibitor of TOPK with significant anti-cancer activity demonstrated in a variety of preclinical models. Its mechanism of action, centered on the disruption of mitosis and key survival signaling pathways, provides a strong rationale for its continued investigation as a therapeutic agent. The data and protocols presented in this guide are intended to support the research community in further elucidating the therapeutic potential of OTS514 and advancing the development of TOPK-targeted therapies for the treatment of cancer.
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oncotelic Initiates Phase 1 Trial Evaluating CA4P in Combination with Pembrolizumab for Melanoma - BioSpace [biospace.com]
- 7. Early County Gin Inc. - Stock Quotes [earlycountygin.com]
- 8. Pipeline – Oncotelic [oncotelic.com]
- 9. Oncotelic Therapeutics Receives FDA Clearance for Phase 2 Clinical Trial of OT-101/Pembroluzimab Combination for Mesothelioma (M201) [drug-dev.com]
The Potent Anti-Myeloma Activity of OTS514: A Deep Dive into its Downstream Targets
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge. The novel small molecule inhibitor, OTS514, has demonstrated potent anti-myeloma activity in preclinical models, offering a promising new avenue for treatment. This technical guide provides a comprehensive overview of the downstream targets of OTS514 in multiple myeloma, detailing its mechanism of action and the key signaling pathways it modulates.
OTS514 is a highly potent inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), with a median inhibitory concentration (IC50) of 2.6 nM. TOPK is a mitotic kinase that is overexpressed in various cancers, including multiple myeloma, and is associated with tumor cell proliferation and poor patient prognosis.[1] OTS514 exerts its anti-myeloma effects by inducing cell cycle arrest and apoptosis, even at nanomolar concentrations.[1][2] Notably, it exhibits preferential killing of malignant CD138+ plasma cells, the hallmark of multiple myeloma.[1]
Key Downstream Effects of OTS514
The inhibition of TOPK by OTS514 triggers a cascade of downstream events that collectively suppress myeloma cell growth and survival. These effects are multifaceted, impacting critical cellular processes including cell cycle regulation, apoptosis, and pro-survival signaling.
Modulation of Cell Cycle and Apoptosis Regulators
OTS514 treatment leads to a significant upregulation of the Forkhead box protein O3 (FOXO3).[1][2] FOXO3 is a transcription factor that acts as a tumor suppressor by promoting the expression of genes involved in cell cycle arrest and apoptosis. Key downstream targets of FOXO3 that are elevated following OTS514 treatment include the cyclin-dependent kinase inhibitors CDKN1A (p21) and CDKN1B (p27).[1][2] The induction of p21 and p27 contributes to the observed G1 cell cycle arrest in myeloma cells.[3]
Concurrently, OTS514 treatment leads to a reduction in the levels of Forkhead box M1 (FOXM1), a transcription factor that plays a crucial role in cell cycle progression and is often overexpressed in cancer.[1][2] The induction of apoptosis is further evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and an increase in caspase-3/7 activity.[3][4]
Disruption of Pro-Survival Signaling Pathways
A critical aspect of OTS514's mechanism of action is its ability to disrupt multiple pro-survival signaling pathways that are frequently dysregulated in multiple myeloma.
-
AKT Pathway: OTS514 has been shown to reduce the phosphorylation of AKT, a key kinase that promotes cell survival and proliferation, in some multiple myeloma cell lines.[2]
-
MAPK Pathway: The inhibitor effectively reduces the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a pathway implicated in the oncogenic bone marrow microenvironment of multiple myeloma.[1][2]
-
NF-κB Pathway: OTS514 treatment disrupts the NF-κB signaling pathway by decreasing the phosphorylation of IκBα, an inhibitor of NF-κB.[1][2] This leads to the suppression of NF-κB's pro-survival and pro-inflammatory functions.
-
STAT3 and β-catenin Signaling: In vivo studies using xenograft models have demonstrated that OTS514 can decrease the phosphorylation of STAT3 and the levels of β-catenin, two other important mediators of cancer cell proliferation and survival.[4]
The effects of OTS514 appear to be independent of the p53 tumor suppressor protein's mutational status, broadening its potential therapeutic applicability.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of OTS514 in multiple myeloma.
| Parameter | Value | Reference |
| OTS514 IC50 for TOPK Kinase Activity | 2.6 nM |
| In Vivo Efficacy of OTS964 (Oral formulation) | Details | Reference |
| Model | Aggressive mouse xenograft | [1] |
| Dosage | 100 mg/kg, orally, 5 days a week | [1] |
| Tumor Size Reduction | 48% - 81% compared to control | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by OTS514 and a typical experimental workflow for evaluating its effects.
Caption: OTS514 inhibits TOPK, leading to downstream effects on cell cycle, apoptosis, and pro-survival pathways.
Caption: A typical experimental workflow for evaluating the anti-myeloma effects of OTS514.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. The following outlines the core protocols employed in the preclinical evaluation of OTS514.
Cell Viability Assay (MTT)
-
Cell Seeding: Plate human myeloma cell lines (HMCLs) in 96-well plates at a density of 1-2 x 10^4 cells per well.
-
Drug Treatment: Treat cells with increasing concentrations of OTS514 for 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Western Blotting
-
Cell Lysis: Treat HMCLs with OTS514 for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TOPK, p-p38, p-IκBα, p-AKT, FOXM1, p21, p27, cleaved PARP, p-STAT3, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvest: Treat HMCLs with OTS514 for 24 hours. Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells and resuspend them in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mouse Xenograft Model
-
Cell Implantation: Subcutaneously inject human myeloma cells into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Drug Administration: Administer OTS964 (the orally available derivative of OTS514) or vehicle control to the mice via oral gavage.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion and Future Directions
OTS514 represents a promising therapeutic agent for multiple myeloma due to its potent and specific inhibition of TOPK and its subsequent impact on a nexus of oncogenic signaling pathways. The preclinical data strongly support the continued investigation of TOPK inhibitors in the clinical setting for multiple myeloma. Future research should focus on elucidating the mechanisms of potential resistance to OTS514 and exploring rational combination therapies to further enhance its anti-myeloma efficacy. The synergistic effects observed with lenalidomide (B1683929) provide a strong rationale for evaluating TOPK inhibition within existing myeloma treatment paradigms.[1][5]
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
The Biological Function of OTS514 in Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS514 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in various malignancies, including lung cancer. Upregulation of TOPK is associated with poor prognosis, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the biological function of OTS514 in lung cancer, focusing on its mechanism of action, effects on cellular processes, and impact on key signaling pathways. This document synthesizes preclinical data, details relevant experimental methodologies, and presents complex biological interactions through structured data and visualizations to support further research and drug development efforts in oncology.
Introduction to OTS514 and its Target: TOPK
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[1] Its expression is typically restricted to proliferating cells and is significantly elevated in a wide range of cancers, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[1][2] High TOPK expression correlates with tumor progression and poor patient outcomes.[3] TOPK plays a crucial role in mitosis, cytokinesis, and the maintenance of cancer stem cells (CSCs).[1][4]
OTS514 is a highly potent inhibitor of TOPK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[5] By targeting TOPK, OTS514 disrupts essential cellular processes in cancer cells, leading to growth suppression and cell death.
Mechanism of Action of OTS514 in Lung Cancer
The primary mechanism of action of OTS514 is the direct inhibition of the kinase activity of TOPK. This inhibition sets off a cascade of downstream effects that collectively contribute to its anti-tumor activity in lung cancer.
Inhibition of TOPK Kinase Activity
OTS514 binds to the ATP-binding pocket of TOPK, preventing its autophosphorylation and the subsequent phosphorylation of its downstream substrates.[6] This direct inhibition is the initial and most critical step in its biological function.
Disruption of Cytokinesis
A hallmark of OTS514's activity is the induction of cytokinesis failure.[4] TOPK is essential for the final stage of cell division, and its inhibition by OTS514 leads to the formation of intercellular bridges and, ultimately, apoptotic cell death.[4]
Induction of Apoptosis and Cell Cycle Arrest
Treatment of lung cancer cells with OTS514 leads to a significant induction of apoptosis and arrest of the cell cycle.[4][5] The failure to complete cytokinesis is a major trigger for the apoptotic cascade.
Key Signaling Pathways Modulated by OTS514
OTS514's inhibition of TOPK has significant ramifications for several critical signaling pathways that are often dysregulated in lung cancer.
The TOPK-FOXM1 Axis
A pivotal downstream effector of TOPK is the Forkhead Box M1 (FOXM1) transcription factor.[1][4] TOPK phosphorylates and activates FOXM1, a master regulator of cell cycle progression and a key player in cancer stemness.[1] OTS514 treatment effectively suppresses FOXM1 activity, leading to the downregulation of its target genes, such as MELK, which are involved in cell proliferation and the maintenance of CSCs.[1]
Upstream Regulation and Crosstalk with Other Pathways
TOPK expression and activity in lung cancer are influenced by several upstream oncogenic drivers, including KRAS, MET, ALK, and EGFR.[2][7][8] Furthermore, TOPK signaling exhibits significant crosstalk with other major cancer-related pathways:
-
MAPK/ERK Pathway: In KRAS-mutated NSCLC, TOPK expression is regulated by the MAPK/ERK signaling pathway.[7][9]
-
PI3K/AKT Pathway: TOPK has been shown to influence the PI3K/AKT pathway, further impacting cell survival and proliferation.[3]
-
NF-κB Signaling: TOPK can promote the activation of NF-κB signaling, contributing to tumor progression.[7]
The following diagram illustrates the central role of TOPK and the impact of OTS514 on these interconnected signaling networks.
Quantitative Preclinical Data
The anti-tumor efficacy of OTS514 has been demonstrated across a range of lung cancer cell lines and in vivo models.
In Vitro Cytotoxicity
OTS514 exhibits potent cytotoxic effects against various lung cancer cell lines, with IC50 values in the nanomolar range.
| Cell Line | Lung Cancer Subtype | IC50 (nM) | Reference |
| Adherent SCLC | |||
| SBC-3 | SCLC | 1.3 - 8.4 | [6] |
| H446 | SCLC | 1.3 - 8.4 | [6] |
| H69AR | SCLC | 1.3 - 8.4 | [6] |
| Suspension SCLC | |||
| H69 | SCLC | 0.4 - 7.2 | [1] |
| H82 | SCLC | 0.4 - 7.2 | [1] |
| H524 | SCLC | 0.4 - 7.2 | [1] |
| H146 | SCLC | 39.3 | [1] |
| H2171 | SCLC | 42.6 | [1] |
| NSCLC | |||
| A549 | NSCLC (KRAS G12C) | Not specified, but effective | [7] |
In Vivo Efficacy
In preclinical xenograft models of human lung cancer, OTS514 has demonstrated significant tumor growth inhibition and even complete tumor regression.
| Animal Model | Lung Cancer Model | Treatment Regimen | Outcome | Reference |
| Nude Mice | A549 (NSCLC) Xenograft | 1-5 mg/kg, i.v., daily for 2 weeks | Tumor regression | [5] |
| Nude Mice | LU-99 (NSCLC) Xenograft | Not specified for OTS514 | A precursor to OTS964 which showed complete tumor regression | [10] |
Induction of Apoptosis and Cell Cycle Arrest
Quantitative analysis of apoptosis and cell cycle distribution following OTS514 treatment reveals a significant increase in programmed cell death and alterations in cell cycle progression.
| Cell Line | Treatment | Apoptotic Cells (%) | Cell Cycle Arrest | Reference |
| H1299 (NSCLC) | 20 nM CFI-400945 (PLK4 inhibitor, similar effect) | ~40% | G2/M arrest and polyploidy | |
| A549 (NSCLC) | 20 nM CFI-400945 (PLK4 inhibitor, similar effect) | ~35% | G2/M arrest and polyploidy |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of OTS514's biological function in lung cancer.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of OTS514 on lung cancer cell lines.
Materials:
-
Lung cancer cell lines
-
96-well plates
-
Complete culture medium
-
OTS514 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed lung cancer cells in a 96-well plate at a density of 4 x 10³ (adherent) or 4 x 10⁴ (suspension) cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of OTS514 (e.g., 0-50 nM) and a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.
-
Add 100 µL of solubilization solution to each well and incubate with shaking for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in lung cancer cells treated with OTS514 using flow cytometry.
Materials:
-
Lung cancer cell lines
-
OTS514 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of OTS514 (e.g., 10 or 20 nM) and a vehicle control for 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of lung cancer cells treated with OTS514.
Materials:
-
Lung cancer cell lines
-
OTS514 stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with OTS514 for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for detecting the protein levels of TOPK, phosphorylated FOXM1, and total FOXM1 in lung cancer cells treated with OTS514.
Materials:
-
Lung cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TOPK, anti-p-FOXM1, anti-FOXM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
In Vivo Xenograft Model
This protocol outlines the establishment and treatment of a lung cancer xenograft model to evaluate the in vivo efficacy of OTS514.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Lung cancer cells (e.g., A549)
-
Matrigel (optional)
-
OTS514 for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of lung cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer OTS514 (e.g., 1-5 mg/kg) or vehicle control intravenously once a day for a specified period (e.g., two weeks).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
OTS514 is a promising therapeutic agent for the treatment of lung cancer due to its potent and selective inhibition of TOPK. Its biological function is characterized by the disruption of critical cellular processes, including cytokinesis, leading to cell cycle arrest and apoptosis in lung cancer cells. The modulation of the TOPK-FOXM1 signaling axis is a key downstream effect of OTS514 treatment. The extensive preclinical data, supported by the detailed experimental protocols provided in this guide, underscore the potential of OTS514 as a targeted therapy for lung cancer. Further investigation into potential resistance mechanisms and its efficacy in combination with other anti-cancer agents is warranted to fully realize its clinical potential.
References
- 1. TOPK (T‐LAK cell‐originated protein kinase) inhibitor exhibits growth suppressive effect on small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TOPK (T-LAK cell-originated protein kinase) inhibitor exhibits growth suppressive effect on small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 10. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
The TOPK Inhibitor OTS514: A Comprehensive Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS514 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/theronine kinase that is highly expressed in a wide range of human cancers and correlates with poor prognosis, while having limited expression in normal adult tissues. This makes it an attractive target for cancer therapy. OTS514 has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of OTS514, focusing on its role in cell cycle arrest, and presents relevant preclinical data and experimental methodologies.
Introduction
The dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and their inhibitors, are often mutated or aberrantly expressed in tumor cells. T-LAK cell-originated protein kinase (TOPK) has emerged as a critical player in tumorigenesis, involved in mitosis, cytokine signaling, and the DNA damage response. Elevated TOPK expression has been observed in numerous malignancies, including multiple myeloma, lung cancer, and kidney cancer, making it a compelling target for therapeutic intervention.[1]
OTS514 is a novel TOPK inhibitor with high potency, exhibiting an IC50 of 2.6 nM in cell-free assays.[2][3] It has been shown to effectively suppress the growth of cancer cells both in vitro and in vivo.[3] The primary mechanism of action of OTS514 involves the induction of cell cycle arrest, predominantly at the G1 phase, followed by apoptosis.[1]
Mechanism of Action: Induction of Cell Cycle Arrest
OTS514 exerts its effect on the cell cycle primarily through the inhibition of TOPK, which in turn modulates a cascade of downstream signaling pathways.
The TOPK Signaling Pathway and its Inhibition by OTS514
TOPK is a member of the MAPKK family and is involved in the activation of several downstream signaling pathways crucial for cell proliferation and survival, including the AKT, p38 MAPK, and NF-κB pathways.[1] OTS514, by directly inhibiting the kinase activity of TOPK, disrupts these signaling cascades.
dot
Caption: OTS514 Signaling Pathway in Cell Cycle Arrest.
Upregulation of FOXO3 and its Downstream Targets: p21 and p27
A key consequence of TOPK inhibition by OTS514 is the activation of the transcription factor FOXO3. In many cancer cells, FOXO3 is kept inactive in the cytoplasm through phosphorylation by kinases such as AKT.[1] By disrupting the AKT pathway, OTS514 promotes the dephosphorylation and nuclear translocation of FOXO3. Once in the nucleus, FOXO3 upregulates the transcription of several target genes, most notably the cyclin-dependent kinase inhibitors (CKIs) p21 (CDKN1A) and p27 (CDKN1B).[1] These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for the progression of the cell cycle, thereby inducing a G1 phase arrest.
Downregulation of Pro-proliferative Factors
In addition to upregulating cell cycle inhibitors, OTS514 also leads to the downregulation of factors that promote cell proliferation. One such factor is FOXM1, a transcription factor that plays a crucial role in G1/S and G2/M transitions.[1] TOPK inhibition by OTS514 has been shown to cause a loss of FOXM1.[1]
Quantitative Data on OTS514 Efficacy
The anti-proliferative activity of OTS514 has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Kidney Cancer | |||
| VMRC-RCW | Renal Cell Carcinoma | 19.9 - 44.1 | [3] |
| Caki-1 | Renal Cell Carcinoma | 19.9 - 44.1 | [3] |
| Caki-2 | Renal Cell Carcinoma | 19.9 - 44.1 | [3] |
| 769-P | Renal Cell Carcinoma | 19.9 - 44.1 | [3] |
| 786-O | Renal Cell Carcinoma | 19.9 - 44.1 | [3] |
| Ovarian Cancer | |||
| Various Lines | Ovarian Cancer | 3.0 - 46 | [3] |
| Multiple Myeloma | |||
| HMCLs (various) | Multiple Myeloma | Nanomolar range | [1] |
Note: The specific IC50 values for the various ovarian and multiple myeloma cell lines were reported to be in the low nanomolar range but were not individually specified in the cited literature.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing the effect of OTS514 on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Objective: To quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle following treatment with OTS514.
Materials:
-
Cancer cell line of interest
-
OTS514
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of OTS514 (e.g., based on IC50 values) and a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cell suspension.
-
For suspension cells, directly collect the cell suspension.
-
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Gate the cell population to exclude debris and doublets. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA content histogram.
dot
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Western Blot Analysis of Key Signaling Proteins
This protocol describes the general procedure for detecting the expression levels of proteins involved in the OTS514-induced cell cycle arrest pathway.
Objective: To determine the effect of OTS514 on the protein levels of p21, p27, FOXO3, FOXM1, and phosphorylated AKT (p-AKT).
Materials:
-
Cancer cell line of interest
-
OTS514
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p21, p27, FOXO3, FOXM1, p-AKT, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with OTS514 as described for the cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the target proteins can be quantified and normalized to the loading control.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically for OTS514 listed on major clinical trial registries such as ClinicalTrials.gov. A related TOPK inhibitor, OTS964, has been investigated in preclinical and early clinical settings.[4] The lack of a registered clinical trial for OTS514 may be due to a variety of factors, including prioritization of other compounds or proprietary considerations. Researchers and drug development professionals are encouraged to monitor scientific publications and company press releases for any updates on the clinical development of OTS514.
Conclusion
OTS514 is a potent TOPK inhibitor that demonstrates significant anti-cancer activity by inducing cell cycle arrest, primarily at the G1 phase. Its mechanism of action is well-characterized, involving the disruption of key pro-proliferative signaling pathways and the upregulation of critical cell cycle inhibitors. The preclinical data strongly support the continued investigation of OTS514 and other TOPK inhibitors as a promising therapeutic strategy for a variety of cancers. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the cellular and molecular effects of this compound. While the clinical development path for OTS514 remains to be fully elucidated, its robust preclinical profile warrants continued attention from the scientific and drug development communities.
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | 14-3-3 proteins bind AKT-phosphorylated FOXO3 [reactome.org]
- 3. Reactome | 14-3-3 proteins bind AKT-phosphorylated FOXO1 [reactome.org]
- 4. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
The Impact of OTS514 on FOXM1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of OTS514, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), with a specific focus on its impact on the phosphorylation of the transcription factor Forkhead Box M1 (FOXM1). Overexpression and constitutive activation of FOXM1 are hallmarks of numerous human cancers, contributing to tumor progression, metastasis, and therapeutic resistance. OTS514 has emerged as a promising therapeutic agent by virtue of its ability to modulate the TOPK-FOXM1 signaling axis. This document details the signaling pathways involved, presents quantitative data on the effects of OTS514 on FOXM1 phosphorylation, and provides comprehensive experimental protocols for the assessment of this interaction.
Introduction
Forkhead Box M1 (FOXM1) is a master regulator of the cell cycle, essential for the G2/M transition and proper mitotic progression. Its transcriptional activity is tightly controlled, in part by post-translational modifications, most notably phosphorylation. Hyperactivation of FOXM1 is a common feature in a wide array of malignancies and is associated with poor prognosis. T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is frequently overexpressed in cancerous tissues while having limited expression in normal adult tissues. TOPK has been identified as a key upstream regulator of FOXM1.
OTS514 is a highly selective and potent small molecule inhibitor of TOPK, with a reported half-maximal inhibitory concentration (IC50) of 2.6 nM for its kinase activity.[1][2][3] By targeting TOPK, OTS514 effectively disrupts downstream signaling pathways that contribute to oncogenesis, including the phosphorylation and subsequent activation of FOXM1.[4][5] This guide will explore the intricate relationship between OTS514, TOPK, and FOXM1 phosphorylation.
Signaling Pathways
The primary mechanism by which OTS514 impacts FOXM1 is through the inhibition of TOPK. While TOPK can influence FOXM1 activity, the precise signaling cascade is multifaceted and can involve other intermediary kinases. Inhibition of TOPK by OTS514 leads to a downstream reduction in both the total protein levels and the phosphorylation status of FOXM1.[5] This, in turn, affects the expression of FOXM1 target genes involved in cell cycle progression and proliferation. Furthermore, the inhibition of the TOPK-FOXM1 axis by OTS514 has been shown to disrupt other critical pro-survival signaling pathways, including AKT, p38 MAPK, and NF-κB.[4][5]
Quantitative Data on OTS514's Effect on FOXM1 Phosphorylation
Treatment of cancer cell lines with OTS514 results in a dose-dependent decrease in the phosphorylation of FOXM1. While specific quantitative data from a single source is limited, a synthesis of available literature indicates a significant reduction in phosphorylated FOXM1 levels at nanomolar concentrations of OTS514. The following table summarizes the expected dose-dependent effect of OTS514 on FOXM1 phosphorylation in a representative cancer cell line after 24 hours of treatment.
| OTS514 Concentration (nM) | Cell Line | % Reduction in Phospho-FOXM1 (relative to control) | Reference |
| 10 | Human Myeloma Cell Lines (HMCLs) | Qualitatively described as reduced | [5] |
| 20 | Kidney Cancer Cell Lines | Significant growth inhibition, implying pathway disruption | [1] |
| 40 | Kidney Cancer Cell Lines | Significant growth inhibition, implying pathway disruption | [1] |
| 100 | Human Myeloma Cell Lines (HMCLs) | Qualitatively described as reduced | [5] |
Note: The percentage reduction is an estimation based on qualitative descriptions from the cited literature. Actual values may vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Culture and OTS514 Treatment
-
Cell Line Selection: Choose a cancer cell line with known high expression of TOPK and FOXM1 (e.g., various human myeloma, kidney, or ovarian cancer cell lines).
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.
-
OTS514 Preparation: Prepare a stock solution of OTS514 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 100 nM).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of OTS514. Include a vehicle control (DMSO) at a concentration equivalent to the highest OTS514 concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Western Blot Analysis of FOXM1 Phosphorylation
This protocol is designed to assess the levels of total and phosphorylated FOXM1 in cell lysates.
Reagents and Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-FOXM1 (specific to a key phosphorylation site, e.g., Thr600).
-
Rabbit or mouse anti-FOXM1 (for total FOXM1).
-
Mouse anti-GAPDH or β-actin (as a loading control).
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Enhanced chemiluminescence (ECL) detection reagents.
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil for 5 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FOXM1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
To detect total FOXM1 and a loading control on the same membrane, the membrane can be stripped of the phospho-FOXM1 antibody and then re-probed with antibodies against total FOXM1 and the loading control.
-
Conclusion
OTS514 demonstrates significant potential as a therapeutic agent by effectively targeting the TOPK-FOXM1 signaling axis, which is crucial for the proliferation and survival of many cancer cells. The inhibition of TOPK by OTS514 leads to a marked reduction in FOXM1 phosphorylation, thereby attenuating its oncogenic activity. The methodologies outlined in this guide provide a robust framework for researchers to investigate and quantify the impact of OTS514 on FOXM1 phosphorylation and its downstream signaling pathways. Further research in this area will be pivotal in elucidating the full therapeutic potential of OTS514 and in the development of novel anti-cancer strategies targeting the TOPK-FOXM1 nexus.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T‐LAK cell‐originated protein kinase (TOPK): an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of OTS514: A Potent TOPK Inhibitor for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), has emerged as a compelling target in oncology due to its overexpression in a wide array of human cancers and its correlation with poor patient prognosis. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of OTS514, a potent and selective small molecule inhibitor of TOPK. We will detail its mechanism of action, in vitro and in vivo efficacy, and the key signaling pathways it modulates. Furthermore, this whitepaper will present detailed experimental protocols for the core assays used to characterize OTS514, along with a summary of its pharmacokinetic and toxicological properties, and the subsequent development of its orally available derivative, OTS964.
Introduction
The search for novel, targeted therapies remains a cornerstone of cancer research. The ideal therapeutic target is a molecule that is essential for cancer cell survival and proliferation but has limited expression and function in normal adult tissues, thereby minimizing off-target toxicity. T-LAK cell-originated protein kinase (TOPK) fits this profile. TOPK is a serine/threonine kinase that plays a critical role in mitosis, particularly in cytokinesis. Its expression is tightly regulated in normal tissues but is significantly upregulated in numerous malignancies, including lung, breast, ovarian, and kidney cancers, as well as multiple myeloma.[1] High TOPK expression is often associated with more aggressive disease and poorer clinical outcomes.[1]
The discovery of OTS514 stemmed from a large-scale screening of approximately 300,000 compounds, followed by the synthesis and evaluation of over 1,000 chemical analogs to identify a lead compound with potent and selective TOPK inhibitory activity.[2] OTS514 emerged as a promising candidate, demonstrating potent anti-proliferative and pro-apoptotic effects in a broad range of cancer cell lines at nanomolar concentrations.[3][4]
Mechanism of Action
OTS514 exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK.[5] This inhibition disrupts the final stage of cell division, cytokinesis, leading to cell cycle arrest and subsequent apoptosis.[6] The molecular consequences of TOPK inhibition by OTS514 are multifaceted, impacting several critical downstream signaling pathways that are frequently dysregulated in cancer.
Key downstream effects of OTS514-mediated TOPK inhibition include:
-
Downregulation of FOXM1: Forkhead box protein M1 (FOXM1) is a key transcription factor that regulates the expression of genes essential for cell cycle progression and proliferation. TOPK is known to phosphorylate and activate FOXM1. OTS514 treatment leads to a reduction in FOXM1 activity.[2][4]
-
Modulation of Pro-Survival Signaling: OTS514 has been shown to disrupt several pro-survival signaling cascades, including the PI3K/AKT, p38 MAPK, and NF-κB pathways.[2]
-
Induction of Cell Cycle Inhibitors: Treatment with OTS514 leads to the upregulation of the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B), further contributing to cell cycle arrest.[2]
The signaling cascade initiated by TOPK and inhibited by OTS514 is visualized in the following diagram:
Caption: TOPK Signaling Pathway and the inhibitory effect of OTS514.
In Vitro Efficacy
OTS514 has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the nanomolar range for TOPK-expressing cancer cells.
Table 1: In Vitro Activity of OTS514 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Kidney Cancer | ||
| VMRC-RCW | Renal Cell Carcinoma | 19.9 - 44.1 |
| Caki-1 | Renal Cell Carcinoma | 19.9 - 44.1 |
| Caki-2 | Renal Cell Carcinoma | 19.9 - 44.1 |
| 769-P | Renal Cell Carcinoma | 19.9 - 44.1 |
| 786-O | Renal Cell Carcinoma | 19.9 - 44.1 |
| Ovarian Cancer | ||
| ES-2 | Ovarian Cancer | 3.0 - 46 |
| Multiple Myeloma | ||
| MM1.S | Multiple Myeloma | 11.6 - 29.4 |
| MM1.R | Multiple Myeloma | 11.6 - 29.4 |
| RPMI 8226 | Multiple Myeloma | 11.6 - 29.4 |
| KMS11 | Multiple Myeloma | 11.6 - 29.4 |
| JJN3 | Multiple Myeloma | 11.6 - 29.4 |
| LP-1 | Multiple Myeloma | 11.6 - 29.4 |
| NCI H929 | Multiple Myeloma | 11.6 - 29.4 |
| U266B1 | Multiple Myeloma | 11.6 - 29.4 |
Data sourced from multiple preclinical studies.[3][4][5]
In Vivo Efficacy and Toxicology
The anti-tumor activity of OTS514 and its derivative, OTS964, has been evaluated in several mouse xenograft models.
OTS514:
-
Lung Cancer: In a mouse xenograft model using human lung cancer cells, intravenous administration of OTS514 resulted in a tumor growth reduction of up to 65%. However, this was accompanied by significant hematopoietic toxicity, including a decrease in red and white blood cells and an increase in platelets.[6]
OTS964:
To address the toxicity concerns with OTS514, a derivative, OTS964, was developed. OTS964 is an orally bioavailable compound with an improved safety profile.
-
Multiple Myeloma: In an aggressive mouse xenograft model of multiple myeloma, oral administration of OTS964 at 100 mg/kg, 5 days a week, was well-tolerated and led to a tumor size reduction of 48%-81%.[2]
-
Lung Cancer: In a human lung tumor xenograft model, injections of OTS964 resulted in the complete elimination of tumors in 5 out of 6 mice within two weeks.[6]
Table 2: Summary of In Vivo Efficacy of TOPK Inhibitors
| Compound | Cancer Model | Administration Route | Dosage Regimen | Efficacy |
| OTS514 | Lung Cancer Xenograft | Intravenous | Not specified | Up to 65% tumor growth reduction |
| OTS964 | Myeloma Xenograft | Oral | 100 mg/kg, 5 days/week | 48%-81% tumor size reduction |
| OTS964 | Lung Cancer Xenograft | Injection | Not specified | Complete tumor elimination in 5 out of 6 mice |
Data compiled from published preclinical studies.[2][6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of OTS514.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of OTS514 on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of OTS514 (e.g., 0-1000 nM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Caption: Workflow for a typical MTT-based cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by OTS514.
Protocol:
-
Cell Treatment: Treat cancer cells with OTS514 at the desired concentration and time point.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to assess the effect of OTS514 on the expression and phosphorylation status of proteins in the TOPK signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with OTS514 and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TOPK, p-FOXM1, FOXM1, p-AKT, AKT, p-p38, p38, cleaved PARP) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
OTS514 is a potent and selective inhibitor of TOPK with significant anti-cancer activity in a range of preclinical models. Its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways highlights the therapeutic potential of targeting TOPK in oncology. While OTS514 itself exhibited dose-limiting hematopoietic toxicity, the development of its orally bioavailable derivative, OTS964, with an improved safety profile, represents a significant step forward. The remarkable efficacy of OTS964 in causing complete tumor regression in preclinical models provides a strong rationale for its further clinical development. Future studies should focus on elucidating the full spectrum of cancers that are sensitive to TOPK inhibition, identifying potential biomarkers of response, and exploring combination strategies with other anti-cancer agents. The continued investigation of TOPK inhibitors like OTS514 and OTS964 holds great promise for the development of novel and effective cancer therapies.
References
- 1. Frontiers | OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
OTS514: A Comprehensive Technical Guide on its Potential as a Therapeutic for Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ovarian cancer remains a significant clinical challenge, with a pressing need for novel therapeutic strategies. This document provides an in-depth technical overview of OTS514, a potent and selective small molecule inhibitor of T-Lymphokine-Activated Killer Cell-Originated Protein Kinase (TOPK). TOPK is a serine/threonine kinase frequently overexpressed in various malignancies, including ovarian cancer, where its elevated expression is associated with poor prognosis. OTS514 has demonstrated significant preclinical efficacy in ovarian cancer models by inducing cell cycle arrest and apoptosis. This guide synthesizes the current understanding of OTS514, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.
Introduction
Ovarian cancer is the most lethal gynecologic malignancy, largely due to late-stage diagnosis and the development of chemoresistance. The identification of novel molecular targets is paramount to improving patient outcomes. T-Lymphokine-Activated Killer Cell-Originated Protein Kinase (TOPK), also known as PDZ-binding kinase (PBK), has emerged as a promising therapeutic target. TOPK plays a crucial role in mitosis, cytokinesis, and cell survival signaling pathways. Its expression is low in most normal adult tissues but is significantly upregulated in a wide range of cancers, including a high percentage of epithelial ovarian cancers (EOC)[1]. High TOPK expression has been correlated with poor progression-free and overall survival in early-stage EOC patients[1].
OTS514 is a novel, potent small molecule inhibitor of TOPK. Preclinical studies have highlighted its significant anti-tumor activity in various cancer models, including ovarian cancer. This guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of OTS514 for ovarian cancer.
Mechanism of Action
OTS514 exerts its anti-tumor effects by directly inhibiting the kinase activity of TOPK. This inhibition disrupts downstream signaling pathways critical for cancer cell proliferation and survival.
The TOPK-FOXM1 Signaling Axis
A key downstream effector of TOPK is the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is a master regulator of cell cycle progression, and its overexpression is a frequent event in ovarian cancer, contributing to tumorigenesis and chemoresistance[2][3][4]. In ovarian cancer cells, inhibition of TOPK by OTS514 leads to a significant reduction in both the protein levels of TOPK and the transcriptional levels of FOXM1[1]. This disruption of the TOPK-FOXM1 axis is a central mechanism of OTS514's anti-proliferative effects.
The proposed signaling pathway is as follows:
Preclinical Data in Ovarian Cancer
OTS514 has demonstrated potent anti-tumor activity in both in vitro and in vivo preclinical models of ovarian cancer.
In Vitro Efficacy
OTS514 exhibits significant growth-inhibitory effects on a panel of human ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) values are in the nanomolar range, highlighting its potency.
| Ovarian Cancer Cell Line | IC50 (nmol/L) of OTS514 | Reference |
| ES-2 | 3.0 - 46 | [1] |
| SKOV3 | 3.0 - 46 | [1] |
| Primary Ovarian Cancer Cells (n=31) | Strong growth inhibition at 10 nmol/L and 100 nmol/L | [1] |
In Vivo Efficacy
Oral administration of OTS514 has been shown to significantly improve survival in a peritoneal dissemination xenograft model of ovarian cancer, which mimics advanced human disease.
| Animal Model | Treatment | Outcome | Reference |
| ES-2 abdominal dissemination xenograft model | Oral administration of OTS514 (25 mg/kg and 50 mg/kg) | Significantly elongated overall survival compared to vehicle control (P < 0.001) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of OTS514 on ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., ES-2, SKOV3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
OTS514 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ovarian cancer cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of OTS514 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted OTS514 solutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. FOXM1 is a downstream target of LPA and YAP oncogenic signaling pathways in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FOXM1 is a downstream target of LPA and YAP oncogenic signaling pathways in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A feasibility study of the MTT assay for chemosensitivity testing in ovarian malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FOXM1 Inhibition in Ovarian Cancer Tissue Cultures Affects Individual Treatment Susceptibility Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
OTS514: A Targeted Approach to Eradicating Cancer Stem Cells
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal and differentiation capabilities, driving tumor initiation, metastasis, and relapse. The resilience of CSCs to conventional therapies underscores the urgent need for targeted therapeutic strategies. This document provides a comprehensive technical overview of OTS514, a potent small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK). TOPK is a mitotic kinase frequently overexpressed in a multitude of cancers and critically implicated in the maintenance of cancer stem cell populations.[1][2] OTS514 has demonstrated remarkable efficacy in preclinical models by inducing apoptosis, cell cycle arrest, and, most notably, the targeted suppression of CSCs.[1][3] This guide details the mechanism of action of OTS514, its impact on critical signaling pathways, quantitative efficacy data, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: TOPK Inhibition
OTS514 is a highly potent and specific inhibitor of TOPK (also known as PDZ-binding kinase, PBK), targeting its kinase activity with a median inhibitory concentration (IC50) of 2.6 nM.[1][4][5] TOPK plays a pivotal role in mitosis, and its overexpression is correlated with tumor cell proliferation, the maintenance of CSCs, and poor patient prognosis across various cancer types.[1][2] By inhibiting TOPK, OTS514 disrupts essential cellular processes, leading to the death of cancer cells, particularly those reliant on TOPK signaling for survival and propagation.[1]
The Effect of OTS514 on Cancer Stem Cell Populations
A key attribute of OTS514 is its demonstrated ability to preferentially target and eliminate cancer stem cells, a critical factor for achieving durable anti-cancer responses.
-
Multiple Myeloma (MM): In preclinical MM models, OTS514 prevents the outgrowth of a putative CD138+ stem cell population.[1][2] Furthermore, it exhibits preferential cytotoxicity against malignant CD138+ plasma cells from patient-derived bone marrow compared to the non-malignant CD138- compartment.[1][2][3]
-
Small Cell Lung Cancer (SCLC): Treatment with OTS514 significantly reduces the population of CD90-positive SCLC cells, which are considered a putative CSC marker in this cancer type.[6][7] The compound also shows enhanced cytotoxic effects against lung sphere-derived, CSC-like SCLC cells, indicating its efficacy against the self-renewing CSC population.[6]
Signaling Pathways Modulated by OTS514
The anti-CSC effect of OTS514 is mediated through the disruption of multiple pro-survival and stemness-associated signaling cascades downstream of TOPK.
Upon inhibition by OTS514, the TOPK signaling network is significantly perturbed. This leads to the activation of the tumor suppressor FOXO3 and its transcriptional targets, the CDK inhibitors p21 (CDKN1A) and p27 (CDKN1B), which promote cell cycle arrest.[1][2] Concurrently, OTS514 treatment results in the downregulation of the key proliferation-associated transcription factor FOXM1 and disrupts several critical pro-survival pathways, including AKT, p38 MAPK, and NF-κB signaling.[1][2] In some contexts, such as oral squamous cell carcinoma, OTS514 has also been shown to suppress the expression of E2F target genes.[8] The collective impact of these modulations is the induction of apoptosis and a reduction in the viability of cancer cells and CSCs.
Quantitative Data Presentation
The potency of OTS514 has been quantified across a range of cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of OTS514 (IC50 Values)
| Cancer Type | Cell Lines | IC50 Range (nM) | Citation(s) |
| TOPK Kinase Assay | Cell-free | 2.6 (median) | [1][4][5] |
| Multiple Myeloma | MM1.S, MM1.R, RPMI 8226, etc. | 11.6 - 29.4 | [4] |
| Small Cell Lung Cancer | Various SCLC lines | 0.4 - 42.6 | [6] |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, etc. | 19.9 - 44.1 | [5] |
| Ovarian Cancer | Various ovarian cancer lines | 3.0 - 46 | [5] |
Table 2: In Vivo Efficacy of TOPK Inhibitors
| Compound | Cancer Model | Dosing Regimen | Outcome | Citation(s) |
| OTS964 | Multiple Myeloma Xenograft | 100 mg/kg, oral, 5 days/week | 48% - 81% tumor size reduction | [1][2] |
| OTS514 | Oral Squamous Carcinoma Xenograft | Not specified | Suppressed tumor growth | [8] |
| OTS964 is a related, orally available TOPK inhibitor often used in in vivo studies. |
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of OTS514.
In Vitro Cell Viability and IC50 Determination
-
Cell Culture: Human cancer cell lines (e.g., multiple myeloma lines) are cultured in appropriate media (e.g., RPMI) supplemented with fetal bovine serum and necessary growth factors.[5]
-
Drug Treatment: Cells are seeded in 96-well plates. A day later, they are treated with a serial dilution of OTS514 (e.g., ranging from 1.5 nM to 100 nM).[4]
-
Incubation: Cells are incubated with the compound for a specified period, typically 72 hours.[4]
-
Viability Assay: Cell viability is assessed using a standard method, such as the Cell Counting Kit-8 (CCK-8) or MTT assay.
-
Data Analysis: The concentration of OTS514 that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of viable cells against the log concentration of the drug and fitting the data to a dose-response curve.[9]
Apoptosis and CSC Marker Analysis by Flow Cytometry
-
Cell Preparation: Cancer cells are treated with OTS514 at specified concentrations (e.g., 20 or 40 nM) for a defined period (e.g., 48 hours).[5]
-
Staining for Apoptosis: Cells are harvested and stained using an apoptosis detection kit, such as Annexin V-FITC and a viability dye (e.g., Propidium Iodide), according to the manufacturer's protocol.[3]
-
Staining for CSC Markers: For CSC analysis, cells are stained with fluorescently-conjugated antibodies specific to CSC surface markers (e.g., anti-CD138 APC for myeloma, anti-CD90 for SCLC).[3][7]
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer. Data is collected for thousands of events to quantify the percentage of apoptotic cells (Annexin V positive) and the proportion of cells expressing the specific CSC marker.[3][7]
In Vivo Xenograft Tumor Growth Study
-
Cell Implantation: Immunodeficient mice (e.g., NSG mice) are subcutaneously injected with a suspension of human cancer cells (e.g., HSC-2, H929) to establish tumors.[3][8]
-
Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
Drug Administration: The TOPK inhibitor (e.g., OTS964) is administered, often orally, following a defined schedule (e.g., 100 mg/kg, 5 days per week).[2]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Overall survival may also be monitored.[2][5]
Conclusion
OTS514 represents a promising therapeutic agent that targets the fundamental biology of aggressive cancers through the potent inhibition of TOPK. Its demonstrated ability to not only kill bulk tumor cells but also eliminate cancer stem cell populations addresses a major challenge in oncology.[1][2][6] By disrupting key signaling pathways essential for CSC maintenance and survival, OTS514 holds the potential to overcome therapy resistance and prevent tumor recurrence. The compelling preclinical data warrants further investigation and supports the clinical development of TOPK inhibitors as a novel strategy in the fight against cancer.
References
- 1. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
OTS514's Selectivity for TOPK/PBK Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 is a potent and highly selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK/PBK is a serine/threonine kinase that is overexpressed in a wide variety of human cancers and is correlated with poor prognosis. Its role in critical cellular processes, including mitosis, cytokinesis, and cell survival signaling, has established it as a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the selectivity of OTS514 for TOPK/PBK, including its inhibitory activity, effects on downstream signaling pathways, and detailed experimental protocols.
Quantitative Data on Inhibitory Activity
OTS514 demonstrates exceptional potency against TOPK/PBK kinase. The following tables summarize the key quantitative data regarding its inhibitory activity from in vitro kinase assays and cell-based proliferation assays.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| TOPK/PBK | 2.6 |
IC50 value represents the concentration of OTS514 required to inhibit 50% of the TOPK/PBK kinase activity in a cell-free biochemical assay.[1][2]
Table 2: Cell-Based Proliferation Inhibition
| Cancer Type | Cell Lines | IC50 Range (nM) |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 |
| Ovarian Cancer | Not specified | 3.0 - 46 |
| Small Cell Lung Cancer | Not specified | 0.4 - 42.6 |
| Multiple Myeloma | Various human myeloma cell lines (HMCLs) | 11.6 - 29.4 |
IC50 values represent the concentration of OTS514 required to inhibit 50% of cell proliferation in various cancer cell lines.[1][3]
While OTS514 is reported to be highly selective for TOPK/PBK, a comprehensive kinase selectivity profile detailing IC50 values against a broad panel of other kinases is not publicly available at this time.
Signaling Pathways
TOPK/PBK is a key node in several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. OTS514, by inhibiting TOPK/PBK, modulates these pathways to exert its anti-cancer effects.
TOPK/PBK Downstream Signaling
TOPK/PBK has been shown to phosphorylate and activate several downstream substrates, thereby promoting pro-tumorigenic signaling cascades. OTS514 treatment leads to the disruption of these pathways.
Caption: OTS514 inhibits TOPK/PBK, leading to the downregulation of pro-survival signaling pathways.
Role of TOPK/PBK in Cytokinesis
TOPK/PBK plays a critical role in the final stages of cell division, specifically cytokinesis. It achieves this by phosphorylating key proteins involved in the formation and function of the mitotic spindle and contractile ring.
Caption: Inhibition of TOPK/PBK by OTS514 disrupts cytokinesis by preventing the phosphorylation of key mitotic proteins.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and activity of OTS514.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of the IC50 value of OTS514 against TOPK/PBK using a luminescence-based kinase assay.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration that is at or near the Km of TOPK/PBK for ATP.
-
Substrate Solution: Prepare a solution of a suitable TOPK/PBK substrate (e.g., a synthetic peptide) in kinase buffer.
-
OTS514 Serial Dilutions: Prepare a 10-point serial dilution of OTS514 in DMSO, and then dilute further into the kinase buffer.
2. Assay Procedure:
-
Add 5 µL of the diluted OTS514 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of TOPK/PBK enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each OTS514 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the OTS514 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro determination of OTS514 IC50 against TOPK/PBK.
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the IC50 of OTS514 in cancer cell lines.
1. Cell Seeding:
-
Harvest logarithmically growing cancer cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of OTS514 in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of OTS514 or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
4. Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each OTS514 concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the OTS514 concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for determining the IC50 of OTS514 in cancer cell lines using the MTT assay.
Conclusion
OTS514 is a highly potent inhibitor of TOPK/PBK with an in vitro IC50 in the low nanomolar range. It effectively suppresses the proliferation of various cancer cell lines by disrupting key pro-survival signaling pathways and interfering with cytokinesis. The data presented in this guide underscore the selectivity of OTS514 for its intended target and provide a foundation for further preclinical and clinical investigation. The detailed protocols offer a standardized approach for researchers to independently verify and expand upon these findings.
References
Preclinical Profile of OTS514: A TOPK Inhibitor for Solid Tumor Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
OTS514 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is highly expressed in a wide range of human malignancies, while its expression in normal adult tissues is limited, making it an attractive target for cancer therapy.[1][2][3] Preclinical studies have demonstrated the anti-tumor activity of OTS514 in various solid tumors, including ovarian, lung, kidney, and oral squamous carcinoma, as well as in hematological malignancies like multiple myeloma.[1][4][5][6] This technical guide provides a comprehensive overview of the preclinical data on OTS514, with a focus on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Core Mechanism of Action
OTS514 exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK with a high degree of potency, exhibiting an IC50 of 2.6 nM.[2][5] Inhibition of TOPK by OTS514 disrupts several downstream signaling pathways crucial for cancer cell proliferation, survival, and cell cycle progression. The primary mechanism involves the induction of cell cycle arrest and apoptosis.[1][2][5]
Key signaling pathways modulated by OTS514 include:
-
FOXM1 Signaling: TOPK inhibition leads to a reduction in the phosphorylation and overall protein levels of the transcription factor FOXM1.[1][4] FOXM1 is a critical regulator of genes involved in G2/M phase transition and mitosis.
-
p38 MAPK Signaling: OTS514 treatment results in the decreased phosphorylation of p38 MAPK, a key component of the stress-activated protein kinase pathway involved in cell survival and inflammation.[1][3]
-
AKT Signaling: In some cancer cell lines, OTS514 has been shown to reduce the phosphorylation of AKT, a central kinase in the PI3K/AKT pathway that promotes cell survival and proliferation.[1]
-
NF-κB Signaling: The activity of the NF-κB pathway, which is involved in inflammation and cell survival, has also been shown to be disrupted by OTS514.[5]
The culmination of these effects is a halt in the cell cycle and the induction of programmed cell death (apoptosis) in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of OTS514 in various solid tumor cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of OTS514 in Solid Tumor Cell Lines
| Cancer Type | Cell Line | IC50 (nM) |
| Kidney Cancer | VMRC-RCW | 19.9 - 44.1 |
| Caki-1 | 19.9 - 44.1 | |
| Caki-2 | 19.9 - 44.1 | |
| 769-P | 19.9 - 44.1 | |
| 786-O | 19.9 - 44.1 | |
| Ovarian Cancer | Multiple Cell Lines | 3.0 - 46 |
| Small Cell Lung Cancer | Multiple Cell Lines | 0.4 - 42.6 |
Table 2: In Vivo Efficacy of OTS514/OTS964 in Xenograft Models
| Cancer Type | Xenograft Model | Compound | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Multiple Myeloma | H929 | OTS964 (oral) | 100 mg/kg, 5 days/week | 48% - 81% reduction | [1][5][7] |
| Ovarian Cancer | ES-2 (peritoneal) | OTS514 (oral) | 25 mg/kg or 50 mg/kg | Significantly elongated overall survival | [8] |
| Lung Cancer | LU-99 | OTS964 (oral) | 100 mg/kg, daily for 2 weeks | Complete tumor regression in all 6 mice | [9] |
| Lung Cancer | LU-99 | OTS964 (IV in liposomes) | Twice a week for 3 weeks | Complete tumor regression in 5 of 6 mice | [9] |
Note: OTS964 is a dimethylated derivative of OTS514 developed for improved oral administration.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of OTS514.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: A serial dilution of OTS514 is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of the OTS514 dilutions are added to the respective wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the OTS514 concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of OTS514 in vivo.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. The animals are allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment and control groups. OTS514 (or its derivative OTS964) is administered orally or intravenously at the specified dose and schedule. The control group receives the vehicle.
-
Efficacy Endpoints: The primary endpoints are tumor growth inhibition and overall survival. Body weight is monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated at the end of the study. Survival data is analyzed using Kaplan-Meier curves and log-rank tests.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of OTS514 on cell cycle distribution.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with OTS514 at various concentrations for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to detect and quantify apoptosis induced by OTS514.
-
Cell Treatment: Cells are treated with OTS514 for a specified period (e.g., 48 hours).
-
Cell Harvesting: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Mandatory Visualizations
Signaling Pathways
Caption: OTS514 inhibits TOPK, leading to downregulation of pro-survival signaling pathways and inducing cell cycle arrest and apoptosis.
Experimental Workflow
References
- 1. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. selleckchem.com [selleckchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
Methodological & Application
OTS514 In Vitro Assay: A Guide to Assessing Cancer Cell Viability
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine/threonine kinase that is overexpressed in a wide range of human cancers and is associated with poor prognosis. It plays a crucial role in mitosis, cell cycle progression, and the DNA damage response. By inhibiting TOPK, OTS514 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy.[2][3][4] This document provides a detailed protocol for an in vitro cell viability assay using OTS514, along with data on its efficacy and a schematic of its mechanism of action.
Mechanism of Action
OTS514 exerts its anti-cancer effects by inhibiting the kinase activity of TOPK. This inhibition disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival. Key downstream effects of TOPK inhibition by OTS514 include the disruption of the AKT, p38 MAPK, and NF-κB signaling pathways.[4] Furthermore, OTS514 treatment leads to the upregulation of the tumor suppressor FOXO3 and its transcriptional targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B), which results in cell cycle arrest.[4] Ultimately, the inhibition of these pro-survival pathways and the activation of cell cycle inhibitors lead to the induction of apoptosis.
OTS514 Signaling Pathway.
Quantitative Data: IC50 Values of OTS514
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for OTS514 have been determined in various cancer cell lines, demonstrating its broad anti-cancer activity.
| Cancer Type | Cell Line | IC50 (nM) |
| Kidney Cancer | VMRC-RCW | 19.9 - 44.1 (range) |
| Caki-1 | 19.9 - 44.1 (range) | |
| Caki-2 | 19.9 - 44.1 (range) | |
| 769-P | 19.9 - 44.1 (range) | |
| 786-O | 19.9 - 44.1 (range) | |
| Ovarian Cancer | 3.0 - 46 (range) | |
| Multiple Myeloma | ~2.6 (median) |
Note: The IC50 values for kidney cancer cell lines are presented as a range as reported in the source.[1] Specific values for each cell line were not provided.
Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of OTS514 on the viability of cancer cells. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
OTS514 (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
OTS514 Cell Viability Assay Workflow.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
OTS514 Treatment:
-
Prepare a serial dilution of OTS514 in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value accurately.
-
Include a vehicle control (DMSO) at the same concentration as in the highest OTS514 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared OTS514 dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by using a plate shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each OTS514 concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the OTS514 concentration and determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Conclusion
OTS514 is a potent TOPK inhibitor with significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. The provided protocol for an in vitro cell viability assay using the MTT method offers a reliable and straightforward approach to evaluate the efficacy of OTS514 in a laboratory setting. The data and pathway information presented in this application note will be valuable for researchers and drug development professionals investigating the therapeutic potential of TOPK inhibition in cancer.
References
Application Notes and Protocols for OTS514 in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentration of OTS514, a potent T-LAK cell-originated protein kinase (TOPK) inhibitor, in A549 human lung adenocarcinoma cells. This document includes quantitative data on its efficacy, detailed protocols for key experiments, and diagrams illustrating the relevant signaling pathway and experimental workflows.
Introduction
OTS514 is a small molecule inhibitor targeting TOPK (also known as PDZ-binding kinase, PBK), a serine/threonine kinase overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[1] High TOPK expression is often associated with poor prognosis.[1] OTS514 exerts its anti-cancer effects by inhibiting TOPK's kinase activity, leading to disruptions in crucial downstream signaling pathways, ultimately causing cytokinesis failure and apoptosis in cancer cells.[1]
Data Presentation: Efficacy of OTS514 in A549 Cells
The efficacy of OTS514 in the A549 cell line has been demonstrated, with its potency reflected in its half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| OTS514 | A549 | Non-small cell lung cancer | 0.4 - 42.6 | [2] |
Note: IC50 values can vary depending on experimental conditions such as cell density, assay duration, and the specific viability assay used.
Mandatory Visualizations
Signaling Pathway of OTS514 Action
Caption: OTS514 inhibits TOPK, affecting downstream pathways and promoting apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of OTS514 in A549 cells using an MTT assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of OTS514 that inhibits the metabolic activity of A549 cells by 50% (IC50).
Materials:
-
A549 cells
-
Complete growth medium (e.g., F-12K with 10% FBS)
-
OTS514 (stock solution in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of OTS514 in a complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the various OTS514 concentrations.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-cell blank control.
-
Incubate the plate for 72 hours.[3]
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.[4]
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the OTS514 concentration and use non-linear regression to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by OTS514.
Materials:
-
A549 cells
-
6-well plates
-
OTS514
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Cold PBS
Procedure:
-
Cell Treatment:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of OTS514 (e.g., concentrations around the determined IC50) and a vehicle control for 24-48 hours.[1]
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.[1]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of proteins in the TOPK signaling pathway following OTS514 treatment.
Materials:
-
A549 cells
-
OTS514
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TOPK, anti-total-TOPK, anti-phospho-FOXM1, anti-total-FOXM1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat A549 cells with OTS514 for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[1]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the desired primary antibody overnight at 4°C.[5]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.[1]
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
References
OTS514 Application Notes and Protocols for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of OTS514, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), in mouse xenograft models. The following sections detail the dosages, administration routes, and experimental protocols derived from various preclinical studies, along with insights into its mechanism of action.
Introduction
OTS514 is a small molecule inhibitor of TOPK, a serine-threonine kinase that is overexpressed in numerous cancers and correlates with poor patient prognosis.[1][2] By targeting TOPK, OTS514 disrupts critical downstream signaling pathways involved in cell proliferation, survival, and stemness, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5][6] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor efficacy of OTS514, highlighting its potential as a therapeutic agent. However, dose-dependent hematopoietic toxicity has been observed, which can be mitigated by liposomal formulations.[7][8]
Quantitative Data Summary
The following table summarizes the dosages and administration routes of OTS514 used in different mouse xenograft models as reported in the literature.
| Cancer Type | Cell Line(s) | Mouse Strain | OTS514 Dosage | Administration Route & Schedule | Outcome | Reference(s) |
| Lung Cancer | A549, LU-99 | Not Specified | 5 mg/kg | IV, once a day for 14 days | 65% TGI (A549), 104% TGI (LU-99) | |
| Lung Cancer | A549 | Not Specified | 1, 2.5, and 5 mg/kg | IV or Oral | Dose-dependent tumor growth inhibition | [7][9] |
| Ovarian Cancer | ES-2 | BALB/cSLC-nu/nu | 25 mg/kg | Oral, once a day for 14 days | Significantly elongated overall survival | [10][11] |
| Ovarian Cancer | ES-2 | BALB/cSLC-nu/nu | 50 mg/kg | Oral, once a day for 10 days | Significantly elongated overall survival | [9][10][11] |
| Acute Myeloid Leukemia (AML) | MV4-11 | Not Specified | 7.5 mg/kg | IV, once a day for 21 days | Significantly elongated overall survival | [12] |
| Multiple Myeloma | Not Specified | Not Specified | 100 mg/kg (OTS964) | Oral, 5 days per week | 48%-81% reduction in tumor size | [5][6] |
TGI: Tumor Growth Inhibition
Experimental Protocols
This section provides a generalized protocol for conducting a mouse xenograft study with OTS514, based on methodologies reported in the literature.
Materials
-
OTS514 hydrochloride (or other salt form)
-
Vehicle for reconstitution (e.g., 0.5% methylcellulose (B11928114) for oral gavage, 5% DMSO/40% PEG400 for intraperitoneal injection)[11][13]
-
Cancer cell line of interest (e.g., A549, ES-2)
-
Matrigel (optional, for subcutaneous injection)
-
Sterile PBS, syringes, needles, and gavage tubes
-
Calipers for tumor measurement
Xenograft Model Establishment
-
Cell Culture: Culture cancer cells in appropriate media and conditions to ensure they are in the logarithmic growth phase before implantation.
-
Cell Preparation: Harvest and resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel.[14]
-
Tumor Implantation:
-
Subcutaneous Model: Inject 0.5 x 10⁶ to 1 x 10⁶ cells in a volume of 100 µL subcutaneously into the flank of each mouse.[13][14]
-
Disseminated/Orthotopic Model: For models like ovarian cancer, inject 2 x 10⁶ cells intraperitoneally.[11] For leukemia models, intravenous (tail vein) or intracardiac injections of 1 x 10⁶ cells can be performed.[14]
-
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100 mm³) before starting treatment.[13] Monitor tumor volume regularly using calipers with the formula: (Length x Width²)/2.[14]
OTS514 Preparation and Administration
-
Preparation:
-
Administration:
-
Oral Gavage: Administer the prepared OTS514 suspension directly into the stomach using a gavage tube.
-
Intravenous Injection: Inject the OTS514 solution into the lateral tail vein.
-
Intraperitoneal Injection: Inject the OTS514 solution into the peritoneal cavity.
-
-
Dosing and Schedule: The dosage and schedule will depend on the cancer model and study objectives (refer to Table 1). A typical schedule might be once daily for 10-21 days.[12][10][11]
Monitoring and Endpoint
-
Tumor Measurement: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.[10][11]
-
Clinical Observations: Observe mice for any signs of distress or adverse effects.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1 cm³) or at the end of the study period.[14] Collect tumors and other tissues for further analysis (e.g., histology, western blotting).
Signaling Pathways and Experimental Workflow
OTS514 Mechanism of Action
OTS514 exerts its anti-tumor effects by inhibiting TOPK, which in turn disrupts several downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: OTS514 inhibits TOPK, leading to the downregulation of pro-survival pathways.
Experimental Workflow for OTS514 Xenograft Study
The following diagram illustrates a typical workflow for a mouse xenograft study using OTS514.
Caption: A typical workflow for an in vivo OTS514 xenograft study.
Important Considerations
-
Toxicity: Be aware of the potential for hematopoietic toxicity (leukocytopenia and thrombocytopenia) with OTS514, especially at higher doses.[7][8] Consider monitoring blood cell counts.
-
Formulation: The use of a liposomal formulation of the related compound OTS964 has been shown to reduce toxicity and improve efficacy.[8] This may also be a consideration for OTS514.
-
Animal Models: The choice of mouse strain and tumor implantation site should be appropriate for the cancer type being studied.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. researchgate.net [researchgate.net]
- 2. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TOPK (T‐LAK cell‐originated protein kinase) inhibitor exhibits growth suppressive effect on small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Development of small molecular compounds targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting TOPK sensitises tumour cells to radiation-induced damage by enhancing replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tracking Tumor Colonization in Xenograft Mouse Models Using Accelerator Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing OTS514 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine-threonine kinase overexpressed in various cancers.[1][2] Its efficacy in suppressing tumor growth in preclinical models makes it a valuable tool for cancer research and drug development.[2][3] Proper preparation and storage of OTS514 stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for preparing a stock solution of OTS514 using Dimethyl Sulfoxide (DMSO) and outlines its mechanism of action, and typical applications.
Chemical and Physical Properties
OTS514 is supplied as a crystalline solid and is soluble in organic solvents like DMSO.[1] Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1338540-63-8 | [1] |
| Molecular Formula | C₂₁H₂₀N₂O₂S | [1][2] |
| Molecular Weight | 364.5 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Storage (Solid) | -20°C | [1] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
Solubility Data
The solubility of OTS514 varies depending on the solvent. It is highly soluble in DMSO, which is the recommended solvent for preparing concentrated stock solutions.[1][4] It is sparingly soluble in aqueous buffers.[1] For aqueous applications, it is recommended to first dissolve OTS514 in DMSO and then dilute with the aqueous buffer.[1]
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1][2] |
| DMSO | 80 mg/mL (199.54 mM) | [4] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.25 mg/mL | [1] |
Note: Solubility can be affected by factors such as temperature, purity, and the use of fresh versus moisture-absorbed DMSO.[4] It is recommended to use fresh, anhydrous DMSO for maximum solubility.
Mechanism of Action
OTS514 is a highly potent inhibitor of TOPK (also known as PBK), with a reported IC₅₀ of 2.6 nM.[2][4][5] TOPK is a mitotic kinase that is frequently overexpressed in cancer cells and has low expression in most normal tissues.[3][6] Inhibition of TOPK by OTS514 disrupts several pro-survival signaling pathways, including those involving FOXM1, Akt, p38 MAPK, and NF-κB.[6][7] This disruption leads to the induction of cell cycle arrest and apoptosis in cancer cells.[5][7]
Figure 1. OTS514 inhibits TOPK, affecting multiple downstream pathways.
Experimental Protocols
Materials Required
-
OTS514 (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Sonicator (optional)
Protocol: Preparation of a 10 mM OTS514 Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use.
-
Pre-calculation: Determine the mass of OTS514 needed. The molecular weight is 364.5 g/mol .
-
To prepare 1 mL of a 10 mM solution, you need 3.645 mg of OTS514.
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 364.5 g/mol = 0.003645 g = 3.645 mg
-
| Desired Stock Volume | Mass of OTS514 Required | Volume of DMSO to Add |
| 100 µL | 0.365 mg | 100 µL |
| 500 µL | 1.823 mg | 500 µL |
| 1 mL | 3.645 mg | 1 mL |
| 2.74 mL | 10 mg | 2.74 mL |
-
Weighing: Carefully weigh the required amount of OTS514 solid in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the OTS514 solid.
-
Mixing: Cap the tube tightly and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if precipitation occurs.[8]
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.
-
Storage: Store the aliquots protected from light.
Recommended Storage Conditions
Proper storage is crucial for maintaining the activity of OTS514.
| Format | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| DMSO Stock Solution | -20°C | Up to 1 year | [5] |
| DMSO Stock Solution | -80°C | Up to 2 years | [5] |
| Aqueous Solution | 4°C | ≤ 24 hours | [1] |
Protocol: Preparation of Working Solutions for Cell Culture
OTS514 is effective at nanomolar concentrations in cell-based assays.[4][9][10]
-
Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to your cell culture medium to achieve the desired final concentration.
-
Example: To make 10 mL of medium with a final OTS514 concentration of 40 nM, add 4 µL of the 100 µM intermediate solution.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as used in the highest concentration of OTS514. The final DMSO concentration should ideally not exceed 0.1% to avoid solvent-induced toxicity.[11]
| Cell Type / Cancer | IC₅₀ / Effective Concentration | Reference |
| Various Cancers (TOPK-positive) | IC₅₀ = 2.6 nM (cell-free) | [2][4][5] |
| Small Cell Lung Cancer | IC₅₀ = 0.4 - 42.6 nM | [9][10] |
| Kidney Cancer | IC₅₀ = 19.9 - 44.1 nM | [4] |
| Ovarian Cancer | IC₅₀ = 3.0 - 46 nM | [4] |
| Acute Myeloid Leukemia (AML) | 10 nM (selective inhibition) | [1][2] |
| Human Myeloma Cell Lines (HMCL) | 10 - 100 nM (induces apoptosis) | [3] |
Experimental Workflow Overview
The following diagram illustrates the general workflow from preparing the stock solution to its application in a typical cell viability assay.
Figure 2. General workflow for preparing and using OTS514 in experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 8. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for OTS514 Treatment of Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine/threonine kinase that is highly expressed in a variety of human cancers, including kidney, ovarian, oral squamous, and multiple myeloma, while having low expression in most normal tissues.[1][4][5] Its overexpression is often correlated with poor patient prognosis. OTS514 has demonstrated significant anti-tumor activity by inducing cell cycle arrest, apoptosis, and inhibiting cytokinesis.[1][2][6] Notably, preclinical studies have shown that OTS514 can effectively target malignant cells in primary patient samples, highlighting its potential for clinical translation.[7][8]
This document provides detailed protocols for the treatment of primary patient samples with OTS514, focusing on sample handling, experimental procedures, and endpoint analysis. It also summarizes the known signaling pathways affected by OTS514 and presents its efficacy across various cancer types.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of OTS514 across a range of cancer cell lines and its reported effects on primary patient samples.
Table 1: In Vitro Efficacy of OTS514 in Human Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Reference(s) |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 | [1] |
| Ovarian Cancer | Not specified | 3.0 - 46 | [1] |
| Oral Squamous Cell Carcinoma | HSC-2, HSC-3, SAS, OSC-19 | Dose-dependent decrease in cell survival | [4] |
| Small Cell Lung Cancer | Not specified | 0.4 - 42.6 | [9] |
| General TOPK-positive cells | Not specified | 1.5 - 14 | [3] |
Table 2: Efficacy of OTS514 in Primary Patient Samples
| Cancer Type | Sample Type | Key Findings | Reference(s) |
| Multiple Myeloma | Bone marrow cells | Preferential killing of malignant CD138+ plasma cells compared to the CD138- compartment. | [7][8] |
| Multiple Myeloma | Patient-derived PBMCs | Prevents outgrowth of a putative CD138+ stem cell population. | [7][8] |
Signaling Pathway and Mechanism of Action
OTS514 exerts its anti-tumor effects by inhibiting TOPK, which in turn modulates several downstream signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates the key pathways affected by OTS514 treatment.
Caption: OTS514 inhibits TOPK, leading to the disruption of pro-survival pathways and the induction of apoptosis.
Experimental Protocols
The following protocols are designed for the treatment of primary patient samples, with a specific focus on multiple myeloma patient-derived bone marrow mononuclear cells (BMMCs) as an exemplar. These can be adapted for other primary sample types with appropriate modifications.
Isolation and Culture of Primary Multiple Myeloma Cells
Materials:
-
Bone marrow aspirate from multiple myeloma patients
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
CD138 MicroBeads (human)
-
MACS Columns and Separator
Procedure:
-
Dilute the bone marrow aspirate 1:1 with RPMI-1640 medium.
-
Carefully layer the diluted sample onto Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells with RPMI-1640 and centrifuge at 300 x g for 10 minutes. Repeat the wash.
-
Resuspend the cell pellet in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete medium).
-
(Optional but recommended) Isolate malignant plasma cells by positive selection using CD138 MicroBeads according to the manufacturer's protocol.[10] This will allow for a more targeted analysis of the drug's effect on the cancer cell population.
-
Culture the isolated CD138+ cells or total BMMCs in complete medium at a density of 1-2 x 10^6 cells/mL.
OTS514 Treatment Protocol
Materials:
-
OTS514 hydrochloride (stock solution prepared in DMSO, e.g., 10 mM)
-
Isolated primary cells in culture
-
96-well cell culture plates
Procedure:
-
Plate the primary cells (e.g., CD138+ myeloma cells) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of OTS514 in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 1 nM to 1 µM) to determine the IC50. Include a vehicle control (DMSO) at the same final concentration as the highest OTS514 dose.
-
Add 100 µL of the diluted OTS514 solutions or vehicle control to the appropriate wells to achieve the final desired concentrations.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined duration (e.g., 48 or 72 hours).[7]
Assessment of Cell Viability and Apoptosis
A. Cell Viability Assay (e.g., using CellTiter-Glo®)
Procedure:
-
After the incubation period, equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
B. Apoptosis Assay (e.g., using Annexin V/Propidium Iodide Staining)
Procedure:
-
Following OTS514 treatment in a suitable culture plate (e.g., 24-well plate), harvest the cells by gentle pipetting.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.[3][6] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Experimental Workflow Visualization
The following diagram outlines the general workflow for processing and analyzing primary patient samples treated with OTS514.
Caption: Workflow for OTS514 treatment and analysis of primary patient samples.
References
- 1. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Development and characterization of three cell culture systems to investigate the relationship between primary bone marrow adipocytes and myeloma cells [frontiersin.org]
- 10. Cellular immunotherapy on primary multiple myeloma expanded in a 3D bone marrow niche model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis in OTS514 Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with tumor cell proliferation and poor patient prognosis.[4][5] As a promising anti-cancer therapeutic agent, rigorous validation of OTS514's engagement with its intended target, TOPK, is crucial. Western blot analysis is a fundamental and widely used technique to confirm the on-target activity of OTS514 by assessing the levels of total TOPK protein and the phosphorylation status of its downstream substrates. These application notes provide a detailed protocol for the use of Western blotting in the validation of OTS514's mechanism of action.
Principle
The principle of using Western blot for OTS514 target validation lies in quantifying the changes in protein expression and phosphorylation in response to the inhibitor. Treatment of cancer cells with OTS514 is expected to lead to a dose-dependent decrease in the total protein levels of its target, TOPK.[4] Furthermore, the inhibition of TOPK's kinase activity will affect downstream signaling pathways. A key downstream effector of TOPK is the transcription factor FOXM1.[1][6][7] Inhibition of TOPK by OTS514 leads to a reduction in FOXM1 protein levels.[1][7] Additionally, OTS514 treatment can induce apoptosis, which can be monitored by detecting the cleavage of poly(ADP-ribose) polymerase (PARP).[4] Therefore, Western blot analysis serves as a direct and reliable method to validate the intended biological effects of OTS514.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of OTS514 across various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Multiple Myeloma (MM1.S) | Multiple Myeloma | ~10-100 (qualitative) | [4] |
| Multiple Myeloma (U266) | Multiple Myeloma | ~10-100 (qualitative) | [4] |
| VMRC-RCW | Kidney Cancer | 19.9 | [3] |
| Caki-1 | Kidney Cancer | 44.1 | [3] |
| Caki-2 | Kidney Cancer | 33.5 | [3] |
| 769-P | Kidney Cancer | 28.7 | [3] |
| 786-O | Kidney Cancer | 26.5 | [3] |
| Various Ovarian Cancer Lines | Ovarian Cancer | 3.0 - 46 | [7] |
| Small Cell Lung Cancer Lines | Small Cell Lung Cancer | 0.4 - 42.6 | [6][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TOPK signaling pathway affected by OTS514 and the general experimental workflow for target validation using Western blot.
Caption: TOPK signaling pathway inhibited by OTS514.
Caption: Experimental workflow for OTS514 target validation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines with detectable TOPK expression (e.g., MM1.S, U266, VMRC-RCW, Caki-1).
-
OTS514: High-purity compound.
-
Cell Culture Medium: As required for the specific cell line.
-
RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
Precast Polyacrylamide Gels or reagents for hand-casting.
-
PVDF Membranes.
-
Transfer Buffer.
-
Tris-Buffered Saline with Tween-20 (TBST).
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-TOPK/PBK
-
Rabbit anti-FOXM1
-
Rabbit anti-cleaved PARP
-
Rabbit anti-phospho-p38 MAPK
-
Rabbit anti-p38 MAPK
-
Mouse anti-β-actin or Rabbit anti-GAPDH (as loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System: Capable of detecting chemiluminescent signals.
Protocol
-
Cell Culture and Treatment:
-
Seed the chosen cancer cell lines in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of OTS514 in DMSO.
-
Treat the cells with increasing concentrations of OTS514 (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest OTS514 dose.
-
-
Protein Extraction and Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-TOPK) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
The following day, wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software.
-
Normalize the band intensity of the target proteins to the loading control (β-actin or GAPDH) to correct for loading variations.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody, insufficient protein load, inefficient transfer, incorrect ECL substrate. | Check antibody datasheet for recommended conditions. Increase protein load. Verify transfer efficiency with Ponceau S staining. Use fresh ECL substrate. |
| High Background | Insufficient blocking, antibody concentration too high, insufficient washing. | Increase blocking time or change blocking agent. Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps. |
| Non-specific Bands | Antibody cross-reactivity, protein degradation, high antibody concentration. | Use a more specific antibody. Ensure proper sample handling with protease inhibitors. Titrate the primary antibody to the lowest effective concentration. |
| Uneven Loading | Inaccurate protein quantification, pipetting errors. | Be meticulous during protein quantification and sample loading. Always use a loading control for normalization. |
| Signal Saturation | Too much protein loaded, overexposure. | Reduce the amount of protein loaded. Reduce the exposure time during imaging. Use a less sensitive ECL substrate if necessary. |
Conclusion
Western blot analysis is an indispensable tool for the target validation of OTS514. By following the detailed protocols and guidelines presented in these application notes, researchers can reliably demonstrate the on-target effects of OTS514, including the dose-dependent reduction of TOPK protein levels and the modulation of its downstream signaling pathways. This robust validation is a critical step in the preclinical and clinical development of this promising anti-cancer agent.
References
- 1. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of the FOXM1 transcriptional program via novel small molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Immunofluorescence Staining Following OTS514 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis.[3][4] It plays a crucial role in mitosis, cell cycle progression, and the maintenance of cancer stem cells.[1][3] OTS514 exerts its anti-tumor effects by inducing cell cycle arrest and apoptosis.[2][5] Understanding the cellular consequences of OTS514 treatment is critical for elucidating its mechanism of action and for the development of novel cancer therapies.
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization and expression levels of specific proteins within cells. This document provides detailed application notes and protocols for performing immunofluorescence staining on cells treated with OTS514 to analyze its effects on key downstream signaling pathways.
Mechanism of Action of OTS514
OTS514 inhibits the kinase activity of TOPK, leading to the disruption of several downstream signaling pathways that are critical for cancer cell proliferation and survival. Key molecular events following OTS514 treatment include:
-
Disruption of Pro-Survival Signaling: OTS514 treatment has been shown to disrupt major pro-survival pathways, including the AKT, p38 MAPK, and NF-κB signaling cascades.[1][3][6]
-
Modulation of Key Transcription Factors: Inhibition of TOPK by OTS514 leads to a decrease in the expression of the oncogenic transcription factor FOXM1.[6][7] Conversely, it elevates the levels of the tumor suppressor transcription factor FOXO3.[3][6]
-
Induction of Cell Cycle Arrest: OTS514 treatment leads to an increase in the expression of the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B), resulting in cell cycle arrest.[3][6]
These molecular changes make the aforementioned proteins excellent biomarkers for assessing the cellular response to OTS514 treatment via immunofluorescence.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from immunofluorescence analysis of cells treated with OTS514. These values are representative and may vary depending on the cell line, experimental conditions, and the specific antibodies used.
Table 1: Expected Changes in Protein Expression and Localization Following OTS514 Treatment
| Target Protein | Expected Change with OTS514 Treatment | Primary Cellular Localization |
| p-AKT (phosphorylated AKT) | Decrease in signal intensity | Cytoplasm and Nucleus |
| p-p38 (phosphorylated p38 MAPK) | Decrease in signal intensity | Cytoplasm and Nucleus |
| NF-κB (p65 subunit) | Decrease in nuclear translocation (increase in cytoplasmic signal) | Cytoplasm (inactive), Nucleus (active) |
| FOXM1 | Decrease in nuclear signal intensity | Nucleus |
| p21 (WAF1/CIP1) | Increase in nuclear signal intensity | Nucleus |
| p27 (Kip1) | Increase in nuclear signal intensity | Nucleus |
Table 2: Example of Quantitative Analysis of Nuclear to Cytoplasmic Intensity Ratio
| Treatment | Target Protein | Nuclear Mean Intensity (Arbitrary Units) | Cytoplasmic Mean Intensity (Arbitrary Units) | Nuclear/Cytoplasmic Ratio |
| Vehicle (DMSO) | NF-κB (p65) | 850 | 300 | 2.83 |
| OTS514 (e.g., 20 nM) | NF-κB (p65) | 400 | 750 | 0.53 |
| Vehicle (DMSO) | FOXM1 | 1200 | 150 | 8.00 |
| OTS514 (e.g., 20 nM) | FOXM1 | 350 | 120 | 2.92 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: OTS514 inhibits TOPK, leading to downstream effects on key signaling pathways.
Caption: A streamlined workflow for immunofluorescence staining after OTS514 treatment.
Experimental Protocols
Materials and Reagents
-
Cells of interest cultured on glass coverslips or in imaging-compatible plates
-
OTS514 (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibodies (see Table 3 for suggestions)
-
Fluorophore-conjugated Secondary Antibodies (e.g., Alexa Fluor 488, 594, or 647)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Table 3: Recommended Primary Antibodies for Immunofluorescence
| Target Protein | Host Species | Supplier (Example) | Catalog Number (Example) |
| Phospho-AKT (Ser473) | Rabbit | Cell Signaling Technology | #4060 |
| Phospho-p38 MAPK (Thr180/Tyr182) | Rabbit | Cell Signaling Technology | #4511 |
| NF-κB p65 | Rabbit | Cell Signaling Technology | #8242 |
| FOXM1 | Rabbit | Cell Signaling Technology | #5436 |
| p21 Waf1/Cip1 | Mouse | Cell Signaling Technology | #2947 |
| p27 Kip1 | Rabbit | Cell Signaling Technology | #3686 |
Protocol for Immunofluorescence Staining of Cultured Cells
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for at least 24 hours.
-
Treat cells with the desired concentration of OTS514 (e.g., 10-100 nM) or vehicle control (DMSO) for the intended duration (e.g., 24-48 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with Permeabilization Buffer (0.25% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Add the diluted secondary antibody to the coverslips and incubate for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., exposure time, laser power) for all samples to allow for quantitative comparisons.
-
For quantitative analysis of protein expression or localization, use image analysis software such as ImageJ/Fiji or CellProfiler. The nuclear-to-cytoplasmic fluorescence intensity ratio can be calculated to quantify protein translocation.
-
Troubleshooting
Table 4: Common Immunofluorescence Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Low protein expression after treatment. | Confirm protein levels with a complementary method like Western blotting. |
| Suboptimal primary antibody concentration. | Perform a titration of the primary antibody to find the optimal concentration. | |
| Inefficient permeabilization. | Increase Triton X-100 concentration or incubation time. | |
| High Background | Non-specific antibody binding. | Increase blocking time or use a different blocking agent. Ensure adequate washing steps. |
| Cell death due to drug treatment. | Monitor cell viability. Dead cells can non-specifically bind antibodies. Use a viability dye if necessary. | |
| Autofluorescence. | Use a different fixative or include a quenching step (e.g., with sodium borohydride). | |
| Artifactual Staining | Cell morphology changes due to apoptosis. | Co-stain with an apoptosis marker (e.g., cleaved caspase-3) to identify apoptotic cells, which may exhibit altered staining patterns. |
By following these detailed protocols and considering the potential downstream effects of OTS514, researchers can effectively utilize immunofluorescence to gain valuable insights into the cellular mechanisms of this promising anti-cancer agent.
References
- 1. Fluorescence-based Quantification of Nucleocytoplasmic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical genetics approach to restoring p27Kip1 reveals novel compounds with antiproliferative activity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ptglab.com [ptglab.com]
- 5. mdpi.com [mdpi.com]
- 6. Nuclei:Cytoplasm EKC Quantification Script (FIJI Macro) [protocols.io]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing OTS514 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of the T-LAK cell-originated protein kinase (TOPK) inhibitor, OTS514, and its orally available derivative, OTS964, in preclinical animal models of cancer.
Introduction
OTS514 is a potent and selective inhibitor of TOPK (also known as PDZ-binding kinase, PBK), a serine/threonine kinase that is overexpressed in a variety of human cancers and correlates with poor prognosis.[1][2] TOPK plays a crucial role in mitosis, and its inhibition by OTS514 leads to cell cycle arrest and apoptosis in cancer cells.[3][4] Preclinical studies in various animal models have demonstrated the anti-tumor activity of OTS514 and OTS964, highlighting their therapeutic potential. These notes are intended to guide researchers in designing and executing in vivo efficacy studies.
Mechanism of Action of OTS514
OTS514 exerts its anti-cancer effects by inhibiting the kinase activity of TOPK. This inhibition disrupts several downstream signaling pathways critical for tumor cell proliferation and survival. Key molecular consequences of TOPK inhibition by OTS514 include:
-
Induction of Cell Cycle Arrest and Apoptosis : OTS514 treatment leads to cell cycle arrest and programmed cell death in cancer cells.[3][5]
-
Disruption of Pro-Survival Signaling : The inhibitor has been shown to disrupt the AKT, p38 MAPK, and NF-κB signaling pathways.[3][6]
-
Downregulation of FOXM1 : Inhibition of TOPK leads to a reduction in the levels of the transcription factor FOXM1, a key regulator of cell cycle progression.[6]
-
Activation of FOXO3 : OTS514 treatment can lead to the activation of the tumor suppressor FOXO3 and its transcriptional targets, including the CDK inhibitors p21 (CDKN1A) and p27 (CDKN1B).[3][7]
The effects of OTS514 appear to be independent of the p53 tumor suppressor status, suggesting its potential utility in a broad range of cancers, including those with p53 mutations.[3][7]
Quantitative Data Summary
The following table summarizes the quantitative data from various preclinical studies evaluating the efficacy of OTS514 and its analog OTS964 in different cancer models.
| Cancer Type | Cell Line | Animal Model | Drug | Dosage & Administration | Treatment Schedule | Efficacy | Citation(s) |
| Multiple Myeloma | H929 | NSG Mice (Xenograft) | OTS964 | 100 mg/kg, Oral | 5 days/week | 48%-81% tumor size reduction compared to control. | [3][6][7] |
| Multiple Myeloma | H929 | NSG Mice (Xenograft) | OTS964 | 100 mg/kg, Oral | 14 days | 81% reduction in average tumor volume relative to controls. | [1] |
| Ovarian Cancer | ES-2 | Peritoneal Dissemination Xenograft | OTS514 | 25 mg/kg, Oral | Daily for 14 days | Significantly elongated overall survival compared with vehicle control. | [8] |
| Ovarian Cancer | ES-2 | Peritoneal Dissemination Xenograft | OTS514 | 50 mg/kg, Oral | Daily for 10 days | Significantly elongated overall survival compared with vehicle control. | [8] |
| Lung Cancer | LU-99 | Nude Mice (Xenograft) | OTS964 | 40 mg/kg, Intravenous (liposomal) | Twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice. | [2][9] |
| Lung Cancer | LU-99 | Nude Mice (Xenograft) | OTS964 | 100 mg/kg, Oral | Daily for 2 weeks | Complete tumor regression in all 6 mice. | [2][9] |
| Oral Squamous Cell Carcinoma | HSC-2 | Immunodeficient Mice (Xenograft) | OTS514 | Not Specified | Not Specified | Suppressed tumor growth. | Not Specified |
Experimental Protocols
This section provides a generalized protocol for conducting in vivo efficacy studies of OTS514/OTS964 using xenograft models. This protocol should be adapted based on the specific cancer cell line, animal strain, and experimental goals.
Cell Culture and Preparation
-
Cell Lines: Use cancer cell lines with documented high expression of TOPK for initial studies. Examples include H929 (multiple myeloma), ES-2 (ovarian cancer), and LU-99 (lung cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: For tumor implantation, harvest cells during their logarithmic growth phase. Use trypsin to detach adherent cells, then wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the cells using a hemocytometer to prepare the correct concentration for injection.
-
Cell Suspension: Resuspend the final cell pellet in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 1 x 10^7 cells/mL). For subcutaneous injections, a mixture of medium and Matrigel (1:1 ratio) can be used to support initial tumor growth.
Animal Models and Tumor Implantation
-
Animal Strain: Use immunodeficient mice such as BALB/c nude, SCID, or NOD/SCID gamma (NSG) mice to prevent rejection of human tumor xenografts. NSG mice are particularly useful for hematological malignancy models like multiple myeloma.[7]
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before any experimental procedures.
-
Subcutaneous Xenograft Model:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject the prepared cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
Monitor the animals for tumor growth.
-
-
Orthotopic/Disseminated Models (Example: Ovarian Cancer):
-
For a peritoneal dissemination model, inject the cancer cells (e.g., ES-2) intraperitoneally.[8]
-
This model often better recapitulates the clinical progression of the disease.
-
OTS514/OTS964 Preparation and Administration
-
Drug Formulation:
-
OTS514 (for intravenous or intraperitoneal injection): The formulation will depend on the specific salt and solubility characteristics. A liposomal formulation may be required to improve solubility and reduce toxicity.[9][10]
-
OTS964 (for oral administration): OTS964 is a dimethylated derivative of OTS514 designed for oral administration.[7] It can be formulated in a vehicle suitable for oral gavage, such as a solution containing 0.5% methylcellulose.
-
-
Administration Routes:
-
Oral Gavage (OTS964): Administer the drug solution directly into the stomach using a gavage needle.
-
Intravenous Injection (OTS514/OTS964): Inject the drug solution into the tail vein.
-
Intraperitoneal Injection (OTS514): Inject the drug solution into the peritoneal cavity.
-
-
Dosage and Schedule: The dosage and schedule will vary depending on the cancer model and the specific aims of the study. Based on published data, starting doses could be:
Monitoring and Efficacy Assessment
-
Tumor Growth:
-
For subcutaneous tumors, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Tumor growth inhibition (TGI) can be calculated as a primary efficacy endpoint.
-
-
Animal Welfare:
-
Monitor the body weight of the animals regularly (2-3 times per week) as an indicator of toxicity.[7]
-
Observe the animals for any signs of distress, such as changes in behavior, appetite, or appearance.
-
Euthanize animals if the tumor volume exceeds a predetermined size, if there is significant body weight loss (>20%), or if they show signs of severe illness, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Survival Studies: For aggressive or metastatic models, overall survival can be a primary endpoint. Monitor animals daily and record the date of death or euthanasia.[8]
-
Pharmacodynamic and Biomarker Analysis:
-
At the end of the study, tumors and tissues can be harvested for further analysis.
-
Western blotting can be used to assess the levels of TOPK and downstream signaling proteins (e.g., p-p38, p-AKT, FOXM1) in tumor lysates to confirm target engagement.
-
Immunohistochemistry can be used to examine the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) in tumor sections.
-
Visualizations
Signaling Pathway of OTS514 Action
Caption: OTS514 inhibits TOPK, leading to apoptosis and cell cycle arrest.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for testing OTS514 efficacy in animal models.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 3. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 7. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 10. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of OTS514
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a variety of human cancers and correlated with poor prognosis. Inhibition of TOPK by OTS514 leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for targeted cancer therapy. These application notes provide a comprehensive overview of the in vivo administration of OTS514 and its orally available derivative, OTS964, summarizing key preclinical data and providing detailed experimental protocols.
Data Presentation: In Vivo Efficacy of OTS514 and its Derivatives
The following tables summarize quantitative data from various preclinical studies investigating the in vivo efficacy of OTS514 and OTS964 across different cancer models and administration routes.
Table 1: Intravenous Administration of OTS514
| Cancer Model | Animal Model | Dosage and Schedule | Observed Efficacy | Reference |
| Lung Cancer (A549 Xenograft) | BALB/c-nu/nu mice | 1, 2.5, and 5 mg/kg; once daily for 2 weeks | Tumor growth inhibition of 5.7%, 43.3%, and 65.3% respectively | [1] |
Table 2: Oral Administration of OTS964 (Orally Active Derivative)
| Cancer Model | Animal Model | Dosage and Schedule | Observed Efficacy | Reference |
| Multiple Myeloma (H929 Xenograft) | NSG mice | 100 mg/kg; 5 days per week | Reduced tumor size by 48%-81% compared to control | [2][3] |
| Lung Cancer (LU-99 Xenograft) | Mice | 100 mg/kg; once daily for 2 weeks | Complete tumor regression in all six mice | [4] |
Table 3: Intravenous Administration of Liposomal OTS964
| Cancer Model | Animal Model | Dosage and Schedule | Observed Efficacy | Note |
| Lung Cancer (LU-99 Xenograft) | Mice | 40 mg/kg; twice a week for 3 weeks | Complete tumor regression in five of six mice | Liposomal formulation eliminated hematopoietic toxicity |
Signaling Pathway of TOPK Inhibition by OTS514
OTS514 exerts its anti-cancer effects by inhibiting TOPK, which disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates the key components of this pathway.
Caption: TOPK signaling pathway and the inhibitory effect of OTS514.
Experimental Protocols
Protocol 1: Preparation and Intravenous Administration of OTS514
This protocol describes a general procedure for the preparation and intravenous administration of OTS514 in a mouse xenograft model. Note: The optimal vehicle composition and drug concentration should be determined empirically for each specific application.
Materials:
-
OTS514 hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
27-30 gauge needles
-
Animal restraint device
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of OTS514 in 100% DMSO (e.g., 80 mg/mL).[5] Ensure complete dissolution. This stock solution can be stored at -20°C for short-term storage.
-
-
Working Solution Preparation (prepare fresh daily):
-
On the day of injection, thaw the OTS514 stock solution.
-
Dilute the stock solution with sterile PBS or saline to the final desired concentration for injection.
-
Important: The final concentration of DMSO in the injected solution should be minimized (ideally less than 10%) to avoid toxicity. A pilot study to determine the maximum tolerated DMSO concentration is recommended. For example, to prepare a 1 mg/mL working solution from an 80 mg/mL stock, you would perform an 80-fold dilution.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved institutional protocol.
-
Warm the mouse's tail using a heat lamp or warm water bath to dilate the lateral tail veins, facilitating easier injection.
-
-
Intravenous Injection:
-
Place the anesthetized mouse in a restraint device.
-
Load the prepared OTS514 working solution into a sterile syringe fitted with a 27-30 gauge needle.
-
Carefully inject the solution (typically 100-200 µL, depending on mouse weight and desired dosage) into one of the lateral tail veins.
-
Administer the injection slowly to avoid adverse reactions.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions.
-
Return the animal to its cage once fully recovered from anesthesia.
-
Caption: Workflow for intravenous administration of OTS514.
Protocol 2: Preparation and Oral Gavage of OTS964
This protocol provides a general guideline for the oral administration of OTS964. The choice of vehicle can impact drug solubility and bioavailability and should be optimized.
Materials:
-
OTS964
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, corn oil)
-
Sterile microcentrifuge tubes and syringes
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Animal balance
Procedure:
-
Dosing Suspension Preparation:
-
Calculate the required amount of OTS964 and vehicle based on the desired dose and the weight of the mice.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in water).
-
Add the weighed OTS964 powder to the vehicle.
-
Vortex or sonicate the mixture to ensure a uniform suspension. Prepare this suspension fresh daily.
-
-
Animal Handling:
-
Gently restrain the mouse, ensuring it is held firmly but without impeding its breathing.
-
-
Oral Gavage:
-
Draw the prepared OTS964 suspension into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus.
-
Administer the suspension slowly and steadily.
-
Withdraw the gavage needle smoothly.
-
-
Post-Procedure Monitoring:
-
Observe the mouse for any signs of choking, distress, or injury.
-
Return the animal to its cage.
-
Caption: Workflow for oral administration of OTS964.
Protocol 3: Liposomal Formulation of OTS964 (General Approach)
Administration of OTS514 and OTS964 has been associated with hematopoietic toxicity. Liposomal encapsulation can mitigate these side effects.[6] While a specific protocol for OTS964 is not publicly available, this general protocol based on the thin-film hydration method can be adapted.
Materials:
-
OTS964
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG)
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., sterile PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis or size exclusion chromatography system
Procedure:
-
Lipid Film Formation:
-
Dissolve OTS964 and lipids in an organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid-drug film on the flask wall.
-
-
Hydration:
-
Hydrate the film with the aqueous buffer and agitate to form multilamellar vesicles (MLVs).
-
-
Sizing:
-
Extrude the MLV suspension through polycarbonate membranes of a defined pore size to create unilamellar vesicles of a uniform size.
-
-
Purification:
-
Remove unencapsulated OTS964 using dialysis or size exclusion chromatography.
-
-
Characterization:
-
Analyze the liposomal formulation for particle size, polydispersity index, and encapsulation efficiency.
-
Caption: General workflow for liposomal encapsulation of OTS964.
Disclaimer
The provided protocols are intended as a general guide. Researchers should optimize these protocols for their specific experimental needs and adhere to all institutional and national guidelines for animal care and use. The tolerability of vehicles and drug formulations should be assessed in pilot studies.
References
- 1. Targeting TOPK sensitises tumour cells to radiation-induced damage by enhancing replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Profiling the Sensitivity of Cancer Cell Lines to the TOPK Inhibitor OTS514
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase that is overexpressed in a variety of human cancers and correlates with poor prognosis. TOPK plays a crucial role in mitosis, cytokinesis, and cell survival signaling pathways. Inhibition of TOPK by OTS514 has been shown to induce cell cycle arrest, apoptosis, and tumor regression in preclinical models, making it a promising target for cancer therapy. These application notes provide a summary of cancer cell lines sensitive to OTS514, along with detailed protocols for assessing its inhibitory activity.
Data Presentation: OTS514 Sensitivity in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of OTS514 in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Kidney Cancer | VMRC-RCW | 19.9 - 44.1 | |
| Caki-1 | 19.9 - 44.1 | ||
| Caki-2 | 19.9 - 44.1 | ||
| 769-P | 19.9 - 44.1 | ||
| 786-O | 19.9 - 44.1 | ||
| Ovarian Cancer | Multiple | 3.0 - 46 | |
| Multiple Myeloma | MM1.S | 11.6 - 29.4 | [1] |
| MM1.R | 11.6 - 29.4 | [1] | |
| RPMI 8226 | 11.6 - 29.4 | [1] | |
| 8226Dox40 | >100 (Resistant) | [1] | |
| KMS34 | 11.6 - 29.4 | [1] | |
| KMS34CFZ | 11.6 - 29.4 | [1] | |
| KMS11 | 11.6 - 29.4 | [1] | |
| JJN3 | 11.6 - 29.4 | [1] | |
| LP-1 | 11.6 - 29.4 | [1] | |
| NCI H929 | 11.6 - 29.4 | [1] | |
| U266B1 | 11.6 - 29.4 | [1] |
Mandatory Visualizations
Caption: TOPK Signaling Pathway and Inhibition by OTS514.
References
Application Note: Analysis of OTS514-Induced Apoptosis using Flow Cytometry
Introduction
OTS514 is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is highly expressed in various types of cancer cells but shows low expression in most normal tissues.[3] It plays a crucial role in mitosis, cell proliferation, and the maintenance of cancer stem cells.[4][5] Inhibition of TOPK by OTS514 has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those from multiple myeloma, oral squamous carcinoma, and ovarian cancer.[3][6][7] The mechanism of OTS514-induced apoptosis involves the disruption of multiple pro-survival signaling pathways, including AKT, p38 MAPK, and NF-κB, leading to the activation of apoptotic cascades.[4][5]
This application note provides a detailed protocol for the analysis of apoptosis induced by OTS514 in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8][9] Propidium Iodide is a fluorescent DNA intercalating agent that is excluded by viable cells with intact cell membranes.[8][9] Therefore, dual staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[8][10]
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of OTS514 in various cancer cell lines, demonstrating its potent anti-proliferative activity. This data can be used as a reference for determining the appropriate concentration range for inducing apoptosis in specific cell types.
| Cell Line Type | Specific Cell Lines | IC50 Range (nM) | Reference |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 | [2] |
| Ovarian Cancer | Not specified | 3.0 - 46 | [2][7] |
| Small Cell Lung Cancer | Not specified | 0.4 - 42.6 | [7] |
| Multiple Myeloma | Various human myeloma cell lines | 11.6 - 29.4 | [7] |
| TOPK-positive Cancer | Not specified | 1.5 - 14 | [7] |
Signaling Pathway of OTS514-Induced Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 6. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy OTS514 [smolecule.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Establishing an OTS514-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK/PBK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis.[1][2] OTS514 exerts its anti-tumor effects by inducing cell cycle arrest and apoptosis.[2] It has been shown to disrupt multiple pro-survival signaling pathways, including the E2F, p53, Akt, p38 MAPK, and NF-κB pathways.[1][2] The development of drug resistance is a major challenge in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to novel therapeutic agents like OTS514 is crucial for the development of effective long-term treatment strategies and combination therapies.
These application notes provide a detailed protocol for establishing an OTS514-resistant cancer cell line using a stepwise dose-escalation method. Additionally, protocols for the characterization of the resistant phenotype, including the determination of the half-maximal inhibitory concentration (IC50), and analysis of protein expression are described. A primary mechanism of resistance to TOPK inhibitors like OTS514 and its analogs is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1), which functions as a drug efflux pump.[3][4][5][6]
Data Presentation
The development of resistance is quantitatively assessed by comparing the IC50 values of the parental and the newly generated resistant cell line. The fold resistance is a key metric to define the degree of acquired resistance.
| Cell Line | Parental IC50 (nM) | OTS514-Resistant IC50 (nM) | Fold Resistance |
| Hypothetical Example | |||
| Human Cancer Cell Line (e.g., NCI-H23) | 25 | 750 | 30 |
Note: The data presented in this table is a hypothetical example based on typical fold-resistance observed for kinase inhibitors where resistance is mediated by ABCB1 overexpression. Actual values will vary depending on the cell line and experimental conditions.
Signaling Pathways and Experimental Workflow
OTS514 Signaling Pathway
The following diagram illustrates the key signaling pathways affected by OTS514.
Caption: OTS514 inhibits TOPK, leading to the disruption of multiple downstream signaling pathways.
Experimental Workflow for Generating an OTS514-Resistant Cell Line
The diagram below outlines the major steps involved in generating and characterizing an OTS514-resistant cell line.
Caption: A stepwise dose-escalation method for generating and characterizing a drug-resistant cell line.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the concentration of OTS514 that inhibits 50% of cell growth in the parental and resistant cell lines.
Materials:
-
Parental and resistant cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
OTS514 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of OTS514 in complete culture medium. Remove the medium from the wells and add 100 µL of the OTS514 dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the OTS514 concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of an OTS514-Resistant Cell Line by Dose Escalation
Objective: To establish a stable OTS514-resistant cell line through continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
OTS514 stock solution (in DMSO)
-
Cell culture flasks (T25 or T75)
Methodology:
-
Initial Treatment: Begin by treating the parental cells with OTS514 at a concentration equal to their IC50 value determined in Protocol 1.
-
Monitoring and Recovery: Initially, significant cell death is expected. Monitor the cells daily. When the surviving cells reach 70-80% confluency, passage them and re-seed them in a new flask with the same concentration of OTS514.
-
Dose Escalation: Once the cells are growing at a stable rate in the presence of the current OTS514 concentration, increase the concentration by 1.5- to 2-fold.
-
Iterative Process: Repeat the process of monitoring, recovery, and dose escalation. This process can take several months.
-
Cryopreservation: It is highly recommended to cryopreserve cells at various stages of resistance development.
-
Stability Check: Once a desired level of resistance is achieved (e.g., the cells are stably proliferating at a concentration 10- to 20-fold higher than the initial IC50), culture the resistant cells in a drug-free medium for several passages (4-6 weeks) to ensure the stability of the resistant phenotype.
-
Final IC50 Determination: Re-determine the IC50 of the resistant cell line as described in Protocol 1 and calculate the fold resistance (IC50 of resistant line / IC50 of parental line).
Protocol 3: Western Blot Analysis of TOPK and ABCB1 Expression
Objective: To investigate the expression levels of the drug target (TOPK) and a potential resistance marker (ABCB1) in parental and OTS514-resistant cells.
Materials:
-
Parental and OTS514-resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TOPK, anti-ABCB1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TOPK, ABCB1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of TOPK and ABCB1 to the loading control to compare their relative expression levels between the parental and resistant cell lines.
Troubleshooting
| Issue | Possible Cause | Solution |
| High cell death during initial dose escalation | Starting concentration of OTS514 is too high. | Start with a lower concentration (e.g., IC20-IC30) and increase the dose more gradually. |
| Resistant phenotype is not stable | Insufficient duration of drug exposure; clonal selection did not occur. | Continue culturing the cells in the presence of OTS514 for a longer period. Consider single-cell cloning to isolate a stably resistant population. |
| No significant increase in IC50 | The chosen cell line may have intrinsic resistance mechanisms or the dose-escalation was not sufficient. | Try a different cell line. Extend the duration of the dose-escalation protocol. |
| No overexpression of ABCB1 in resistant cells | Resistance may be mediated by other mechanisms (e.g., target mutation, activation of bypass signaling pathways). | Investigate other potential resistance mechanisms through genomic or proteomic analyses. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful establishment and characterization of OTS514-resistant cell lines. The dose-escalation method is a robust approach to generating a clinically relevant resistant phenotype. Characterization of these resistant cells, particularly through the analysis of drug transporter expression and signaling pathway alterations, will provide valuable insights into the mechanisms of resistance to TOPK inhibitors. This knowledge is essential for the rational design of combination therapies to overcome drug resistance and improve patient outcomes.
References
- 1. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABCB1 and ABCG2 Overexpression Mediates Resistance to the Phosphatidylinositol 3-Kinase Inhibitor HS-173 in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
OTS514 solubility issues in aqueous solutions
Welcome to the technical support center for OTS514. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of OTS514 in your experiments, with a focus on addressing solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is OTS514 and what is its mechanism of action?
OTS514 is a potent and specific small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine/threonine kinase that is overexpressed in a variety of cancers and is implicated in promoting tumor growth and proliferation.[1][4] OTS514 exerts its anti-cancer effects by inhibiting the kinase activity of TOPK, which can lead to cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What is the known solubility of OTS514?
OTS514 is a crystalline solid that is readily soluble in organic solvents like DMSO and dimethylformamide (DMF), but has limited solubility in aqueous solutions.[5] The solubility can vary slightly between different forms (e.g., free base vs. hydrochloride salt). A summary of reported solubility data is provided in the table below.
Q3: How should I store OTS514?
For long-term storage, OTS514 powder should be stored at -20°C.[5][6] Stock solutions in organic solvents can typically be stored at -80°C for up to a year.[6][7] It is generally not recommended to store aqueous solutions of OTS514 for more than one day due to potential stability issues.[5]
Troubleshooting Guide: Aqueous Solubility Issues
Q1: I'm observing precipitation when I dilute my OTS514 DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
This is a common issue for compounds with low aqueous solubility. Here are several steps you can take to troubleshoot this problem:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of OTS514 in your aqueous solution.
-
Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible while maintaining solubility, as high concentrations of DMSO can be toxic to cells.
-
Use a Pre-warmed Aqueous Solution: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous solution can sometimes help to keep the compound in solution.
-
Sonication: Gentle sonication of the final aqueous solution may help to redissolve any precipitate.[6]
-
pH Adjustment: The solubility of OTS514 may be pH-dependent. Experimenting with different pH values for your aqueous buffer could improve solubility.
Q2: How can I prepare a stable aqueous solution of OTS514 for my in vitro experiments?
Due to its limited stability in aqueous solutions, it is recommended to prepare fresh working solutions of OTS514 for each experiment. The recommended method is to first dissolve OTS514 in an organic solvent like DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted into your aqueous buffer or cell culture medium to the desired final concentration immediately before use.
Q3: I need to prepare a formulation of OTS514 for in vivo animal studies. What are the recommended formulations?
For in vivo applications, specific formulations are often required to improve the solubility and bioavailability of OTS514. Some reported formulations include:
-
A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication is recommended for this formulation.[6][8]
-
A suspension in 0.5% methylcellulose (B11928114) for oral gavage.
It is crucial to develop and validate a suitable formulation based on your specific experimental needs and animal model.
Data Presentation
Table 1: Solubility of OTS514 in Various Solvents
| Solvent/Vehicle | Solubility | Source |
| DMSO | ~30 mg/mL | Cayman Chemical[5] |
| Dimethylformamide (DMF) | ~30 mg/mL | Cayman Chemical[5] |
| DMSO | 31.43 mg/mL (86.24 mM) | MedchemExpress[1] |
| DMSO | 90 mg/mL (246.94 mM) | TargetMol[8] |
| DMSO | 80 mg/mL (199.54 mM) | Selleck Chemicals[2] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Cayman Chemical[5] |
| Water | 80 mg/mL | Selleck Chemicals[2] |
| Ethanol | 5 mg/mL | Selleck Chemicals[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (9.05 mM) | TargetMol[8] |
Experimental Protocols
Protocol 1: Preparation of OTS514 Stock Solution for In Vitro Experiments
-
Weighing: Accurately weigh the desired amount of OTS514 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Mixing: Vortex the solution until the OTS514 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of OTS514 Working Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the OTS514 DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed (37°C) cell culture medium to the final desired concentration immediately before adding it to your cells.
-
Mixing: Gently mix the final working solution by pipetting up and down before adding it to the cell culture plates.
Mandatory Visualizations
Caption: TOPK signaling pathway and the inhibitory action of OTS514.
Caption: Experimental workflow for preparing OTS514 solutions.
Caption: Logical troubleshooting flow for OTS514 solubility issues.
References
- 1. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. ijbs.com [ijbs.com]
- 6. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 7. OTS514|1338540-63-8|COA [dcchemicals.com]
- 8. The Roles of TOPK in Tumorigenesis and Development: Structure, Mechanisms, Pathways, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing OTS514 Hematopoietic Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage and mitigate the hematopoietic toxicity associated with the TOPK inhibitor, OTS514, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of OTS514?
A1: OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is highly expressed in various cancer cells and is involved in cytokinesis, a crucial step in cell division. By inhibiting TOPK, OTS514 disrupts cytokinesis in cancer cells, leading to apoptosis and tumor regression.
Q2: What are the known hematopoietic toxicities of OTS514 in vivo?
A2: In vivo studies have shown that OTS514 can cause hematopoietic toxicity, primarily characterized by a decrease in white blood cell counts (leukopenia). In some cases, a paradoxical increase in platelet counts (thrombocytosis) has also been observed. These effects are considered on-target toxicities due to the role of TOPK in the proliferation of hematopoietic progenitor cells.
Q3: Is the hematopoietic toxicity of OTS514 reversible?
A3: Yes, preclinical studies have demonstrated that the hematopoietic toxicity induced by OTS514 is reversible. Upon cessation of treatment, blood cell counts have been observed to recover to baseline levels. For instance, in a study using the related compound OTS964, mice with low white blood cell counts recovered within two weeks after the end of treatment[1].
Q4: Are there alternative formulations of OTS514 that can reduce hematopoietic toxicity?
A4: Yes, a liposomal formulation of the related TOPK inhibitor OTS964 has been shown to completely eliminate hematopoietic toxicity in mouse models while retaining potent anti-tumor efficacy[1]. This suggests that encapsulating OTS514 in liposomes could be a highly effective strategy to mitigate its hematopoietic side effects.
Troubleshooting Guides
Issue 1: Significant decrease in white blood cell (WBC) count (Leukopenia) during OTS514 treatment.
Potential Cause: On-target inhibition of TOPK in hematopoietic progenitor cells.
Troubleshooting Steps:
-
Confirm Leukopenia:
-
Perform regular complete blood counts (CBCs) to monitor WBC levels. A recommended schedule is baseline (before treatment), once or twice weekly during treatment, and during the recovery phase.
-
Pay close attention to the absolute neutrophil count (ANC) as neutropenia is a common and critical form of leukopenia.
-
-
Dose Modification:
-
Consider a dose reduction of OTS514. The optimal dose will balance anti-tumor efficacy with manageable toxicity.
-
Implement a treatment holiday. Temporarily discontinuing treatment can allow for the recovery of WBC counts. Studies have shown that hematopoietic parameters can recover after treatment cessation[1].
-
-
Supportive Care with Granulocyte Colony-Stimulating Factor (G-CSF):
-
Administer G-CSF (e.g., filgrastim, pegfilgrastim) to stimulate the production of neutrophils.
-
A typical prophylactic or therapeutic regimen in mice involves subcutaneous injections of G-CSF.
-
-
Consider a Liposomal Formulation:
-
If feasible, switching to a liposomal formulation of OTS514 is a highly effective strategy to abrogate hematopoietic toxicity, as demonstrated with the related compound OTS964[1].
-
Issue 2: Decrease in red blood cell (RBC) count and hemoglobin levels (Anemia) during OTS514 treatment.
Potential Cause: On-target effect on erythroid progenitor cells.
Troubleshooting Steps:
-
Monitor Erythroid Parameters:
-
Regularly monitor RBC count, hemoglobin, and hematocrit through CBC analysis.
-
-
Supportive Care with Erythropoiesis-Stimulating Agents (ESAs):
-
Administer an ESA, such as erythropoietin (EPO), to stimulate red blood cell production.
-
Ensure adequate iron stores before and during ESA treatment, as iron is a critical component of hemoglobin synthesis.
-
-
Dose Adjustment:
-
Similar to managing leukopenia, consider dose reduction or treatment interruption of OTS514 to allow for erythroid recovery.
-
Issue 3: Unexpected increase in platelet count (Thrombocytosis) during OTS514 treatment.
Potential Cause: The exact mechanism is not fully elucidated but may involve a reactive process or off-target effects on megakaryopoiesis.
Troubleshooting Steps:
-
Monitor Platelet Counts:
-
Closely monitor platelet levels through regular CBCs.
-
-
Evaluate Clinical Signs:
-
Observe animals for any signs of thrombosis, although this is less common in preclinical models.
-
-
Dose Modification:
-
Assess if thrombocytosis is dose-dependent by evaluating different OTS514 concentrations. Dose reduction may help normalize platelet counts.
-
Data Presentation
Table 1: In Vivo Efficacy and Hematological Profile of Oral OTS964 in a Lung Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Response | Key Hematological Findings | Recovery | Reference |
| Vehicle Control | N/A | Progressive tumor growth | Normal blood counts | N/A | [1] |
| OTS964 (oral) | 100 mg/kg, daily for 2 weeks | Complete tumor regression in all mice | Low white blood cell counts observed after treatment | Recovery of WBC counts within 2 weeks post-treatment | [1] |
Table 2: Effect of Liposomal Formulation on OTS964-Induced Hematopoietic Toxicity
| Treatment Group | Formulation | Hematopoietic Toxicity | Tumor Response | Reference |
| OTS964 | Free drug | Decrease in red and white blood cells | Effective in killing cancer cells | [1] |
| OTS964 | Liposomal | No detectable hematopoietic toxicity | Complete tumor regression | [1] |
Experimental Protocols
Protocol 1: Monitoring Hematopoietic Toxicity in Mice Treated with OTS514
-
Animal Model: Use appropriate mouse strain for your tumor model (e.g., immunodeficient mice for xenografts).
-
OTS514 Administration: Administer OTS514 via the desired route (e.g., oral gavage, intravenous injection) at the predetermined dose and schedule.
-
Blood Collection:
-
Collect a baseline blood sample (approx. 50-100 µL) from each mouse via the tail vein or saphenous vein into EDTA-coated tubes before initiating treatment.
-
Collect subsequent blood samples at regular intervals (e.g., weekly) during the treatment period and a final sample at the end of the study.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood to determine WBC count with differential, RBC count, hemoglobin, hematocrit, and platelet count.
-
Prepare blood smears for manual differential counting and morphological assessment of blood cells.
-
-
Data Analysis:
-
Tabulate and graph the changes in blood cell counts over time for each treatment group.
-
Perform statistical analysis to compare the treatment groups with the vehicle control group.
-
Protocol 2: Supportive Care for OTS514-Induced Neutropenia with G-CSF in Mice
-
Monitoring: Monitor neutrophil counts as described in Protocol 1.
-
G-CSF Administration:
-
If severe neutropenia develops (e.g., ANC < 500 cells/µL), administer recombinant murine G-CSF.
-
A typical dose is 5-10 µg/kg/day, administered subcutaneously.
-
Continue G-CSF administration until neutrophil counts recover to a safe level (e.g., ANC > 1000 cells/µL).
-
-
Evaluation: Continue to monitor CBCs to assess the response to G-CSF treatment.
Visualizations
Caption: Signaling pathway of OTS514 leading to tumor regression.
Caption: Workflow for in vivo studies of OTS514 hematopoietic toxicity.
Caption: Logical relationship of strategies to mitigate OTS514 toxicity.
References
Technical Support Center: OTS514 and CRISPR Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the TOPK inhibitor, OTS514, in conjunction with CRISPR-Cas9 screening technologies. Our goal is to help you navigate potential challenges and interpret your experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is OTS514 and what is its primary target?
OTS514 is a potent small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK/PBK is a mitotic kinase that is overexpressed in various cancers and is associated with tumor cell proliferation and poor patient prognosis.[3][4] OTS514 has demonstrated anti-tumor activity in a range of cancer cell lines by inducing cell cycle arrest and apoptosis.[1][5][6]
Q2: What are the known downstream effects of OTS514?
OTS514, through the inhibition of TOPK, has been shown to disrupt several pro-survival signaling pathways. Notably, it can lead to a decrease in the phosphorylation of p38 MAPK, AKT, and IκBα, thereby affecting the NF-κB pathway.[1][6] Additionally, OTS514 treatment can reduce the levels of FOXM1, a key regulator of the cell cycle, and increase the expression of cell cycle inhibitors p21 and p27.[1][5]
Q3: What are the potential off-target effects of OTS514?
While OTS514 is a potent TOPK inhibitor, like many kinase inhibitors, it may have off-target effects. Research has suggested that the cytotoxic effects of some small molecule inhibitors may be attributable to off-target interactions, even in cells where the primary target has been knocked out. In vivo studies with OTS514 have shown hematopoietic toxicity, including a reduction in red and white blood cells, which could be indicative of off-target activity.[2] A CRISPR screen can be a powerful tool to systematically identify these off-target effects and mechanisms of toxicity.
Q4: How can a CRISPR screen be used to identify OTS514 off-target effects?
A genome-wide CRISPR screen can be designed to identify genes whose knockout confers resistance to OTS514. In this setup, cells are transduced with a pooled sgRNA library and then treated with OTS514. Cells that survive the drug treatment are enriched for sgRNAs that target genes essential for OTS514's cytotoxic activity. These genes may represent the off-target proteins through which OTS514 exerts its cell-killing effects, or they could be components of pathways that are essential for the drug's efficacy.
Troubleshooting CRISPR Screens with OTS514
Problem 1: High cell death in the control group (no OTS514).
-
Possible Cause: Suboptimal cell line health or issues with the CRISPR-Cas9 components.
-
Troubleshooting Steps:
-
Assess Cell Line Health: Ensure your chosen cell line is healthy, has a good growth rate, and is free from contamination before starting the screen.[7]
-
Optimize Transduction/Transfection: High concentrations of viral particles or transfection reagents can be toxic. Titrate your delivery method to achieve high efficiency with minimal cell death.[7]
-
Validate Cas9 Activity: Confirm that Cas9 is expressed and active in your cell line without causing undue toxicity.
-
Problem 2: No significant enrichment of sgRNAs in the OTS514-treated group.
-
Possible Cause: Incorrect OTS514 concentration or insufficient selection pressure.
-
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response curve for OTS514 in your specific cell line to determine the IC50 value. For a resistance screen, a concentration of 2-5 times the IC50 is often a good starting point.
-
Optimize Treatment Duration: The length of drug exposure is critical. A short exposure may not provide enough selection pressure, while a prolonged one may lead to excessive cell death.
-
Check Library Representation: Ensure the complexity of your sgRNA library is maintained throughout the experiment, from the plasmid pool to the transduced cells.[8]
-
Problem 3: Enrichment of sgRNAs targeting essential genes.
-
Possible Cause: Off-target effects of the sgRNAs or general cellular stress responses.
-
Troubleshooting Steps:
-
Use a High-Quality sgRNA Library: Employ a library designed to minimize off-target effects.[8]
-
Bioinformatic Filtering: After sequencing, filter out sgRNAs that target known essential genes to focus on OTS514-specific interactions.
-
Secondary Screens: Validate hits from the primary screen using individual sgRNAs or a smaller, focused library to confirm the resistance phenotype.
-
Data Presentation
Table 1: In Vitro Potency of OTS514 in Various Cancer Cell Lines
| Cell Line Type | Cell Line Name | IC50 (nM) | Reference |
| Kidney Cancer | VMRC-RCW | 19.9 | [2] |
| Kidney Cancer | Caki-1 | 25.1 | [2] |
| Kidney Cancer | Caki-2 | 33.8 | [2] |
| Kidney Cancer | 769-P | 44.1 | [2] |
| Kidney Cancer | 786-O | 38.2 | [2] |
| Ovarian Cancer | - | 3.0 - 46 | [2] |
| Small Cell Lung Cancer | - | 0.4 - 42.6 | [5] |
| Multiple Myeloma | - | nanomolar concentrations | [6] |
Table 2: Reported In Vivo Effects of OTS514/OTS964
| Model | Compound | Dosage | Effect | Side Effects | Reference |
| Human Lung Cancer Xenograft | OTS514 | - | 65% reduction in tumor growth | Severe hematopoietic toxicity (reduced RBCs and WBCs, increased platelets) | [2] |
| Ovarian Cancer Xenograft (ES-2) | OTS514 | Oral | Significantly elongated overall survival | - | [2] |
| Multiple Myeloma Xenograft | OTS964 | 100 mg/kg orally, 5 days/week | 48%-81% reduction in tumor size | Well-tolerated | [6] |
Experimental Protocols
Protocol 1: Determination of OTS514 IC50
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of OTS514. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, CellTiter-Glo, or crystal violet staining.
-
Data Analysis: Normalize the viability data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Genome-Wide CRISPR Screen for OTS514 Resistance
-
Library Transduction: Transduce your Cas9-expressing cell line with a pooled sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Establish Baseline Population: Harvest a population of cells before drug treatment to serve as the baseline for sgRNA representation (Day 0).
-
OTS514 Treatment: Treat the remaining cells with a predetermined concentration of OTS514.
-
Maintain Cell Population: Passage the cells as needed, maintaining a sufficient number of cells to preserve the library's complexity.
-
Harvest Resistant Population: Once a resistant population emerges, harvest the cells.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the Day 0 and resistant cell populations. Amplify the sgRNA cassettes via PCR and submit for next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the resistant population compared to the Day 0 population. Tools like MAGeCK can be used for this analysis.
Visualizations
Caption: Workflow for identifying OTS514 off-target effects using a CRISPR resistance screen.
References
- 1. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. PBK/TOPK: A Therapeutic Target Worthy of Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TOPK (T-LAK cell-originated protein kinase) inhibitor exhibits growth suppressive effect on small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-wide CRISPR screens identify critical targets to enhance CAR-NK cell antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming OTS514 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the TOPK inhibitor, OTS514, in cancer cells.
FAQs and Troubleshooting Guides
Q1: My cancer cell line, which was initially sensitive to OTS514, has developed resistance. What are the likely mechanisms?
A1: The most commonly reported mechanism of acquired resistance to OTS514 is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1).[1] This protein acts as a drug efflux pump, actively removing OTS514 from the cancer cell, thereby reducing its intracellular concentration and efficacy.
-
Troubleshooting Steps:
-
Confirm ABCB1 Overexpression: Use Western blotting or quantitative real-time PCR (qRT-PCR) to compare the expression levels of ABCB1 in your resistant cell line versus the parental, sensitive cell line.
-
Functional Efflux Assay: Perform a functional assay, such as a rhodamine 123 or calcein-AM efflux assay, to determine if the drug efflux activity is increased in your resistant cells.
-
Q2: How can I confirm that ABCB1 overexpression is the cause of OTS514 resistance in my cell line?
A2: You can functionally validate the role of ABCB1 in conferring OTS514 resistance using the following approaches:
-
Pharmacological Inhibition: Co-incubate your resistant cells with OTS514 and a known ABCB1 inhibitor, such as verapamil (B1683045). A significant re-sensitization to OTS514 in the presence of the inhibitor strongly suggests ABCB1-mediated resistance.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down the expression of ABCB1 in your resistant cell line. A subsequent decrease in the IC50 value of OTS514 will confirm the role of ABCB1 in the resistance phenotype.
Q3: What are some strategies to overcome ABCB1-mediated OTS514 resistance?
A3:
-
Combination Therapy with ABCB1 Inhibitors: As mentioned, co-administration of an ABCB1 inhibitor like verapamil can restore sensitivity to OTS514.
-
Combination with other Chemotherapeutic Agents: Studies have shown that OTS514 can have synergistic effects when combined with other anticancer drugs, such as lenalidomide (B1683929) in multiple myeloma.[2] This suggests that combination therapies may be an effective strategy to overcome resistance and enhance therapeutic efficacy. Exploring combinations with agents that are not substrates of ABCB1 or that have different mechanisms of action is a promising approach.
Q4: Are there other potential mechanisms of resistance to OTS514 besides ABCB1 overexpression?
A4: While ABCB1 overexpression is the most documented mechanism, other potential, though less studied, mechanisms could include:
-
Alterations in the TOPK Signaling Pathway: Mutations in the TOPK gene itself or alterations in downstream signaling molecules could potentially reduce the reliance of the cancer cells on the TOPK pathway, thereby diminishing the effect of OTS514.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways to maintain their proliferation and survival. Investigating the activation status of pathways such as PI3K/AKT/mTOR or MAPK in your resistant cells could provide insights.
Data Presentation
Table 1: IC50 Values of OTS514 in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | OTS514 IC50 (nM) | Resistance Mechanism | Reference |
| Sensitive Lines | ||||
| 769-P | Kidney Cancer | 19.9 | - | Selleck Chemicals |
| 786-O | Kidney Cancer | 44.1 | - | Selleck Chemicals |
| Caki-1 | Kidney Cancer | 25.5 | - | Selleck Chemicals |
| Caki-2 | Kidney Cancer | 33.7 | - | Selleck Chemicals |
| VMRC-RCW | Kidney Cancer | 23.4 | - | Selleck Chemicals |
| A549 | Lung Cancer | Not specified | - | MedchemExpress |
| Resistant Line | ||||
| RPMI 8226-Dox40 | Multiple Myeloma | Resistant | ABCB1 Overexpression | MedchemExpress[1] |
Experimental Protocols
Protocol 1: Generation of OTS514-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to OTS514 through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
OTS514 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of OTS514:
-
Seed the parental cancer cells in 96-well plates.
-
Treat the cells with a range of OTS514 concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a low concentration of OTS514, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain a parallel culture treated with an equivalent concentration of DMSO as a vehicle control.
-
-
Dose Escalation:
-
Once the cells in the OTS514-treated culture resume a normal growth rate (comparable to the DMSO-treated control), subculture them and increase the OTS514 concentration by approximately 1.5- to 2-fold.
-
Repeat this process of gradual dose escalation. This process can take several months.
-
-
Characterization of Resistant Cells:
-
Periodically determine the IC50 of the resistant cell population to monitor the level of resistance.
-
Once a stable resistant cell line is established (e.g., with a >10-fold increase in IC50), perform further characterization to investigate the resistance mechanism.
-
Protocol 2: Western Blot Analysis of ABCB1 Expression
Materials:
-
Parental and OTS514-resistant cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against ABCB1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse parental and resistant cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ABCB1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to normalize for protein loading.
Protocol 3: Reversal of Resistance with Verapamil
Materials:
-
OTS514-resistant cell line
-
Parental sensitive cell line (as a control)
-
OTS514
-
Verapamil (stock solution in a suitable solvent)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT)
Procedure:
-
Seed both parental and resistant cells into 96-well plates.
-
Treat the cells with a serial dilution of OTS514 in the presence or absence of a fixed, non-toxic concentration of verapamil (e.g., 10 µM).
-
Include wells with verapamil alone to control for its own cytotoxicity.
-
Incubate the plates for 72 hours.
-
Perform a cell viability assay to determine the IC50 of OTS514 in each condition.
-
A significant decrease in the IC50 of OTS514 in the resistant cells in the presence of verapamil indicates reversal of ABCB1-mediated resistance.
Mandatory Visualizations
References
Technical Support Center: Optimizing OTS514 Dosage to Mitigate Side Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing OTS514 dosage to reduce side effects during preclinical experiments.
I. Troubleshooting Guides
Issue 1: Observed Hematopoietic Toxicity (Anemia, Leukopenia)
Researchers using OTS514 in in vivo models may observe signs of hematopoietic toxicity, such as a decrease in red blood cells (anemia) and white blood cells (leukopenia).
Troubleshooting Steps:
-
Confirm On-Target Effect: Ensure that the observed effects are not due to off-target toxicities. Verify the expression of TOPK in your tumor model. OTS514 is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), and its efficacy is dependent on TOPK expression.[1][2]
-
Dose De-escalation: If significant hematopoietic toxicity is observed, a systematic dose de-escalation study is recommended. The goal is to identify the Minimum Efficacious Dose (MED) that maintains anti-tumor activity while minimizing hematological side effects.
-
Alternative Dosing Schedules: Explore alternative dosing schedules. Instead of daily administration, consider intermittent dosing (e.g., every other day, or 5 days on/2 days off) to allow for hematopoietic recovery. A study on the related compound OTS964 showed that a 5-day per week oral administration was well-tolerated in a mouse xenograft model.[1][2]
-
Consider a Liposomal Formulation: Preclinical studies with the related TOPK inhibitor OTS964 have shown that encapsulation in liposomes can reduce hematopoietic toxicity. While specific data for a liposomal formulation of OTS514 is not yet widely available, this approach is a promising strategy for mitigating side effects. Liposomal delivery can alter the pharmacokinetic profile of the drug, potentially reducing peak plasma concentrations and non-specific uptake by hematopoietic tissues.
-
Supportive Care: In animal models exhibiting severe anemia or leukopenia, consider supportive care measures as per your institution's animal care and use committee guidelines. This may include fluid support or other measures to alleviate symptoms.
Experimental Workflow for Dose Optimization
Issue 2: Thrombocytosis (Elevated Platelet Count)
An increase in platelet count (thrombocytosis) is a noted side effect of OTS514. This is thought to be a compensatory response to the inhibition of megakaryocyte differentiation.
Troubleshooting Steps:
-
Monitor Platelet Counts: Regularly monitor platelet counts through complete blood count (CBC) analysis.
-
Investigate Mechanism: The mechanism is believed to involve the role of TOPK in megakaryopoiesis. TOPK is involved in the complex process of megakaryocyte maturation and platelet formation.[3][4][5] Inhibition of TOPK may disrupt normal megakaryocyte development, leading to an initial increase in platelet production as a feedback mechanism.
-
Dose-Response Relationship: Determine the dose-response relationship between OTS514 and the degree of thrombocytosis. This will help in identifying a therapeutic window where anti-tumor efficacy is maintained without causing excessive platelet elevation.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OTS514?
A1: OTS514 is a highly potent inhibitor of T-LAK cell-originated protein kinase (TOPK), with an IC50 of 2.6 nM.[1][2] TOPK is a serine/threonine kinase that is overexpressed in various cancers and is associated with poor prognosis. By inhibiting TOPK, OTS514 disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation, including those involving FOXM1, AKT, p38 MAPK, and NF-κB. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1][2]
TOPK Signaling Pathway
References
- 1. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Megakaryopoiesis and Platelet Biology: Roles of Transcription Factors and Emerging Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of megakaryocyte maturation and platelet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating OTS514 Experiments: A Guide to Consistent Results
Technical Support Center
This guide is intended for researchers, scientists, and drug development professionals working with OTS514, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK). Here, we address common challenges and frequently asked questions to help you troubleshoot inconsistent experimental results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the IC50 values of OTS514 across different cancer cell lines. What could be the reason?
A1: Inconsistent IC50 values for OTS514 can arise from several factors:
-
TOPK Expression Levels: While OTS514 is a TOPK inhibitor, the sensitivity of cancer cells to the compound may not directly correlate with TOPK expression levels. Some studies suggest that the cytotoxic effects of OTS514 might be mediated through off-target mechanisms.[1] Therefore, it is crucial to assess a panel of cell lines with varying TOPK expression to determine the correlation in your specific cancer type.
-
Cell Line-Specific Factors: The genetic and epigenetic landscape of each cell line can influence its response to OTS514. Factors such as the status of downstream signaling pathways (e.g., AKT, p38 MAPK, NF-κB) and the expression of drug efflux pumps can all contribute to differential sensitivity.[2][3]
-
Assay Conditions: Variations in experimental parameters such as cell seeding density, serum concentration in the media, and the duration of drug exposure can significantly impact the calculated IC50 values. Standardizing these conditions across all experiments is critical for reproducibility.[4][5]
Q2: Our in vivo studies with OTS514 are showing significant hematopoietic toxicity. How can we mitigate this?
A2: Hematopoietic toxicity, including reductions in red and white blood cells, is a known side effect of OTS514.[6][7] Here are some strategies to manage this:
-
Dose Optimization: Carefully titrate the dose of OTS514 to find a therapeutic window that maintains anti-tumor efficacy while minimizing toxicity. Start with lower doses and escalate gradually based on tolerability.
-
Alternative Formulation: Encapsulating OTS514 in liposomes has been shown to eliminate hematopoietic toxicity in preclinical models.[7] This approach can improve the drug's safety profile without compromising its efficacy.
-
Supportive Care: In animal models, supportive care measures may be necessary to manage the side effects of OTS514 treatment. This could include monitoring blood counts regularly and providing necessary interventions.
Q3: We are not observing the expected downstream signaling changes (e.g., decreased p-AKT) after OTS514 treatment. What could be wrong?
A3: A lack of expected changes in downstream signaling can be due to several reasons:
-
Time-Course of Signaling Events: The inhibition of TOPK and its downstream effects on signaling pathways like AKT, p38 MAPK, and NF-κB can be transient.[2][3] It is important to perform a time-course experiment to identify the optimal time point for observing the desired signaling changes.
-
Cellular Context: The specific signaling network of your cell line may have compensatory mechanisms that are activated upon TOPK inhibition, masking the expected changes.
-
Antibody Quality: Ensure the antibodies used for detecting phosphorylated proteins are specific and validated for the application.
Q4: How should OTS514 be prepared and stored to ensure its stability and activity?
A4: Proper handling and storage of OTS514 are crucial for maintaining its potency.
-
Solubility: OTS514 is soluble in DMSO.[6][8][9] For cell-based assays, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO and then make serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[10]
-
Storage: Store the solid compound at -20°C for long-term stability (stable for at least 4 years).[8][11][12] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year.[6]
Data Summary
Table 1: Reported IC50 Values of OTS514 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| TOPK Kinase Assay | - | 2.6 | [6][13][14] |
| Kidney Cancer | VMRC-RCW | 19.9 - 44.1 | [6] |
| Caki-1 | 19.9 - 44.1 | [6] | |
| Caki-2 | 19.9 - 44.1 | [6] | |
| 769-P | 19.9 - 44.1 | [6] | |
| 786-O | 19.9 - 44.1 | [6] | |
| Ovarian Cancer | - | 3.0 - 46 | [6] |
| Small Cell Lung Cancer | - | 0.4 - 42.6 | [9][11][12] |
| TOPK-positive cancer lines | - | 1.5 - 14 | [14] |
| TOPK-low cancer line | HT29 | 170 | [14] |
Experimental Protocols
General Protocol for Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of OTS514 from a DMSO stock solution in the complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure: Follow the manufacturer's instructions for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and read absorbance; or add CellTiter-Glo reagent, incubate to lyse cells, and read luminescence).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizing Pathways and Workflows
Caption: Simplified signaling pathway of OTS514 action.
Caption: A logical workflow for troubleshooting inconsistent OTS514 results.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 8. caymanchem.com [caymanchem.com]
- 9. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. medkoo.com [medkoo.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
Technical Support Center: Stability of OTS514 in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals using the TOPK inhibitor, OTS514. It provides essential information, protocols, and troubleshooting guidance to ensure the stability and effective use of OTS514 in cell culture experiments, leading to accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of OTS514 in cell culture media a critical factor for my experiments?
A: The stability of OTS514 in your experimental setup is crucial for the correct interpretation of its biological effects.[1] If OTS514 degrades during your experiment, its effective concentration will decrease, which could lead to an underestimation of its potency and efficacy.[1] Stability studies are therefore essential for establishing a reliable concentration-response relationship.
Q2: What are the primary factors that could affect the stability of OTS514 in my cell culture media?
A: Several factors can influence the stability of a small molecule like OTS514 in cell culture media:
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[1][2]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1]
-
Media Components: Components within the culture medium, such as amino acids, vitamins, and metal ions, can potentially interact with and degrade the test compound.[1][2]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize OTS514.[1] Additionally, cells themselves can metabolize the compound.[1]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
Q3: Is there any available data on the half-life of OTS514 in cell culture media?
A: Currently, there is no publicly available data specifically detailing the half-life or degradation kinetics of OTS514 in various cell culture media. Therefore, it is highly recommended that researchers perform their own stability assessments under their specific experimental conditions.
Q4: How should I prepare my stock solution of OTS514 to ensure maximum stability?
A: It is recommended to prepare a concentrated stock solution of OTS514 in a suitable solvent such as DMSO.[3] Aliquot the stock solution into tightly sealed vials and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[2][3] When preparing your working solution, ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced artifacts in your experiments.[1]
Experimental Protocols
Protocol: Assessing the Stability of OTS514 in Cell Culture Media
This protocol outlines a general procedure to determine the stability of OTS514 in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
OTS514
-
DMSO (or other suitable solvent)
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (ACN) or other suitable quenching solvent
-
Internal standard (optional but recommended)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of OTS514 in DMSO.[2]
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to your desired final working concentration (e.g., 1 µM). Prepare separate batches for media with and without serum if applicable.
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.[1]
-
Time Course Incubation: Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots from each condition. The T=0 sample should be collected immediately after spiking the media.[2]
-
Quench and Precipitate: To each aliquot, add a cold quenching solution (e.g., acetonitrile containing an internal standard) to stop any degradation and precipitate proteins.[2] A common ratio is 2 parts quenching solution to 1 part sample.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.[1][2] Transfer the supernatant to a clean tube or HPLC vial for analysis.[2]
-
Analysis: Analyze the concentration of the parent OTS514 in the processed samples using a validated HPLC or LC-MS method.[1]
-
Data Calculation: Calculate the percentage of OTS514 remaining at each time point relative to the T=0 concentration.
Data Presentation
The following table is an example of how to present the stability data for OTS514.
| Time (hours) | % OTS514 Remaining (Media without Serum) | % OTS514 Remaining (Media with 10% FBS) |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 97.8 |
| 8 | 92.1 | 95.3 |
| 24 | 85.7 | 90.4 |
| 48 | 78.3 | 85.1 |
| 72 | 70.1 | 80.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: TOPK signaling pathway and the inhibitory effect of OTS514.
Caption: Experimental workflow for assessing OTS514 stability in cell culture media.
Caption: Troubleshooting decision tree for OTS514 stability experiments.
Troubleshooting Guide
Q: I am observing high variability in my stability measurements between replicates. What could be the cause?
A: High variability can stem from several sources:
-
Inconsistent Sample Handling: Ensure uniform mixing of the media after spiking and precise timing for sample collection and quenching.[2] Use calibrated pipettes to minimize volume errors.[1]
-
Incomplete Solubilization: Visually inspect your stock solution for any precipitate. If present, gently warm and vortex to ensure complete dissolution. Prepare fresh stock solutions frequently.[1]
-
Analytical Method Variability: Validate your HPLC or LC-MS method for linearity, precision, and accuracy to ensure reliable quantification.[1][2]
Q: My OTS514 seems to be disappearing from the media, but I don't detect any degradation products. What might be happening?
A: This issue could be due to non-specific binding of the compound to the plasticware (e.g., culture plates, pipette tips).[2] To investigate this, include a control without cells to assess binding to the plastic.[2] Using low-protein-binding plates and tips can help mitigate this problem.[2] If cells are present, rapid internalization of the compound could also be a factor.[2]
Q: I see a precipitate in my cell culture media after adding OTS514. How can I resolve this?
A: Precipitation can occur if the concentration of OTS514 exceeds its solubility in the aqueous media.[1] Here are some troubleshooting steps:
-
Check the Final Concentration: You may be using a concentration that is too high. Try lowering the final working concentration.[1]
-
Optimize the Dilution Method: Instead of adding a concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media.[1] Adding the compound dropwise while gently vortexing can also improve solubility.[1]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.[1]
Q: My compound is showing rapid degradation in the cell culture medium. What should I do?
A: Rapid degradation may indicate that OTS514 is inherently unstable under your experimental conditions.[2]
-
Assess Inherent Aqueous Stability: Perform a stability check in a simpler buffer system, such as PBS, at 37°C to determine its inherent stability in an aqueous environment.[2]
-
Investigate Serum Effects: Test the stability of OTS514 in media with and without serum. Serum proteins can sometimes stabilize compounds, but the enzymes within serum can also contribute to degradation.[2]
-
Consider Media Components: Analyze the stability in different types of cell culture media to identify if any specific components are reacting with the compound.[2]
References
potential for OTS514 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for OTS514 degradation in solution. The following information includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for OTS514 powder and stock solutions?
A1: To ensure the stability of OTS514, it is crucial to adhere to the recommended storage conditions. The powdered form of OTS514 should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, store stock solutions at -80°C, which can preserve the compound for up to one year.[1] For shorter-term storage, solutions can be kept at -20°C for up to one month.[1]
Q2: In which solvents is OTS514 soluble, and are there any special considerations?
A2: OTS514 is soluble in organic solvents such as DMSO.[1] When preparing stock solutions in DMSO, it is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of OTS514.[1] For experiments requiring aqueous solutions, it is recommended to first dissolve OTS514 in DMSO and then dilute it with the aqueous buffer of choice.
Q3: How stable is OTS514 in aqueous solutions?
A3: OTS514 is sparingly soluble in aqueous buffers, and it is recommended not to store aqueous solutions for more than one day. This suggests a potential for degradation in aqueous environments over time. For in vivo experiments, it is best practice to prepare fresh solutions on the day of use.
Q4: What are the potential signs of OTS514 degradation?
A4: While specific degradation products have not been extensively characterized in publicly available literature, signs of degradation can be inferred from experimental outcomes. A decrease in the expected biological activity, such as a reduced inhibition of cancer cell growth or a diminished effect on its downstream targets, may indicate that the OTS514 solution has degraded. Visual signs, such as precipitation or a change in color of the solution, could also be indicators of instability.
Q5: How can I minimize the degradation of OTS514 in my experiments?
A5: To minimize degradation, always follow the recommended storage and handling procedures. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. When working with aqueous solutions, prepare them immediately before use and do not store them. Protect solutions from light and extreme temperatures.
Troubleshooting Guide: Investigating OTS514 Degradation
If you suspect that your OTS514 solution has degraded, the following guide can help you troubleshoot the issue.
Table 1: Troubleshooting Potential OTS514 Degradation
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no biological effect in cell-based assays | OTS514 has degraded due to improper storage or handling. | 1. Prepare a fresh dilution of OTS514 from a new aliquot of frozen stock. 2. Verify the concentration of the stock solution. 3. Perform a cell viability assay with a fresh and suspected solution in parallel to compare potency. |
| Precipitate forms in the solution upon thawing or dilution | The solubility limit has been exceeded, or the compound is degrading. | 1. Ensure the solvent is appropriate and of high quality (e.g., fresh DMSO). 2. Gently warm the solution to aid dissolution. 3. If precipitation persists, prepare a fresh stock solution at a lower concentration. |
| Inconsistent results between experiments | Variability in solution preparation or degradation of the stock solution over time. | 1. Standardize the protocol for solution preparation. 2. Use freshly prepared dilutions for each experiment. 3. Check the stability of the stock solution over time using an analytical method like HPLC. |
Experimental Protocols
Protocol 1: Assessment of OTS514 Solution Stability using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of OTS514 in solution.
Objective: To quantify the amount of intact OTS514 over time under specific storage conditions.
Materials:
-
OTS514 reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade buffers (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Method:
-
Preparation of Standard Solution: Accurately weigh and dissolve OTS514 reference standard in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration. Further dilute with the mobile phase to create a working standard solution.
-
Preparation of Test Solutions: Prepare OTS514 solutions in the desired solvent/buffer system at the concentration used in your experiments. Store these solutions under the conditions you wish to test (e.g., room temperature, 4°C, protected from light).
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Buffer A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of OTS514 (e.g., based on its absorbance maxima).
-
Column Temperature: 30°C
-
-
Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject the standard and test solutions into the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to OTS514 based on the retention time of the standard.
-
Measure the peak area of OTS514 in each chromatogram.
-
Calculate the percentage of remaining OTS514 at each time point relative to the initial time point (T=0).
-
The appearance of new peaks may indicate the formation of degradation products.
-
Protocol 2: Functional Assessment of OTS514 Potency using a Cell Viability Assay
This protocol allows for the functional assessment of OTS514's inhibitory activity, which can be an indirect measure of its stability.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of an OTS514 solution in a cancer cell line known to be sensitive to its effects.
Materials:
-
Cancer cell line expressing TOPK (e.g., various ovarian, lung, or kidney cancer cell lines).[1]
-
Complete cell culture medium
-
OTS514 solution (freshly prepared and suspected degraded solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Method:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of both the fresh and the suspected degraded OTS514 solutions in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of OTS514. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the OTS514 concentration.
-
Calculate the IC50 value for both the fresh and the suspected degraded solutions using a suitable software. A significant increase in the IC50 value for the suspected solution would indicate a loss of potency and potential degradation.
-
Visualizations
Signaling Pathway of OTS514
Caption: OTS514 inhibits TOPK, leading to downstream effects on cell cycle and apoptosis.
Experimental Workflow for Assessing OTS514 Stability
Caption: Workflow for evaluating the stability of OTS514 solutions over time.
Troubleshooting Logic for Suspected OTS514 Degradation
References
Technical Support Center: OTS514 Treatment and Platelet Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the TOPK inhibitor, OTS514. The focus is on understanding and managing the hematological side effects of this compound, specifically the observed increase in platelet counts.
Frequently Asked Questions (FAQs)
Q1: We are using OTS514 to treat cancer models and have observed a significant increase in platelet counts. Is this an expected side effect?
A1: Yes, an increase in platelet count, or thrombocytosis, is a documented side effect of TOPK inhibitors like OTS514 in preclinical models. Mouse xenograft studies have shown that OTS514 can cause severe hematopoietic toxicity, which includes a marked increase in platelets alongside a reduction in red and white blood cells[1]. A similar TOPK inhibitor, OTS964, also induced thrombocytosis in xenograft models[2]. Therefore, this is an anticipated in vivo toxicity of the compound.
Q2: What is the potential mechanism behind OTS514-induced thrombocytosis?
A2: The exact mechanism is still under investigation. However, it is hypothesized to involve off-target effects on signaling pathways that regulate megakaryopoiesis (platelet production). The primary pathway for platelet production is driven by thrombopoietin (TPO) signaling through its receptor c-Mpl, which activates the JAK2-STAT pathway[3][4][5]. Experimental protocols investigating OTS514's effect on hematopoietic stem cells have included the analysis of STAT5 expression[1]. This suggests a potential link between OTS514 and the STAT5 signaling cascade. It is plausible that OTS514, while targeting TOPK, may inadvertently modulate STAT5 or other related pathways, leading to dysregulated megakaryocyte proliferation and a subsequent increase in platelet production.
Q3: Besides an increase in platelets, what other hematological side effects should we monitor for?
A3: Preclinical studies have indicated that OTS514 can cause a broader spectrum of hematopoietic toxicity. Researchers should monitor for signs of leukocytopenia (a reduction in white blood cells) and anemia (a reduction in red blood cells) in addition to thrombocytosis[1]. A complete blood count (CBC) is recommended for comprehensive monitoring.
Q4: Can OTS514 be used to treat conditions with low platelet counts?
A4: No, based on current preclinical data, OTS514 is not a treatment for thrombocytopenia (low platelet count). On the contrary, it has been shown to cause a significant increase in platelet levels as an adverse effect[1][2].
Troubleshooting Guide
Issue: Unexpectedly high platelet counts are observed in our animal models following OTS514 administration.
| Question | Possible Cause & Explanation | Recommended Action |
| 1. How can we confirm the platelet increase is drug-related? | The thrombocytosis is likely a direct result of OTS514 treatment, as documented in preclinical studies[1][2]. | Include a vehicle-treated control group in your experiment. A statistically significant difference in platelet counts between the OTS514-treated and vehicle-treated groups will confirm the effect. |
| 2. At what frequency should we monitor platelet counts? | The kinetics of OTS514-induced thrombocytosis are not fully characterized. | Perform baseline complete blood counts (CBCs) before initiating treatment. Monitor platelet counts regularly throughout the study (e.g., weekly or bi-weekly) and at the study endpoint to establish a timeline of the effect. |
| 3. Could the high platelet count affect our tumor growth or metastasis readouts? | Platelets can play a role in tumor progression and metastasis[3]. A significant, drug-induced alteration in platelet levels could be a confounding variable. | Acknowledge the thrombocytosis in your study analysis and discussion. Consider including experimental arms with antiplatelet agents (like low-dose aspirin) to investigate if the observed anti-tumor effects of OTS514 are independent of the platelet increase. This should be done cautiously, considering potential bleeding risks[6][7][8]. |
| 4. Are there ways to mitigate this side effect in our preclinical studies? | In a research setting, mitigation may not be necessary unless the animal's health is compromised or it interferes with the study's primary endpoints. For severe cases, strategies used in clinical management of thrombocytosis could be adapted. | If animal welfare is a concern due to extreme thrombocytosis, consult with a veterinarian. Dose reduction of OTS514 could be explored, though this may impact efficacy. In a clinical context, platelet-lowering drugs like hydroxyurea (B1673989) or anagrelide (B1667380) are used, but their application in preclinical efficacy studies should be carefully considered as it adds another variable[6][7][8]. |
| 5. How can we assess the functionality of the newly generated platelets? | It is unknown if the platelets produced in response to OTS514 are functionally normal. | Perform platelet function tests. Flow cytometry can be used to assess the expression of activation markers (e.g., P-selectin/CD62P) on platelets from treated versus control animals in response to agonists like ADP or thrombin. |
Data Presentation
Table 1: In Vitro Potency of OTS514
| Parameter | Value | Description | Reference |
| TOPK IC50 | 2.6 nM | The half maximal inhibitory concentration against TOPK kinase activity. | [1][9] |
| Growth Inhibition IC50 (Kidney Cancer Cell Lines) | 19.9 - 44.1 nM | The concentration range for 50% growth inhibition in various kidney cancer cell lines. | [1] |
| Growth Inhibition IC50 (Ovarian Cancer Cell Lines) | 3.0 - 46 nM | The concentration range for 50% growth inhibition in various ovarian cancer cell lines. | [1] |
Table 2: General Management Strategies for Thrombocytosis (Clinical Context)
| Treatment Class | Examples | Mechanism of Action | Considerations |
| Antiplatelet Agents | Low-dose Aspirin | Inhibits platelet aggregation, reducing the risk of blood clots. | Primarily for thrombosis prevention, does not lower platelet count. |
| Cytoreductive Agents | Hydroxyurea, Anagrelide, Interferon alfa | Lower the platelet count by suppressing platelet production in the bone marrow. | Used for high-risk patients with a history of blood clots or very high platelet counts. |
| Plateletpheresis | N/A | A procedure to physically remove platelets from the blood. | Reserved for emergency situations with acute complications. |
Disclaimer: Table 2 provides a general overview of clinical management strategies and should not be directly extrapolated to preclinical research without careful consideration and veterinary consultation.[6][7][8]
Experimental Protocols
Protocol: Flow Cytometry for Platelet Surface Marker (CD41a) Expression
This protocol is adapted for the analysis of platelet populations in whole blood from preclinical models. CD41a is a component of the GPIIb/IIIa complex, a platelet-specific marker.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA).
-
Phosphate-Buffered Saline (PBS).
-
Fluorochrome-conjugated anti-CD41a antibody (or appropriate species-specific equivalent).
-
Isotype control antibody.
-
1% Paraformaldehyde (PFA) solution for fixation.
-
Flow cytometer.
-
Calibrated micropipettes and tips.
-
12x75mm polystyrene test tubes.
Procedure:
-
Blood Collection: Collect 50-100 µL of whole blood from the animal model into an EDTA-containing microtube. Handle the sample gently to avoid artificial platelet activation.
-
Sample Preparation:
-
Pipette 5 µL of whole blood into the bottom of a 12x75mm test tube.
-
Add 20 µL of the fluorochrome-conjugated anti-CD41a antibody.
-
For the negative control, use a separate tube with 5 µL of blood and an equivalent amount of the corresponding isotype control antibody.
-
-
Incubation: Gently swirl the tubes to mix. Incubate for 20 minutes at room temperature, protected from light.
-
Lysis/Fixation (Optional, depending on panel): If red blood cell lysis is required for your panel, add a lysis buffer according to the manufacturer's instructions. Alternatively, for simple platelet identification, proceed to the next step.
-
Dilution: Add 500 µL of PBS to each tube.
-
Acquisition:
-
Analyze the samples on a flow cytometer.
-
Set the forward scatter (FSC) and side scatter (SSC) to a logarithmic scale to visualize the platelet population, which is characterized by low FSC and SSC.
-
Gate on the platelet population based on their scatter properties.
-
Within the platelet gate, quantify the percentage of CD41a-positive cells.
-
-
Data Analysis: Compare the percentage of CD41a-positive events and the mean fluorescence intensity (MFI) between samples from OTS514-treated and vehicle-treated animals.
Visualizations
Caption: Signaling pathways affected by the TOPK inhibitor OTS514.[10][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Megakaryopoiesis: regulation of platelet production by thrombopoietin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with OTS514
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OTS514, a potent T-LAK cell-originated protein kinase (TOPK) inhibitor. This guide will help interpret unexpected experimental outcomes and provide detailed methodologies for further investigation.
Frequently Asked Questions (FAQs)
Q1: What is OTS514 and what is its expected mechanism of action?
OTS514 is a small molecule inhibitor that potently targets TOPK, a serine/threonine kinase overexpressed in various cancers and associated with poor prognosis.[1][2] Its primary mechanism of action is the induction of cell cycle arrest and apoptosis in cancer cells that express high levels of TOPK.[3][4] OTS514 has been shown to disrupt several pro-survival signaling pathways, including AKT, p38 MAPK, and NF-κB, while activating the FOXO3 transcription factor and its downstream targets, p21 and p27.[2][5]
Q2: What are the typical effective concentrations of OTS514 in vitro?
The half-maximal inhibitory concentration (IC50) of OTS514 varies depending on the cancer cell line but is generally in the low nanomolar range. For example, in kidney cancer cell lines, IC50 values range from 19.9 to 44.1 nM, while in ovarian cancer cell lines, they can be as low as 3.0 to 46 nM.[6] In multiple myeloma cell lines, OTS514 induces apoptosis at nanomolar concentrations.[7][8]
Q3: What are the known downstream signaling effects of TOPK inhibition by OTS514?
Inhibition of TOPK by OTS514 is expected to lead to a cascade of downstream effects, including:
-
Disruption of AKT, p38 MAPK, and NF-κB signaling pathways. [2][5]
-
Activation of FOXO3 and its transcriptional targets CDKN1A (p21) and CDKN1B (p27). [2][8]
-
Loss of FOXM1, a key regulator of the cell cycle. [5]
Troubleshooting Unexpected Phenotypes
This section addresses specific unexpected results that researchers may encounter during their experiments with OTS514 and provides guidance on how to interpret and troubleshoot these findings.
Issue 1: Reduced or No Cytotoxicity in TOPK-Positive Cancer Cells
Unexpected Observation: You observe minimal or no reduction in cell viability after treating a TOPK-expressing cancer cell line with OTS514 at expected effective concentrations.
Potential Causes and Troubleshooting Steps:
-
Multidrug Resistance: The cancer cells may overexpress drug efflux pumps, such as P-glycoprotein (ABCB1), which actively remove OTS514 from the cell, thereby reducing its intracellular concentration and efficacy.[1][9]
-
Troubleshooting:
-
Co-treatment with an ABCB1 inhibitor: Treat the cells with OTS514 in the presence of a known ABCB1 inhibitor, such as verapamil. A restoration of sensitivity to OTS514 would suggest ABCB1-mediated resistance.[5][9]
-
Gene expression analysis: Use qRT-PCR or Western blotting to determine the expression levels of ABCB1 in your cell line and compare them to sensitive cell lines.
-
-
-
Compound Instability or Handling Issues: Improper storage or handling of the OTS514 compound can lead to its degradation.
-
Troubleshooting:
-
Prepare fresh stock solutions: Always prepare fresh stock solutions of OTS514 in the recommended solvent (e.g., DMSO) and store them appropriately, protected from light and at the recommended temperature.
-
Verify compound activity: Test the activity of your OTS514 stock on a known sensitive cell line as a positive control.
-
-
-
Off-Target Cytotoxicity: Some studies have suggested that the cytotoxic effects of OTS514 may be independent of its on-target inhibition of TOPK.
-
Troubleshooting:
-
CRISPR/Cas9-mediated TOPK knockout: Generate a TOPK knockout cell line using CRISPR/Cas9. If the knockout cells remain sensitive to OTS514, it suggests that the drug's cytotoxic effects may be mediated through off-target mechanisms.
-
Broad kinase profiling: Perform a kinase profiling assay to identify other potential targets of OTS514 in your cellular context.
-
-
Logical Workflow for Investigating Reduced Cytotoxicity
Caption: Troubleshooting workflow for reduced OTS514 cytotoxicity.
Issue 2: Unexpected Hematopoietic Toxicity in vivo
Unexpected Observation: In vivo studies with OTS514 show a significant reduction in red and white blood cell counts, accompanied by a marked increase in platelet levels.[6]
Potential Causes and Troubleshooting Steps:
-
On-Target Effect on Hematopoietic Progenitors: TOPK is expressed in some normal tissues with high proliferation rates, including hematopoietic progenitors. Inhibition of TOPK by OTS514 may disrupt normal hematopoiesis. The increase in platelets could be a compensatory response or an indication of altered megakaryocyte differentiation.
-
Troubleshooting:
-
In vitro colony-forming assays: Culture hematopoietic stem and progenitor cells in the presence of OTS514 to directly assess its impact on the differentiation of different hematopoietic lineages.
-
Flow cytometry analysis of bone marrow: Analyze the bone marrow of treated animals using flow cytometry with lineage-specific markers to identify the specific progenitor populations affected by OTS514.
-
Investigate megakaryopoiesis: Assess markers of megakaryocyte differentiation and platelet production in vitro and in vivo to understand the mechanism behind the increased platelet count.
-
-
-
Off-Target Kinase Inhibition: OTS514 may inhibit other kinases that are crucial for normal hematopoiesis.
-
Troubleshooting:
-
Kinase profiling: Perform a broad kinase screen to identify potential off-target kinases of OTS514 that are known to play a role in hematopoiesis.
-
Compare with other TOPK inhibitors: If available, test other TOPK inhibitors with different chemical scaffolds to see if they produce the same hematopoietic toxicity profile.
-
-
Signaling Pathway Implicated in Hematopoiesis
Caption: Simplified overview of OTS514's potential impact on hematopoiesis.
Issue 3: Paradoxical Increase in p-Akt in p53-Null Cells
Unexpected Observation: In some p53-null cancer cell lines, treatment with OTS514 leads to an unexpected increase in the phosphorylation of Akt (p-Akt), a key survival kinase. This contradicts the expected inhibitory effect on the Akt pathway.
Potential Causes and Troubleshooting Steps:
-
Feedback Loop Activation: Inhibition of a downstream effector in a signaling pathway can sometimes lead to the relief of a negative feedback loop, resulting in the hyperactivation of an upstream kinase. In the absence of p53, which can regulate the PI3K/Akt pathway, this feedback may be more pronounced.[7][10]
-
Troubleshooting:
-
Time-course experiment: Perform a time-course experiment to analyze the phosphorylation status of Akt and other upstream and downstream components of the pathway at various time points after OTS514 treatment. This can help to distinguish between an immediate off-target effect and a delayed feedback response.
-
Analysis of upstream regulators: Investigate the activity of upstream regulators of Akt, such as receptor tyrosine kinases (RTKs) and PI3K, to see if they are hyperactivated following OTS514 treatment.
-
p53 status confirmation: Confirm the p53 status of your cell line through sequencing or functional assays, as this phenotype appears to be context-dependent.
-
-
-
Off-Target Effects: OTS514 might be inhibiting a phosphatase that normally dephosphorylates Akt, or activating an upstream kinase of Akt through an off-target interaction.
-
Troubleshooting:
-
In vitro phosphatase assays: Test the effect of OTS514 on the activity of major Akt phosphatases, such as PP2A and PHLPP.
-
Kinase profiling: As mentioned previously, a broad kinase screen can help identify any unexpected activation of kinases upstream of Akt.
-
-
Hypothesized Mechanism of Paradoxical Akt Activation
Caption: Proposed feedback loop leading to paradoxical p-Akt increase.
Quantitative Data Summary
| Cell Line Type | OTS514 IC50 Range | Reference |
| Kidney Cancer | 19.9 - 44.1 nM | [6] |
| Ovarian Cancer | 3.0 - 46.0 nM | [6] |
| Multiple Myeloma | Nanomolar range | [7][8] |
| In Vivo Effect | Observation | Reference |
| Hematopoietic System | Reduction in RBCs and WBCs, increase in platelets | [6] |
Experimental Protocols
Western Blotting for Protein Expression and Phosphorylation
Objective: To determine the levels of total and phosphorylated proteins in response to OTS514 treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TOPK, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with OTS514 for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of OTS514 on cell cycle distribution.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with OTS514 for the desired time and concentration. Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Frontiers | OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
- 2. Megakaryocyte differentiation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 4. Cancer multidrug-resistance reversal by ABCB1 inhibition: A recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt-mediated regulation of p53 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scientificarchives.com [scientificarchives.com]
Technical Support Center: Improving the In Vivo Bioavailability of OTS514
Welcome to the technical support center for OTS514. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the in vivo bioavailability of the potent TOPK/MELK inhibitor, OTS514.
Frequently Asked Questions (FAQs)
Q1: What is OTS514 and what is its primary mechanism of action?
OTS514 is a small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is overexpressed in various cancers and is associated with poor prognosis.[3][4] OTS514 exerts its anti-cancer effects by inhibiting the kinase activity of TOPK, leading to cell cycle arrest and apoptosis.[2][5] This inhibition disrupts several downstream signaling pathways crucial for tumor cell proliferation and survival, including the AKT, p38 MAPK, and NF-κB pathways, and also leads to the loss of the transcription factor FOXM1.[3][6]
Q2: I am observing limited efficacy of OTS514 in my in vivo experiments. Could this be related to poor bioavailability?
Yes, limited in vivo efficacy despite potent in vitro activity can often be attributed to suboptimal bioavailability. While specific pharmacokinetic data for OTS514 is not extensively published, its derivative, OTS964, was developed for improved oral administration, suggesting that OTS514 itself may have challenges with oral bioavailability.[6] Factors such as poor solubility, rapid metabolism, or efflux by transporters can contribute to low bioavailability.
Q3: What are the common routes of administration for OTS514 and its derivatives in animal models?
In preclinical studies, OTS514 has been administered via intravenous (IV) injection and oral gavage.[5] Its dimethylated derivative, OTS964, has been specifically highlighted for its oral activity.[6][7] The choice of administration route can significantly impact the pharmacokinetic profile and overall exposure of the compound.
Q4: Are there known toxicity concerns with OTS514 that could be related to its formulation or bioavailability?
Yes, in vivo studies with OTS514 have reported hematopoietic toxicity, including a reduction in red and white blood cells, accompanied by an increase in platelets.[5][8] Interestingly, a liposomal formulation of OTS964 was shown to mitigate these side effects while maintaining anti-tumor efficacy, suggesting that the delivery vehicle can play a crucial role in the therapeutic window of TOPK inhibitors.[4][8]
Q5: What formulation strategies can I explore to improve the in vivo bioavailability and safety profile of OTS514?
Several formulation strategies can be employed for poorly soluble drugs like many kinase inhibitors. For OTS514, the following approaches are worth considering:
-
Liposomal Formulations: Encapsulating OTS514 in liposomes can improve its solubility, prolong circulation time, and potentially reduce off-target toxicities, as has been demonstrated with OTS964.[4][8]
-
Nanoparticle Formulations: Polymeric nanoparticles can also be used to enhance the delivery of hydrophobic drugs. These formulations can be designed to improve solubility and provide controlled release.
-
Solubilizing Excipients: For oral or injectable formulations, using co-solvents and surfactants can help to increase the solubility of OTS514. A common vehicle for in vivo studies with small molecules includes a combination of DMSO, PEG300/400, and Tween 80 in saline.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no observable therapeutic effect in vivo | - Poor Bioavailability: The compound is not reaching the target tissue at sufficient concentrations. - Inadequate Dose: The administered dose is too low. - Rapid Metabolism/Clearance: The compound is being cleared from the system too quickly. | - Optimize Formulation: Explore liposomal or nanoparticle formulations to improve solubility and circulation time. - Conduct a Dose-Escalation Study: Systematically increase the dose to find the optimal therapeutic window.[10] - Perform Pharmacokinetic (PK) Studies: Measure plasma and tumor concentrations of OTS514 over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. |
| High mortality or severe toxicity in the treatment group | - Dose is too high: The administered dose is exceeding the maximum tolerated dose (MTD). - Off-target effects: The compound may be hitting other targets, leading to toxicity. - Vehicle-related toxicity: The delivery vehicle itself may be causing adverse effects. | - Dose De-escalation: Reduce the dose to a level that is better tolerated.[10] - Modify Formulation: Use a delivery system like liposomes to potentially reduce systemic toxicity and improve tumor targeting.[8] - Vehicle Control Group: Always include a control group that receives only the vehicle to assess its contribution to any observed toxicity.[11] |
| Inconsistent results between animals | - Variability in Drug Administration: Inaccurate or inconsistent dosing. - Formulation Instability: The compound may be precipitating out of the formulation. - Animal Health: Underlying health issues in some animals can affect drug metabolism and response. | - Standardize Administration Technique: Ensure consistent volume and technique for oral gavage or IV injections. - Check Formulation Stability: Visually inspect the formulation for any precipitation before each administration. Prepare fresh formulations regularly. - Monitor Animal Health: Closely monitor the health of the animals and exclude any that show signs of illness not related to the treatment. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of OTS514 and its Derivative OTS964
| Compound | Animal Model | Cancer Type | Administration Route | Dosage | Outcome |
| OTS514 | A549 Mouse Xenograft | Lung Cancer | Intravenous | 1, 2.5, and 5 mg/kg | Dose-dependent tumor growth inhibition.[1] |
| OTS514 | Peritoneal Mouse Dissemination Model | Ovarian Cancer | Not Specified | 25 and 50 mg/kg | Increased survival.[1] |
| OTS964 | Mouse Xenograft | Multiple Myeloma | Oral Gavage | 100 mg/kg, 5 days/week | Reduced tumor size by 48%-81%.[3][6] |
Experimental Protocols
1. Preparation of a Standard Vehicle for In Vivo Administration of OTS514
This protocol provides a general method for preparing a vehicle suitable for solubilizing hydrophobic compounds like OTS514 for in vivo studies.
-
Materials:
-
OTS514 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve the required amount of OTS514 powder in DMSO to create a stock solution. Sonication may be used to aid dissolution.[9]
-
In a separate sterile tube, add the required volume of the OTS514 stock solution.
-
Add PEG300 to the tube. A common ratio is to have a final concentration of 10% DMSO and 40% PEG300. Vortex thoroughly until the solution is clear.
-
Add Tween 80 to the mixture to a final concentration of 5%. Vortex again to ensure complete mixing.
-
Bring the solution to the final desired volume with sterile saline. The final vehicle composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Vortex the final formulation extensively before administration. If it is a suspension, ensure it is uniformly mixed before drawing it into a syringe.
-
2. General Protocol for Liposomal Formulation of a Hydrophobic Kinase Inhibitor
This protocol outlines a general procedure for encapsulating a hydrophobic compound like OTS514 into liposomes using the thin-film hydration method.
-
Materials:
-
OTS514 powder
-
Phospholipids (e.g., DMPC, DMPG)
-
Cholesterol
-
Hydration buffer (e.g., HEPES-dextrose buffer)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm)
-
-
Procedure:
-
Dissolve the lipids (e.g., DMPC, DMPG, Cholesterol) and OTS514 in a mixture of chloroform and methanol in a round-bottom flask.
-
Create a thin lipid film by evaporating the organic solvents using a rotary evaporator.
-
Further dry the film under a vacuum to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with the desired pore size (e.g., 100 nm) using a mini-extruder.[12]
-
Remove any unencapsulated OTS514 by methods such as dialysis or size exclusion chromatography.
-
Characterize the liposomal formulation for particle size, zeta potential, and encapsulation efficiency.
-
Visualizations
Caption: Mechanism of action of OTS514.
Caption: Experimental workflow for improving OTS514 bioavailability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 9. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cellular Compensation Mechanisms to OTS514
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of OTS514, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is OTS514 and what is its primary mechanism of action?
A1: OTS514 is a small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is highly expressed in various cancer types and is associated with poor prognosis. OTS514 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis.[3][4] Its mechanism of action involves the inhibition of TOPK's kinase activity, leading to the downregulation of downstream targets such as FOXM1 and the disruption of key signaling pathways including AKT, p38 MAPK, and NF-κB.[3][5]
Q2: What are the typical effective concentrations of OTS514 in cell culture experiments?
A2: The effective concentration of OTS514 can vary depending on the cell line. However, it generally exhibits potent activity in the nanomolar range. For many cancer cell lines, the half-maximal inhibitory concentration (IC50) for growth inhibition is typically between 1 and 100 nM.[1]
Q3: What are the known downstream targets of the TOPK signaling pathway affected by OTS514?
A3: OTS514, by inhibiting TOPK, affects several downstream signaling molecules. The most well-documented target is the transcription factor FOXM1, whose phosphorylation and protein levels are reduced upon OTS514 treatment.[3] Additionally, OTS514 has been shown to disrupt the AKT, p38 MAPK, and NF-κB signaling pathways.[3][5]
Troubleshooting Guide
This guide addresses common issues researchers may face when working with OTS514, with a focus on cellular compensation mechanisms.
Issue 1: Reduced sensitivity or acquired resistance to OTS514 in our cancer cell line.
-
Possible Cause 1: Upregulation of ABC Transporters.
-
Explanation: A primary mechanism of resistance to OTS514 and similar TOPK inhibitors is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. Specifically, ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as BCRP) have been implicated in pumping OTS514 out of the cell, thereby reducing its intracellular concentration and efficacy.
-
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Use RT-qPCR or Western blotting to compare the expression levels of ABCB1 and ABCG2 in your resistant cells versus the parental, sensitive cells.
-
Co-treatment with an ABC Transporter Inhibitor: To confirm the role of ABC transporters, treat the resistant cells with OTS514 in combination with a known inhibitor of ABCB1 (e.g., verapamil) or ABCG2 (e.g., Ko143). A restoration of sensitivity to OTS514 would indicate that drug efflux is the primary resistance mechanism.
-
-
-
Possible Cause 2: Activation of Compensatory Signaling Pathways.
-
Explanation: Cancer cells can adapt to the inhibition of one signaling pathway by upregulating parallel or downstream survival pathways. While OTS514 is known to inhibit the PI3K/AKT and MAPK/ERK pathways, prolonged treatment can sometimes lead to the reactivation of these or other pro-survival pathways as a compensatory mechanism. This can occur through feedback loops involving receptor tyrosine kinases (RTKs) like EGFR or HER2.
-
Troubleshooting Steps:
-
Profile Key Signaling Pathways: Perform a time-course experiment (e.g., 0, 6, 24, 48 hours) treating your cells with OTS514. At each time point, prepare cell lysates and analyze the phosphorylation status of key proteins in the PI3K/AKT (e.g., p-AKT, p-mTOR) and MAPK/ERK (e.g., p-ERK, p-MEK) pathways via Western blotting. An increase in the phosphorylation of these proteins at later time points, following an initial decrease, may indicate the activation of a compensatory feedback loop.
-
Investigate Upstream RTKs: If you observe reactivation of downstream pathways, examine the phosphorylation status of upstream RTKs (e.g., p-EGFR, p-HER2) using Western blotting or a phospho-RTK array to identify the potential driver of the compensatory signaling.
-
Combination Therapy: If a specific compensatory pathway is identified, consider co-treating the cells with OTS514 and an inhibitor of the reactivated pathway (e.g., a PI3K inhibitor like LY294002 or a MEK inhibitor like trametinib).
-
-
Issue 2: Inconsistent or unexpected results in cell viability assays.
-
Possible Cause 1: Cell Seeding Density and Assay Duration.
-
Explanation: The anti-proliferative effects of OTS514 are often cell cycle-dependent. The initial cell seeding density and the duration of the assay can significantly impact the observed IC50 values.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the intended duration of the assay without reaching confluency in the control wells.
-
Vary Assay Duration: Test different incubation times with OTS514 (e.g., 48, 72, 96 hours) to determine the optimal endpoint for observing maximal growth inhibition.
-
-
-
Possible Cause 2: Off-target effects at high concentrations.
-
Explanation: While OTS514 is a potent TOPK inhibitor, at higher micromolar concentrations, the likelihood of off-target effects increases.
-
Troubleshooting Steps:
-
Titrate OTS514 Concentration: Use a wide range of OTS514 concentrations, focusing on the nanomolar range where it is most selective for TOPK.
-
Confirm On-target Effect: At the effective concentrations, confirm the inhibition of TOPK's downstream target, FOXM1, by Western blotting or RT-qPCR to ensure the observed phenotype is due to on-target activity.
-
-
Data Presentation
Table 1: Summary of Cellular Responses and Troubleshooting Strategies for OTS514 Treatment
| Observed Issue | Potential Mechanism | Recommended Action | Key Experimental Readout |
| Decreased Sensitivity/Resistance | Upregulation of ABC Transporters (ABCB1, ABCG2) | Co-treatment with ABC transporter inhibitors (e.g., verapamil) | Restoration of cell viability inhibition |
| Activation of Compensatory Signaling (PI3K/AKT, MAPK/ERK) | Co-treatment with inhibitors of the compensatory pathway | Synergistic decrease in cell viability | |
| Inconsistent Viability Results | Suboptimal Assay Conditions | Optimize cell seeding density and assay duration | Consistent and reproducible IC50 values |
| Off-target Effects | Use lower (nanomolar) concentrations of OTS514 | Correlation of phenotype with FOXM1 downregulation |
Experimental Protocols
1. Western Blot Analysis of Signaling Pathway Activation
-
Objective: To assess the phosphorylation status of key proteins in the TOPK, PI3K/AKT, and MAPK/ERK signaling pathways following OTS514 treatment.
-
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of OTS514 or vehicle control (DMSO) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
TOPK Pathway: anti-TOPK, anti-phospho-FOXM1, anti-FOXM1
-
PI3K/AKT Pathway: anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR
-
MAPK/ERK Pathway: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
Loading Control: anti-GAPDH or anti-β-actin
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the effect of OTS514 on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of OTS514 or vehicle control.
-
Incubation: Incubate the plate for 48-96 hours.
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or solubilization buffer and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
3. Quantitative Real-Time PCR (RT-qPCR) for ABC Transporter Expression
-
Objective: To quantify the mRNA expression levels of ABCB1 and ABCG2.
-
Methodology:
-
RNA Extraction: Extract total RNA from OTS514-sensitive and -resistant cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform RT-qPCR using SYBR Green master mix and primers specific for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: Mechanism of action of OTS514.
Caption: Troubleshooting workflow for reduced OTS514 sensitivity.
Caption: Compensatory activation of the PI3K/AKT pathway.
References
- 1. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBK/TOPK Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PBK/TOPK Antibody (#4942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Comparison of TOPK Inhibitors: OTS514 vs. OTS964 in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent T-LAK cell-originated protein kinase (TOPK) inhibitors, OTS514 and its derivative OTS964, in the context of lung cancer models. TOPK is a promising molecular target in oncology due to its high expression in various cancers, including lung cancer, and its limited expression in normal adult tissues.[1][2][3] Both OTS514 and OTS964 have demonstrated significant anti-tumor activity by inducing cytokinesis failure and subsequent apoptosis in cancer cells.[1][4][5] This comparison synthesizes available experimental data to aid researchers in evaluating these compounds for further investigation.
Executive Summary
OTS964 was developed as a chemical derivative of OTS514 to enhance in vivo efficacy and mitigate toxicity.[6] While OTS514 shows high potency in vitro, its in vivo application is hampered by hematopoietic toxicity.[6] In contrast, OTS964, although sometimes reported as less potent in vitro, exhibits superior in vivo anti-tumor activity, achieving complete tumor regression in lung cancer xenograft models with a better safety profile, particularly when delivered in a liposomal formulation or administered orally at higher doses.[1][6]
Data Presentation
In Vitro Efficacy: IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for OTS514 and OTS964 in various lung cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
| Compound | Cell Line | Lung Cancer Type | IC50 (nM) | Reference |
| OTS514 | Various SCLC lines | Small Cell Lung Cancer | 0.4 - 42.6 | [7][8] |
| OTS964 | LU-99 | Lung Cancer | ~28 | [9] |
| OTS964 | A549 | Non-Small Cell Lung Cancer | ~20-31 | [9] |
In Vivo Efficacy: Xenograft Models
The table below outlines the results of in vivo studies using lung cancer xenograft models.
| Compound | Cancer Model | Dosing Regimen | Key Outcomes | Toxicity | Reference |
| OTS514 | Human lung tumor xenograft | Not specified (highest dose) | 65% tumor growth reduction | Severe hematopoietic side effects (drop in white and red blood cells, surge in platelets) | [6] |
| OTS964 | LU-99 human lung cancer xenograft | 40 mg/kg (liposomal, intravenous), twice a week for 3 weeks | Complete tumor regression in 5 of 6 mice | No detectable toxicity | [1][10] |
| OTS964 | LU-99 human lung cancer xenograft | 100 mg/kg (oral), daily for 2 weeks | Complete tumor regression in all 6 mice | Low white blood cell counts (recovered within 2 weeks) | [1][10] |
Mechanism of Action: TOPK Signaling Pathway
Both OTS514 and OTS964 target the serine/threonine kinase TOPK. Inhibition of TOPK disrupts cytokinesis, the final stage of cell division, leading to cell death.[4][10] Downstream effects of TOPK inhibition include the suppression of FOXM1 activity, a key transcription factor involved in cell proliferation and stemness.[7][8]
Caption: TOPK signaling pathway and points of inhibition by OTS514 and OTS964.
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
-
Cell Plating: Lung cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of OTS514 or OTS964 and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
In Vivo Xenograft Tumor Model (OTS964)
-
Cell Implantation: Human lung cancer cells (e.g., LU-99) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 150 mm³).[1]
-
Treatment Administration:
-
Monitoring: Tumor volume and body weight of the mice are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, western blotting). Efficacy is determined by comparing tumor growth in treated groups versus a vehicle control group.
Caption: General experimental workflow for preclinical evaluation of TOPK inhibitors.
Conclusion
Both OTS514 and OTS964 are potent inhibitors of TOPK with demonstrated anti-cancer activity in lung cancer models. OTS514 laid the groundwork by establishing the therapeutic potential of targeting TOPK. However, OTS964 represents a significant advancement, exhibiting superior in vivo efficacy and a more favorable safety profile. The ability of OTS964 to induce complete tumor regression in lung cancer xenografts, coupled with its oral bioavailability, makes it a highly promising candidate for clinical development. Future research should focus on further elucidating the resistance mechanisms to TOPK inhibitors and exploring combination therapies to enhance their anti-tumor effects.
References
- 1. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 2. TOPK: A noteworthy target for lung cancer treatment [accscience.com]
- 3. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 4. axonmedchem.com [axonmedchem.com]
- 5. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TOPK (T‐LAK cell‐originated protein kinase) inhibitor exhibits growth suppressive effect on small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TOPK (T-LAK cell-originated protein kinase) inhibitor exhibits growth suppressive effect on small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
A Comparative Guide to TOPK Inhibitors: OTS514 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of OTS514, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), with other known TOPK inhibitors. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and selection of these compounds for research and drug development purposes.
Introduction to TOPK: A Promising Oncogenic Target
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that plays a critical role in various cellular processes, including cell cycle regulation, proliferation, apoptosis, and inflammation.[1] TOPK is overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis, making it an attractive target for cancer therapy.[2][3] TOPK inhibitors are being investigated for their potential to selectively target cancer cells while minimizing damage to normal tissues, where TOPK expression is limited.[3][4]
Quantitative Comparison of TOPK Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the in vitro potency of OTS514 and other selected TOPK inhibitors across various cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell line used and the assay performed.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | IC50 (nM) | Assay Type |
| OTS514 | 2.6 | Cell-free |
| OTS964 | 28 | Cell-free |
| SKLB-C05 | 0.5 | Cell-free |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| OTS514 | A549 | Non-small cell lung cancer | 0.4 - 42.6 |
| HCT116 | Colorectal cancer | ~10 | |
| K-562 | Chronic myeloid leukemia | ~5 | |
| OTS964 | LU-99 | Lung cancer | 7.6 |
| A549 | Non-small cell lung cancer | 31 | |
| HCT-116 | Colon Cancer | 33 | |
| HI-TOPK-032 | HCT-116 | Colon cancer | ~2000-5000 |
| SKLB-C05 | HCT116 | Colorectal Cancer | Not explicitly stated, but effective at sub-micromolar concentrations |
TOPK Signaling Pathway and Inhibition
TOPK is a key node in several signaling pathways that are crucial for cancer cell proliferation and survival. Its inhibition disrupts these pathways, leading to cell cycle arrest and apoptosis.
Caption: TOPK signaling pathway and points of inhibition.
Experimental Workflow for Evaluating TOPK Inhibitors
The following diagram illustrates a typical experimental workflow for assessing the efficacy of TOPK inhibitors in vitro.
Caption: Workflow for in vitro evaluation of TOPK inhibitors.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment: Treat the cells with various concentrations of the TOPK inhibitor (e.g., OTS514) for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells with the TOPK inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TOPK, phosphorylated downstream targets (e.g., p-p38), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with the TOPK inhibitor for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells to quantify the extent of apoptosis induced by the inhibitor.
In Vivo Efficacy
In preclinical xenograft models, both OTS514 and the related compound OTS964 have demonstrated significant anti-tumor activity. For instance, in an aggressive mouse xenograft model of multiple myeloma, oral administration of OTS964 led to a 48%-81% reduction in tumor size compared to the control group.[5]
Conclusion
OTS514 is a highly potent TOPK inhibitor with low nanomolar IC50 values against TOPK kinase activity and the proliferation of various cancer cell lines.[6] It effectively induces cell cycle arrest and apoptosis in cancer cells.[5] While other potent TOPK inhibitors such as OTS964 and SKLB-C05 exist, OTS514 remains a well-characterized and widely used tool for studying TOPK biology and as a potential therapeutic agent. The choice of inhibitor for a specific research application will depend on factors such as the cancer type being studied, the desired potency, and the experimental model. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies.
References
- 1. ijbs.com [ijbs.com]
- 2. benchchem.com [benchchem.com]
- 3. What are TOPK inhibitors and how do they work? [synapse.patsnap.com]
- 4. A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches [ps.tbzmed.ac.ir]
- 5. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to OTS514 and Lenalidomide Combination Therapy in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of the novel combination therapy of OTS514 and lenalidomide (B1683929) for the treatment of multiple myeloma. The efficacy of this combination is evaluated against established lenalidomide-based therapeutic alternatives, supported by available experimental data.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. While significant therapeutic advancements have been made, drug resistance and disease relapse remain major clinical challenges. Combination therapies targeting distinct and synergistic pathways are a cornerstone of modern MM treatment. This guide focuses on the preclinical rationale and evidence for the combination of OTS514, a potent T-LAK cell-originated protein kinase (TOPK) inhibitor, with lenalidomide, an immunomodulatory agent.
Mechanisms of Action
A synergistic anti-myeloma effect is observed with the combination of OTS514 and lenalidomide due to their distinct and complementary mechanisms of action.
OTS514: As a TOPK inhibitor, OTS514 disrupts multiple pro-survival signaling pathways in myeloma cells.[1][2] TOPK is a mitotic kinase overexpressed in various cancers, including multiple myeloma, and is associated with tumor cell proliferation and poor patient prognosis.[1][2] Inhibition of TOPK by OTS514 leads to:
-
Cell Cycle Arrest and Apoptosis: OTS514 induces cell cycle arrest and programmed cell death in human myeloma cell lines (HMCLs) at nanomolar concentrations.[1][2]
-
Disruption of Key Signaling Pathways: It interferes with the AKT, p38 MAPK, and NF-κB signaling pathways, all of which are crucial for myeloma cell survival and proliferation.[1]
-
Induction of Tumor Suppressors: Treatment with OTS514 leads to the elevation of FOXO3 and its transcriptional targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B).[1]
Lenalidomide: Lenalidomide is an immunomodulatory drug (IMiD) with a multi-faceted anti-myeloma activity.[3][4][5][6] Its primary mechanism involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex.[3] This leads to the targeted degradation of two key B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[3] The downstream effects include:
-
Direct Anti-Tumor Effects: Degradation of IKZF1 and IKZF3 results in the downregulation of IRF4, a critical survival factor for myeloma cells, ultimately leading to apoptosis.[3][6]
-
Immunomodulation: Lenalidomide enhances the activity of T cells and Natural Killer (NK) cells, bolstering the host's anti-tumor immune response.[5][6] It can also increase the production of interleukin-2 (B1167480) (IL-2).[3]
-
Microenvironment Disruption: It can inhibit angiogenesis and modulate the production of cytokines within the bone marrow microenvironment.[4][5]
The combination of OTS514 and lenalidomide has been shown to produce synergistic effects in preclinical models of multiple myeloma.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling Pathways of OTS514 and Lenalidomide in Myeloma.
Caption: Preclinical Evaluation Workflow.
Performance Comparison: OTS514 + Lenalidomide vs. Standard Lenalidomide Combinations
The following tables summarize the available preclinical and clinical data for the OTS514 and lenalidomide combination and compare it with established lenalidomide-based regimens.
Table 1: Preclinical Efficacy of OTS514 and Lenalidomide Combination in Multiple Myeloma
| Cell Line | Treatment | Concentration | Outcome | Reference |
| HMCLs | OTS514 | 11-29 nM (IC50) | Potent induction of apoptosis and cell cycle arrest | [1] |
| HMCLs | OTS514 + Lenalidomide | Not Specified | Synergistic anti-myeloma effects observed | [1] |
Note: Specific IC50 values for the combination therapy are not publicly available at this time. The synergistic effect was reported, indicating that the combination is more effective than either drug alone.
Table 2: In Vivo Efficacy of OTS964 (oral derivative of OTS514) in a Myeloma Xenograft Model
| Animal Model | Treatment (Oral) | Dosage | Tumor Growth Inhibition | Reference |
| NSG Mice with H929 xenografts | OTS964 | 100 mg/kg (5 days/week) | 48% - 81% reduction in tumor size compared to control | [1] |
Note: Data for the in vivo combination of OTS964 and lenalidomide is not yet published.
Table 3: Comparison with Standard Lenalidomide-Based Combination Therapies (Clinical Data)
| Combination Therapy | Patient Population | Overall Response Rate (ORR) | Reference |
| Lenalidomide + Dexamethasone | Newly Diagnosed MM (NDMM) | 91% | [7] |
| Lenalidomide + Bortezomib + Dexamethasone | Relapsed/Refractory MM | 61% (≥ Minimal Response) | |
| Lenalidomide + Carfilzomib + Dexamethasone | Newly Diagnosed MM | 100% (≥ Partial Response) | |
| Lenalidomide + Daratumumab + Dexamethasone | Relapsed/Refractory MM | 92.9% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate human myeloma cell lines (e.g., H929, MM.1S) in 96-well plates at a density of 1-2 x 10^4 cells/well and incubate overnight.
-
Drug Treatment: Treat cells with serial dilutions of OTS514, lenalidomide, or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat myeloma cells with OTS514, lenalidomide, or the combination for 48 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 human myeloma cells (e.g., H929) into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize mice into treatment groups and administer OTS964 (orally), lenalidomide (intraperitoneally or orally), or the combination, along with a vehicle control group.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth rates and overall survival between the different treatment groups.
Conclusion
The preclinical data strongly suggest that the combination of the TOPK inhibitor OTS514 and the immunomodulatory drug lenalidomide offers a promising therapeutic strategy for multiple myeloma. The synergistic anti-myeloma effects observed in vitro provide a solid rationale for further investigation. While direct comparative quantitative data for the OTS514/lenalidomide combination is still emerging, the potent, multi-pronged mechanism of action of this novel pairing positions it as a potentially effective alternative or complementary regimen to existing lenalidomide-based therapies. Further in vivo studies and eventual clinical trials are warranted to fully elucidate the therapeutic potential of this combination in the treatment of multiple myeloma.
References
- 1. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SUMOylation inhibition enhances multiple myeloma sensitivity to lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Lenalidomide/Bortezomib Treatment Synergistically Induces Calpain-Dependent Ikaros Cleavage and Apoptosis in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of OTS514 on TOPK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the T-LAK cell-originated protein kinase (TOPK) inhibitor, OTS514, with other alternative inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows to aid in the comprehensive evaluation of OTS514's on-target effects.
Introduction to TOPK and its Inhibition
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1][2] Its overexpression is observed in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[3][4] A number of small molecule inhibitors have been developed to target TOPK, with OTS514 being a highly potent and well-characterized example.[4][5]
Quantitative Comparison of TOPK Inhibitors
The potency of various TOPK inhibitors can be compared using their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available IC50 data for OTS514 and other notable TOPK inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Target | IC50 (Cell-Free Assay) | Cancer Type | IC50 (Cell-Based Assay) | Reference(s) |
| OTS514 | TOPK | 2.6 nM | Kidney Cancer | 19.9 - 44.1 nM | [4][5][6] |
| Ovarian Cancer | 3.0 - 46 nM | [4][6] | |||
| Non-small cell lung cancer | 0.4 - 42.6 nM | [4][7] | |||
| OTS964 | TOPK, CDK11 | 28 nM | Lung Cancer | ~20 - 28 nM | [7][8][9] |
| HI-TOPK-032 | TOPK | Not widely available | Colon Cancer | ~5000 nM | [7][9] |
| Pbk-IN-9 | TOPK | Data not readily available | - | Data not readily available | [7] |
| SKLB-C05 | TOPK | 0.5 nM | Colorectal Cancer | Not specified | [10] |
On-Target Effects of OTS514
OTS514 demonstrates potent on-target effects by directly inhibiting the kinase activity of TOPK. This inhibition leads to a cascade of downstream cellular events, ultimately resulting in anti-tumor activity.
-
Induction of Cell Cycle Arrest and Apoptosis: OTS514 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines at nanomolar concentrations.[5][6][11]
-
Modulation of Downstream Signaling Pathways: Inhibition of TOPK by OTS514 disrupts multiple pro-survival signaling pathways.[11][12] This includes the downregulation of pathways involving FOXM1, AKT, p38 MAPK, and NF-κB.[11][13]
-
Cytokinesis Defects: Similar to the effects of TOPK knockdown, OTS514 can cause defects in cytokinesis, the final stage of cell division, leading to apoptosis in cancer cells.[14]
Experimental Protocols for Validating On-Target Effects
To rigorously validate the on-target effects of OTS514 on TOPK, several key experiments are typically performed.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of TOPK in a cell-free system.
Principle: The assay quantifies the amount of ADP produced from a kinase reaction where TOPK phosphorylates a substrate. A luminescent signal is generated that is proportional to the amount of ADP, and thus, the kinase activity.[15][16]
Protocol:
-
Reaction Setup: In a 384-well plate, combine the TOPK enzyme, a suitable substrate (e.g., a generic kinase substrate or a specific TOPK substrate), and ATP.
-
Inhibitor Addition: Add varying concentrations of OTS514 or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to allow the kinase reaction to proceed.[16]
-
ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.[16][17]
-
Signal Generation: Add a kinase detection reagent to convert the ADP to ATP, which is then used by a luciferase to generate a luminescent signal.[16][17]
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of TOPK Signaling
This technique is used to assess the phosphorylation status of TOPK and its downstream targets in cellular models.
Principle: Western blotting allows for the detection of specific proteins from a complex mixture. By using antibodies that specifically recognize the phosphorylated forms of proteins, one can determine the effect of an inhibitor on signaling pathways.[18][19]
Protocol:
-
Cell Treatment: Culture cancer cells to 70-80% confluency and treat them with various concentrations of OTS514 or a vehicle control for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[21]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[18][22]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated TOPK (if available), total TOPK, phosphorylated downstream targets (e.g., p-p38, p-AKT), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[21]
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein within intact cells.
Principle: The binding of a ligand (e.g., OTS514) to its target protein (TOPK) can increase the protein's thermal stability. This stabilization can be detected by heating the cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.[23][24][25]
Protocol:
-
Cell Treatment: Treat intact cells with OTS514 or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures in a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[24]
-
Protein Detection: Analyze the soluble fractions by Western blotting using an antibody specific for TOPK.
-
Data Analysis: Quantify the band intensities for TOPK at each temperature. A shift in the melting curve to a higher temperature in the presence of OTS514 indicates target engagement.[23]
Visualizing On-Target Effects and Workflows
Graphical representations of signaling pathways and experimental workflows can facilitate a deeper understanding of the mechanisms of action and the methods used for validation.
References
- 1. ijbs.com [ijbs.com]
- 2. The Roles of TOPK in Tumorigenesis and Development: Structure, Mechanisms, Pathways, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 13. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TOPK Kinase Enzyme System Application Note [promega.sg]
- 16. promega.com [promega.com]
- 17. promega.de [promega.de]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. benchchem.com [benchchem.com]
- 24. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 25. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
OTS514 in Combination with Standard Chemotherapy: A Comparative Guide to Synergistic Effects
For Immediate Release
In the rapidly evolving landscape of oncology, the strategic combination of targeted therapies with standard chemotherapy regimens is a cornerstone of developing more effective and durable treatment strategies. This guide provides a comprehensive comparison of the preclinical synergistic effects of OTS514, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), with various standard chemotherapy agents across different cancer types. Through a detailed analysis of available experimental data, this report aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of OTS514 in combination therapies.
Executive Summary
OTS514 has demonstrated significant promise in preclinical studies, not only as a monotherapy but also in combination with standard chemotherapeutic agents. The primary mechanism of OTS514 involves the inhibition of TOPK, a kinase implicated in cytokinesis, apoptosis, and multiple pro-survival signaling pathways. The synergistic potential of OTS514 has been most notably documented in combination with lenalidomide (B1683929) in multiple myeloma. However, evidence of its synergistic activity with other conventional chemotherapies in a broader range of cancers is an area of active investigation. This guide collates the available quantitative data on these synergistic interactions, details the experimental methodologies employed, and visualizes the key cellular pathways and experimental workflows.
Quantitative Analysis of Synergistic Effects
The synergy between OTS514 and standard chemotherapy is quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cancer Type | Chemotherapy Agent | Cell Line(s) | Combination Index (CI) | Outcome | Reference |
| Multiple Myeloma | Lenalidomide | H929, U266, MM1.S | < 1 (Synergistic) | Enhanced apoptosis and disruption of pro-survival signaling.[1][2] | [1][2] |
| Multiple Myeloma | Carfilzomib | HMCLs | No Synergy Reported | The combination did not exhibit synergistic effects.[2] | [2] |
| Multiple Myeloma | KPT-330 | HMCLs | No Synergy Reported | The combination did not exhibit synergistic effects.[2] | [2] |
Note: Data on the synergistic effects of OTS514 with doxorubicin, paclitaxel, and etoposide (B1684455) are not yet available in the public domain. Further preclinical studies are required to elucidate these potential combinations.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment of synergistic interactions. The following protocols are based on established practices for evaluating drug combinations in preclinical settings.
In Vitro Synergy Assessment using the Chou-Talalay Method
This protocol outlines the steps to determine the synergistic, additive, or antagonistic effects of OTS514 in combination with a standard chemotherapy agent on cancer cell proliferation.
1. Materials:
- Cancer cell line of interest
- OTS514 (lyophilized powder)
- Standard chemotherapy agent (e.g., Doxorubicin, Paclitaxel, Etoposide)
- Cell culture medium and supplements
- 96-well plates
- Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader
- CompuSyn software or equivalent for CI calculation
2. Procedure:
- Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Drug Preparation: Prepare stock solutions of OTS514 and the chemotherapy agent in a suitable solvent (e.g., DMSO).
- Single-Agent Titration: Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually by treating cells with a range of concentrations for 72 hours.
- Combination Treatment: Treat cells with a matrix of concentrations of OTS514 and the chemotherapy agent, both alone and in combination, at a constant ratio (e.g., based on their IC50 ratio).
- Cell Viability Assay: After 72 hours of incubation, assess cell viability using a suitable assay according to the manufacturer's instructions.
- Data Analysis: Calculate the fraction of cells affected (Fa) for each treatment. Input the Fa values into CompuSyn software to generate Combination Index (CI) values.
In Vivo Xenograft Studies
This protocol describes the evaluation of the in vivo efficacy of OTS514 in combination with chemotherapy in a mouse xenograft model.
1. Animal Model:
- Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously injected with a suspension of human cancer cells.
2. Treatment Regimen:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into four groups:
- Vehicle control
- OTS514 alone
- Chemotherapy agent alone
- OTS514 and chemotherapy agent in combination
- Administer treatments according to a predetermined schedule and route (e.g., oral gavage for OTS514, intraperitoneal injection for chemotherapy).
3. Efficacy Assessment:
- Monitor tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
4. Data Analysis:
- Compare the tumor growth inhibition between the combination therapy group and the single-agent and control groups.
Visualizing Mechanisms and Workflows
To better understand the complex interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
References
OTS514: A TOPK Inhibitor Demonstrating Efficacy Independent of p53 Status
A comprehensive analysis of preclinical data reveals that the potent TOPK (T-LAK cell-originated protein kinase) inhibitor, OTS514, exhibits significant anticancer activity in both p53-mutant and p53-wildtype cancer cells. This finding suggests a promising therapeutic avenue for a broad range of tumors, including those with mutations in the TP53 gene, which are often associated with resistance to conventional therapies.
The tumor suppressor protein p53 plays a critical role in regulating cell cycle progression and apoptosis in response to cellular stress. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to therapeutic resistance and poor prognosis. Therefore, the development of anticancer agents that are effective regardless of p53 status is a key objective in oncology research. Preclinical evidence strongly indicates that OTS514, a small molecule inhibitor of the mitotic kinase TOPK, is one such agent.
Comparative Efficacy of OTS514 in p53-Mutant vs. p53-Wildtype Cells
Studies across various cancer types, particularly in multiple myeloma, have consistently shown that the cytotoxic effects of OTS514 are not dependent on the p53 status of the cancer cells.[1][2] This indicates that OTS514 can effectively induce cell cycle arrest and apoptosis in cancer cells harboring either functional (wildtype) or non-functional (mutant or null) p53.
To illustrate this, the following table summarizes the 50% inhibitory concentration (IC50) values of OTS514 in a panel of multiple myeloma cell lines with varying p53 statuses.
| Cell Line | Cancer Type | p53 Status | OTS514 IC50 (nM) |
| H929 | Multiple Myeloma | Wild-Type | Data not found |
| MM1.S | Multiple Myeloma | Wild-Type | Data not found |
| U266 | Multiple Myeloma | Deletion/Mutant | Data not found |
| 8226 | Multiple Myeloma | Mutant | Data not found |
| KMS11 | Multiple Myeloma | Null | Data not found |
Note: While the independence of OTS514 on p53 status is qualitatively established, specific IC50 values for a direct side-by-side comparison in a comprehensive panel of p53-wildtype and p53-mutant cell lines were not available in the searched literature. The table structure is provided as a template for when such data becomes available.
Mechanism of Action: A p53-Independent Pathway
The ability of OTS514 to bypass the p53 pathway is rooted in its mechanism of action. OTS514 targets TOPK, a serine/threonine kinase that is overexpressed in numerous cancers and is correlated with poor prognosis. TOPK plays a crucial role in mitosis and cell survival signaling.
By inhibiting TOPK, OTS514 disrupts several downstream signaling pathways essential for cancer cell proliferation and survival. A key event following TOPK inhibition is the upregulation of the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B).[1][2] Crucially, this induction of p21 and p27 occurs independently of p53, providing a direct mechanism for cell cycle arrest in both G1 and G2/M phases, regardless of p53 functionality.
Furthermore, inhibition of TOPK by OTS514 has been shown to disrupt the activity of other critical pro-survival pathways, including the FOXM1, AKT, p38 MAPK, and NF-κB signaling cascades.[1][2] This multi-pronged attack on cancer cell signaling contributes to the potent and broad-spectrum efficacy of OTS514.
Caption: OTS514 inhibits TOPK, leading to p53-independent p21/p27 activation and subsequent cell cycle arrest and apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of OTS514.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of OTS514 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of OTS514 that inhibits cell growth by 50%.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with OTS514 at a concentration known to induce cell death (e.g., at or above the IC50) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Conclusion
The TOPK inhibitor OTS514 demonstrates potent anticancer activity that is independent of the p53 status of cancer cells. Its mechanism of action, which involves the p53-independent upregulation of p21 and p27 and the disruption of multiple pro-survival signaling pathways, makes it a promising therapeutic candidate for a wide variety of cancers, including those that are refractory to conventional therapies due to TP53 mutations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of OTS514 in this context.
References
OTS514: A Potent TOPK Inhibitor with a Focused Kinase Selectivity Profile
For Immediate Release
[City, State] – [Date] – OTS514, a small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), demonstrates high potency for its primary target with a focused off-target profile, according to a comprehensive analysis of available data. This guide provides an in-depth comparison of OTS514's cross-reactivity against other kinases, supported by experimental methodologies, for researchers and drug development professionals.
OTS514 is a potent inhibitor of TOPK with a reported IC50 of 2.6 nM in cell-free assays.[1][2][3][4] TOPK, a member of the MAPKK family, is overexpressed in a variety of human cancers and is associated with poor prognosis, making it an attractive target for cancer therapy.[5][6][7] OTS514 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines and demonstrates anti-tumor activity in preclinical models.[5][7][8]
Kinase Cross-Reactivity Profile
To provide a comparative context, the following table summarizes the inhibitory activity of OTS514 against its primary target, TOPK. Further studies are required to generate a comprehensive selectivity profile against a broad panel of kinases.
| Kinase Target | IC50 (nM) | Alternative Inhibitors | Alternative Inhibitor IC50 (nM) |
| TOPK | 2.6 | OTS964 | 28 |
| HI-TOPK-032 | Potent and specific (exact IC50 not specified) |
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through in vitro kinase assays. Below are detailed methodologies for two common assay types that can be employed to assess the selectivity of OTS514.
Radiometric Kinase Assay
This method is considered a gold standard for measuring kinase activity. It directly quantifies the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrates
-
OTS514 (or other test compounds) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of OTS514 in DMSO.
-
In a microplate, combine the kinase reaction buffer, the specific kinase, and its substrate.
-
Add the diluted OTS514 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the phosphocellulose paper.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each OTS514 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is a non-radioactive, high-throughput alternative.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrates
-
OTS514 (or other test compounds) dissolved in DMSO
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
Procedure:
-
Prepare serial dilutions of OTS514 in DMSO.
-
In a white, opaque multi-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted OTS514 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specified time.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each OTS514 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TOPK signaling pathway and a typical workflow for assessing kinase inhibitor cross-reactivity.
Caption: TOPK Signaling Pathway
Caption: Kinase Cross-Reactivity Workflow
Conclusion
OTS514 is a highly potent inhibitor of TOPK, a promising target in oncology. While its detailed cross-reactivity profile against a broad kinase panel is not yet fully elucidated in public literature, the available information suggests a focused activity. The experimental protocols provided herein offer a robust framework for researchers to independently assess the selectivity of OTS514 and other kinase inhibitors. A comprehensive understanding of the kinase selectivity of OTS514 will be crucial for its continued development and potential clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. domainex.co.uk [domainex.co.uk]
- 4. Multi-tiered approach to detect autoimmune cross-reactivity of therapeutic T cell receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of TOPK Inhibitors: OTS514 vs. OTS964
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical in vivo efficacy of two closely related TOPK (T-LAK cell-originated protein kinase) inhibitors, OTS514 and OTS964. Both compounds have demonstrated significant anti-tumor activity in various cancer models, making them promising candidates for further therapeutic development. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying biological pathways to aid in the informed selection and application of these inhibitors in oncology research.
Executive Summary
OTS514 and its dimethylated derivative, OTS964, are potent inhibitors of TOPK, a kinase frequently overexpressed in a multitude of human cancers and correlated with poor prognosis.[1][2][3] Preclinical studies have established their ability to induce cancer cell death through the inhibition of cytokinesis, leading to apoptosis.[2][4] While both compounds show promise, they have been evaluated in different preclinical settings, and OTS964 has been noted for its oral bioavailability.[5][6] Notably, both inhibitors have been associated with hematopoietic toxicity, a side effect that can be mitigated by liposomal formulations of OTS964.[3] Furthermore, OTS964 has been identified as a potent inhibitor of cyclin-dependent kinase 11 (CDK11), adding another layer to its mechanism of action. This guide aims to consolidate the available in vivo data to facilitate a clearer understanding of their comparative efficacy and potential applications.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of OTS514 and OTS964 across various cancer xenograft models as reported in preclinical studies.
Table 1: In Vivo Efficacy of OTS514
| Cancer Model | Animal Model | Cell Line | Dosage and Administration | Key Efficacy Results | Reference |
| Ovarian Cancer (Peritoneal Dissemination) | Mice | ES-2 | 25 mg/kg and 50 mg/kg, oral administration | Significantly elongated overall survival compared to vehicle control. | |
| Oral Squamous Cell Carcinoma | Immunodeficient mice | HSC-2 | Not specified | Suppressed tumor growth. | [7] |
Table 2: In Vivo Efficacy of OTS964
| Cancer Model | Animal Model | Cell Line | Dosage and Administration | Key Efficacy Results | Reference |
| Multiple Myeloma | NSG mice | H929 | 100 mg/kg, oral, 5 days/week | Reduced tumor size by 48%-81% compared to control. | [5][6] |
| Lung Cancer | Mice | LU-99 | 100 mg/kg, oral, daily for 2 weeks | Complete tumor regression in all six mice. | [3] |
| Lung Cancer | Mice | LU-99 | Intravenous | Complete regression of transplanted tumors. | [2][3] |
| Glioblastoma | NSG mice | U87 | Not specified (used for PET imaging study) | Showed tumor uptake, which was blocked by co-injection with OTS514. | [8][9] |
Signaling Pathways and Mechanism of Action
Both OTS514 and OTS964 primarily exert their anti-tumor effects by inhibiting TOPK, which plays a crucial role in mitosis. Inhibition of TOPK leads to defects in cytokinesis, ultimately resulting in apoptosis of cancer cells.[2][4] The downstream signaling pathways affected by TOPK inhibition include the suppression of FOXM1, and disruption of the AKT, p38 MAPK, and NF-κB signaling pathways.[5][6] Additionally, OTS514 has been shown to induce apoptosis through the p53 signaling pathway.[7] An important distinction is that OTS964 is also a potent inhibitor of CDK11, which is involved in transcription and pre-mRNA splicing.[1]
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of preclinical findings. Below are generalized methodologies for in vivo xenograft studies based on the reviewed literature.
1. Animal Models and Husbandry:
-
Species: Immunodeficient mice (e.g., NSG or nude mice) are commonly used to prevent graft rejection.[5][6][7]
-
Housing: Animals are housed in a pathogen-free environment with controlled light-dark cycles, temperature, and humidity, with ad libitum access to food and water.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[9]
2. Cell Lines and Tumor Implantation:
-
Cell Culture: Human cancer cell lines (e.g., H929, LU-99, ES-2, HSC-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3][5][6][7]
-
Implantation: A specific number of cells (e.g., 1 x 10^6 to 2 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or intraperitoneally into the mice.[6]
3. Drug Formulation and Administration:
-
OTS514/OTS964 Formulation: The compounds are typically formulated in a vehicle suitable for the route of administration (e.g., oral gavage, intravenous injection). For intravenous administration, OTS964 has been encapsulated in liposomes to reduce toxicity.[3]
-
Dosing and Schedule: Dosing regimens vary depending on the study but have included daily oral administration or intermittent intravenous injections.[3][5][6]
4. Efficacy Evaluation:
-
Tumor Measurement: For subcutaneous tumors, tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Survival Analysis: For models of disseminated disease or when assessing long-term efficacy, overall survival is monitored and analyzed using Kaplan-Meier curves.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. Hematological parameters (e.g., white and red blood cell counts) may also be assessed.[3]
5. Experimental Workflow:
Conclusion
Both OTS514 and OTS964 are highly potent TOPK inhibitors with demonstrated in vivo anti-cancer efficacy. OTS964, as a derivative of OTS514, offers the advantage of oral administration and has shown remarkable efficacy, including complete tumor regression in some models.[3] However, the potential for hematopoietic toxicity with both agents necessitates careful consideration of the therapeutic window and formulation strategies, such as the use of liposomes for OTS964.[3] The dual-inhibitor activity of OTS964 against both TOPK and CDK11 may offer a broader spectrum of anti-cancer activity but also warrants further investigation into its specific contributions to efficacy and toxicity.[1] For researchers, the choice between OTS514 and OTS964 may depend on the specific cancer model, the desired route of administration, and the signaling pathways of interest. This guide provides a foundational comparison based on currently available preclinical data to support further research and development of these promising anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 3. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 4. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 5. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. [18F]FE-OTS964: a Small Molecule Targeting TOPK for In Vivo PET Imaging in a Glioblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [18F]FE-OTS964: a Small Molecule Targeting TOPK for In Vivo PET Imaging in a Glioblastoma Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating OTS514-Induced Apoptosis: A Comparative Guide to Caspase Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the TOPK Inhibitor OTS514 and its Alternatives in Inducing Caspase-Mediated Apoptosis.
The novel anti-cancer agent OTS514, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), has demonstrated significant efficacy in preclinical studies by inducing apoptosis in various cancer cell lines. A critical step in validating this mechanism of action is the quantification of caspase activity, the central executioners of programmed cell death. This guide provides a comparative analysis of OTS514-induced apoptosis, with a focus on caspase activation, and contrasts its performance with other known TOPK inhibitors.
Mechanism of Action: OTS514 and the Apoptotic Pathway
OTS514 exerts its pro-apoptotic effects by inhibiting the serine/threonine kinase TOPK (also known as PBK).[1] TOPK is overexpressed in a multitude of cancers and plays a crucial role in cell cycle progression and proliferation.[1] Inhibition of TOPK by OTS514 disrupts downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to cell cycle arrest and the induction of apoptosis.[1] This apoptotic response is mediated through the activation of the caspase cascade.
Caption: OTS514 inhibits TOPK, disrupting downstream signaling and inducing apoptosis through caspase activation.
Comparative Analysis of TOPK Inhibitors
Several small molecule inhibitors targeting TOPK have been developed. This section compares OTS514 with its notable alternatives, OTS964 and HI-TOPK-032 (often referred to as Pbk-IN-9), focusing on their ability to induce apoptosis. While direct head-to-head studies quantifying caspase activity are limited, the available data on cell viability provides a valuable benchmark for their relative potency.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (Cell Viability) | Reference(s) |
| OTS514 | Non-small cell lung cancer | A549 | 0.4 - 42.6 nM | [2] |
| Colorectal cancer | HCT116 | ~10 nM | [2] | |
| Oral Squamous Cell Carcinoma | HSC-2, HSC-3, SAS, OSC-19 | Not specified | [3] | |
| OTS964 | Lung cancer | LU-99 | ~28 nM | [2] |
| Non-small cell lung cancer | A549 | ~20 nM | [2] | |
| HI-TOPK-032 (Pbk-IN-9) | Colon cancer | HCT-116 | ~5000 nM | [2] |
| Glioma | GSC | Not specified | [4] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions and should be considered as a relative measure of potency.
Experimental Protocols
Accurate validation of OTS514-induced apoptosis relies on robust and well-defined experimental protocols. The following are standard methodologies for assessing caspase activity and related apoptotic markers.
Caspase-Glo® 3/7 Assay
This luminescent assay is a widely used method for quantifying the activity of the executioner caspases-3 and -7.
Caption: Experimental workflow for the Caspase-Glo® 3/7 assay to measure caspase activity.
Protocol Summary:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of OTS514 or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add the Caspase-Glo® 3/7 Reagent to each well and mix gently.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3 and -7.
Western Blotting for Cleaved PARP and Caspase-3
Western blotting provides a semi-quantitative method to visualize the cleavage of key apoptotic proteins. The cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis.
Protocol Summary:
-
Protein Extraction: Following treatment with OTS514, lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved PARP and cleaved caspase-3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the cleaved proteins indicates the level of apoptosis.
Conclusion
The validation of apoptosis through the measurement of caspase activity is a fundamental step in the preclinical assessment of novel anti-cancer agents like OTS514. The available data strongly supports the pro-apoptotic mechanism of action of OTS514 and other TOPK inhibitors. While direct quantitative comparisons of caspase activation between these inhibitors are not extensively documented, the consistent induction of apoptosis across various cancer models underscores the therapeutic potential of targeting the TOPK pathway. For researchers in drug development, the presented protocols offer a robust framework for the validation and comparison of compounds designed to induce caspase-mediated cell death.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
A Head-to-Head Comparison of OTS514 and Other Mitotic Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, mitotic inhibitors remain a cornerstone of treatment regimens. These agents disrupt the process of cell division, or mitosis, a hallmark of rapidly proliferating cancer cells. While classical mitotic inhibitors have been in clinical use for decades, the development of novel, targeted agents continues to refine our approach to cancer therapy. This guide provides a detailed, data-driven comparison of OTS514, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), with established mitotic inhibitors, including taxanes and vinca (B1221190) alkaloids.
Executive Summary
OTS514 is a small molecule inhibitor that targets TOPK, a serine/threonine kinase overexpressed in a variety of human cancers and correlated with poor prognosis.[1] Unlike traditional mitotic inhibitors that directly target microtubules, OTS514 disrupts mitosis by inhibiting a key signaling protein, leading to cell cycle arrest and apoptosis.[2][3] This guide will delve into the mechanistic differences, comparative efficacy, and the underlying signaling pathways of OTS514 versus other mitotic inhibitors.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between OTS514 and other mitotic inhibitors lies in their molecular targets.
OTS514: Targeting the TOPK Signaling Hub
OTS514 exerts its anti-mitotic effect by potently inhibiting the kinase activity of TOPK (also known as PBK).[4] TOPK is a key regulator of mitosis, and its inhibition by OTS514 leads to a cascade of downstream effects, including the disruption of cytokinesis, cell cycle arrest, and ultimately, apoptosis.[1][2]
Classical Mitotic Inhibitors: Direct Microtubule Disruption
Traditional mitotic inhibitors, such as taxanes and vinca alkaloids, directly interfere with the dynamics of microtubules, the cellular structures essential for forming the mitotic spindle and segregating chromosomes during cell division.
-
Taxanes (e.g., Paclitaxel (B517696), Docetaxel): These agents act as microtubule stabilizers. They bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This leads to the formation of abnormal, non-functional mitotic spindles, causing cell cycle arrest in the M phase and subsequent cell death.
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): In contrast to taxanes, vinca alkaloids are microtubule destabilizers. They bind to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule formation prevents the assembly of a functional mitotic spindle, leading to mitotic arrest and apoptosis.[5]
Comparative Efficacy: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following tables summarize the in vitro cytotoxic activity of OTS514 and other mitotic inhibitors across various cancer cell lines.
Disclaimer: The following data is compiled from multiple sources. A direct head-to-head comparison in a single study under identical experimental conditions is not available in the public domain. Therefore, these values should be interpreted with caution as experimental conditions can significantly influence IC50 measurements.
Table 1: In Vitro Cytotoxicity of OTS514
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| VMRC-RCW | Kidney Cancer | 19.9 - 44.1 | [6] |
| Caki-1 | Kidney Cancer | 19.9 - 44.1 | [6] |
| Caki-2 | Kidney Cancer | 19.9 - 44.1 | [6] |
| 769-P | Kidney Cancer | 19.9 - 44.1 | [6] |
| 786-O | Kidney Cancer | 19.9 - 44.1 | [6] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | 3.0 - 46 | [6] |
| Small Cell Lung Cancer Cell Lines | Small Cell Lung Cancer | 0.4 - 42.6 | [7] |
| Human Myeloma Cell Lines | Multiple Myeloma | Nanomolar concentrations | [3] |
Table 2: In Vitro Cytotoxicity of Other Mitotic Inhibitors
| Inhibitor | Cell Line(s) | Cancer Type | IC50 (nM) | Reference |
| Paclitaxel | 8 Human Tumor Cell Lines | Various | 2.5 - 7.5 | [3] |
| Paclitaxel | 28 Human Lung Cancer Cell Lines | Lung Cancer | >32,000 (3h), 23,000 (24h), 380 (120h) | [8] |
| Docetaxel (B913) | 13 Human Tumor Cell Lines | Various | 0.13 - 3.3 ng/mL | [9] |
| Docetaxel | Gastric, Cervical, Pancreatic | Various | ~0.3 - 1.0 | [10] |
| Vincristine | L1210 | Mouse Leukemia | 4.4 | [11] |
| Vinblastine | L1210 | Mouse Leukemia | 4.0 | [11] |
Signaling Pathways and Experimental Workflows
TOPK Signaling Pathway
OTS514's mechanism of action is centered on the inhibition of the TOPK signaling pathway. TOPK is a mitogen-activated protein kinase kinase (MAPKK)-like kinase that plays a crucial role in cell cycle progression, particularly during mitosis. Its activation and downstream signaling are complex and involve multiple interconnected pathways.
References
- 1. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of docetaxel (Taxotere) used as a single agent and in combination with radiation in human gastric, cervical and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Therapeutic Window of OTS514: A Comparative Guide for Researchers
For drug development professionals and cancer researchers, identifying a therapeutic window where a drug is effective against cancer cells while minimizing harm to healthy tissues is a critical step. This guide provides a comprehensive assessment of the therapeutic window of OTS514, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), and compares its performance with other known TOPK inhibitors.
OTS514 has emerged as a promising anti-cancer agent due to its high potency against a variety of cancer cell lines. However, understanding its therapeutic index—the balance between its efficacy and toxicity—is paramount for its potential clinical translation. This guide synthesizes preclinical data on OTS514 and its alternatives, offering a clear comparison of their anti-cancer activity and associated toxicities.
Mechanism of Action: Targeting a Key Mitotic Kinase
OTS514 is a small molecule inhibitor that targets TOPK, a serine/threonine kinase that is overexpressed in numerous human cancers and is associated with poor prognosis. TOPK plays a crucial role in mitosis, particularly in cytokinesis, the final stage of cell division. By inhibiting TOPK, OTS514 disrupts this process, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) in cancer cells.
Downstream of TOPK, OTS514 has been shown to modulate several key signaling pathways involved in cancer progression. Its inhibitory action leads to the downregulation of E2F target genes, which are critical for cell cycle progression. Furthermore, OTS514 can induce apoptosis through the p53 signaling pathway and by inhibiting the activity of pro-survival pathways such as Akt and p38 MAPK, as well as the transcription factor FOXM1 and the NF-κB signaling pathway.
In Vitro Efficacy: Potent Anti-Proliferative Activity
OTS514 has demonstrated potent in vitro activity against a wide range of cancer cell lines, with half-maximal inhibitory concentrations (IC50) in the nanomolar range. This indicates that very low concentrations of the drug are sufficient to inhibit the growth of cancer cells in a laboratory setting.
| Cell Line Type | Cancer Type | IC50 Range (nM) |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 |
| Ovarian Cancer | - | 3.0 - 46 |
| Small Cell Lung Cancer | - | 0.4 - 42.6 |
| Multiple Myeloma | - | nanomolar concentrations |
Therapeutic Window Assessment: In Vivo Efficacy vs. Toxicity
In Vivo Efficacy of OTS964
In mouse xenograft models of human cancers, OTS964 has shown remarkable anti-tumor activity. Oral administration of OTS964 has led to significant tumor growth inhibition and, in some cases, complete tumor regression.
| Cancer Model | Dosing Schedule | Efficacy |
| Multiple Myeloma Xenograft | 100 mg/kg, oral, 5 days/week | 48% - 81% tumor size reduction |
| Lung Cancer Xenograft (LU-99) | 100 mg/kg, oral, daily for 2 weeks | Complete tumor regression in all mice |
In Vivo Toxicity of OTS514 and OTS964
The primary dose-limiting toxicity observed with both OTS514 and OTS964 in preclinical models is hematopoietic toxicity. This includes a reduction in red and white blood cells (anemia and leukopenia) and an increase in platelets (thrombocytosis). Importantly, this toxicity has been shown to be manageable. In studies with OTS964, the hematopoietic toxicity was transient, with blood cell counts recovering after treatment cessation. Furthermore, the use of a liposomal formulation of OTS964 has been shown to mitigate these side effects without compromising its anti-tumor efficacy.
Comparison with Alternative TOPK Inhibitors
Several other molecules targeting TOPK have been developed. A comparison of their preclinical data helps to contextualize the therapeutic potential of OTS514.
| Inhibitor | In Vitro Efficacy (IC50) | In Vivo Efficacy | In Vivo Toxicity |
| OTS514 | Potent (nM range) | Efficacy demonstrated, often with OTS964 as a surrogate | Hematopoietic toxicity |
| OTS964 | Potent (nM range) | Significant tumor growth inhibition and regression | Hematopoietic toxicity (manageable with formulation) |
| HI-TOPK-032 | Less potent than OTS514 (µM range in some cell lines) | Significant tumor growth inhibition in colon cancer xenografts | Well-tolerated in mice with no overt signs of toxicity |
| Pbk-IN-9 | Data not readily available | Data not readily available | Data not readily available |
| ADA-07 | Data not readily available | Data not readily available | Data not readily available |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are crucial.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the TOPK inhibitor for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.
In Vivo Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity.
-
Animal Model: Use healthy, age-matched mice (e.g., BALB/c or C57BL/6).
-
Dose Escalation: Administer single or multiple doses of the TOPK inhibitor at escalating dose levels to different groups of mice.
-
Toxicity Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the TOPK inhibitor in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the TOPK inhibitor at a predetermined dose (often at or below the MTD) and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers 2-3 times per week.
-
Toxicity Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Conclusion
OTS514 is a highly potent TOPK inhibitor with significant anti-cancer activity in preclinical models. Its primary toxicity is hematopoietic, which appears to be manageable through formulation strategies. When compared to other TOPK inhibitors with available data, OTS514 and its derivative OTS964 demonstrate superior potency. While HI-TOPK-032 may have a more favorable initial safety profile, its lower potency might necessitate higher doses to achieve similar efficacy. The lack of public data on other inhibitors like Pbk-IN-9 and ADA-07 makes direct comparisons challenging.
For researchers and drug developers, the data presented in this guide underscores the therapeutic potential of targeting TOPK. Further investigation into the therapeutic window of OTS514, including detailed MTD studies and the exploration of liposomal formulations to mitigate toxicity, is warranted to advance this promising compound towards clinical application.
OTS514 in Patient-Derived Xenograft Models: A Comparative Analysis
For researchers and drug development professionals, patient-derived xenograft (PDX) models offer a highly relevant preclinical platform to evaluate the efficacy of novel cancer therapeutics. This guide provides a comparative overview of the performance of OTS514, a potent TOPK (T-LAK cell-originated protein kinase) inhibitor, in PDX models against alternative therapies for relevant cancer types. While direct comparative studies are limited, this document synthesizes available data to facilitate an informed assessment.
OTS514 and its Derivative OTS964: Performance in Preclinical Models
OTS514 and its orally bioavailable derivative, OTS964, have demonstrated significant anti-tumor activity in various preclinical cancer models. Notably, while extensive data exists for cell line-derived xenografts, information on their performance in patient-derived xenograft (PDX) models is emerging.
A key study has investigated the efficacy of OTS964 in PDX samples from patients with high-risk B-cell acute lymphoblastic leukemia (B-ALL). The findings from this study, although not yet fully published in a peer-reviewed journal, indicate that OTS964 exhibits significant dose-dependent cytotoxicity in these clinically relevant models. Furthermore, when combined with the BCL-2 inhibitor navitoclax, OTS964 showed strong synergistic effects in the B-ALL PDX samples.
In cell line-derived xenograft models of multiple myeloma, oral administration of OTS964 led to a significant, dose-dependent reduction in tumor size, with tumor growth inhibition ranging from 48% to 81%.[1] In vitro studies have also shown a synergistic anti-myeloma effect when OTS514 is combined with lenalidomide (B1683929).[1]
Table 1: Summary of OTS964 Performance in Preclinical Models
| Cancer Type | Model Type | Compound | Dosage & Administration | Efficacy | Combination Therapy | Reference |
| High-Risk B-Cell Acute Lymphoblastic Leukemia | PDX | OTS964 | Not specified in abstract | Significant dose-dependent cytotoxicity | Strong synergism with Navitoclax | [2] |
| Multiple Myeloma | Xenograft | OTS964 | 100 mg/kg, oral, 5 days/week | 48%-81% tumor size reduction compared to control | Synergistic with Lenalidomide (in vitro) | [1] |
Comparative Performance with Alternative Therapies in PDX Models
To provide a comprehensive perspective, this section details the performance of established and investigational therapies in PDX models of multiple myeloma and colon cancer, indications where TOPK inhibitors have shown preclinical promise.
Multiple Myeloma: Bortezomib (B1684674) and Lenalidomide
Bortezomib and lenalidomide are cornerstones of multiple myeloma treatment. Their efficacy has also been evaluated in PDX models, providing a benchmark for novel agents like OTS514.
In a bortezomib-resistant multiple myeloma PDX model, treatment with the proteasome inhibitor did not significantly inhibit tumor growth, reflecting the clinical challenge of drug resistance.[3][4] However, in a separate study using a liposarcoma PDX model, bortezomib at a dose of 0.3 mg/kg demonstrated significant tumor growth inhibition.
Another study established multiple myeloma PDX models that recapitulated the drug sensitivities of the patients' original tumors. In a PDX model derived from a newly diagnosed patient, the combination of bortezomib, lenalidomide, and dexamethasone (B1670325) (VRd regimen) significantly inhibited tumor growth.[4]
Table 2: Performance of Alternative Therapies in Multiple Myeloma PDX Models
| Therapy | Cancer Type | Model Type | Dosage & Administration | Efficacy | Reference |
| Bortezomib | Multiple Myeloma | PDX | 0.5 mg/kg, intraperitoneal, twice a week | No significant tumor growth inhibition in a bortezomib-resistant model | [3][4] |
| Bortezomib | Liposarcoma | PDX | 0.3 mg/kg | Significant tumor growth inhibition | |
| VRd (Bortezomib, Lenalidomide, Dexamethasone) | Multiple Myeloma | PDX | Bortezomib: 0.5 mg/kg, Lenalidomide: 25 mg/kg, Dexamethasone: 1 mg/kg | Significant tumor growth inhibition in a newly diagnosed model | [3] |
Colon Cancer: Acetylshikonin (B600194) (a TOPK inhibitor)
Acetylshikonin, another TOPK inhibitor, has been evaluated in a colon cancer PDX model. This provides an indirect comparison for OTS514/OTS964. Treatment with acetylshikonin was shown to inhibit tumor growth in these models. Notably, this study highlighted that unlike OTS514 and OTS964, which are known to cause hematopoietic toxicity, acetylshikonin did not show the same adverse effects in the studied model.
Signaling Pathways and Experimental Workflows
OTS514/OTS964 Mechanism of Action
OTS514 and OTS964 exert their anti-cancer effects by inhibiting TOPK, a serine/threonine kinase overexpressed in many cancers and correlated with poor prognosis. Inhibition of TOPK leads to defects in cytokinesis, ultimately resulting in apoptosis of cancer cells. Downstream signaling pathways affected by TOPK inhibition include AKT, p38 MAPK, and NF-κB.[1]
Caption: Simplified signaling pathway of OTS514/OTS964 action.
General Experimental Workflow for PDX Models
The establishment and utilization of PDX models for drug efficacy testing follows a standardized workflow, ensuring the preservation of the original tumor's characteristics.
Caption: General workflow for establishing and utilizing PDX models.
Experimental Protocols
Establishment of a Multiple Myeloma Patient-Derived Xenograft (PDX) Model
-
Source: Mononuclear cells from bone marrow or pleural effusion of multiple myeloma patients.[3]
-
Mouse Strain: NOD-Prkdcscid IL2rgnull (NDG) mice.[3]
-
Implantation: Subcutaneous inoculation of mononuclear cells into NDG mice.[3]
-
Passaging: When tumors reach a diameter of 4-6 mm, they are harvested, processed into single-cell suspensions, and re-injected into new mice for expansion.[3]
-
Verification: The established PDX models are verified to retain the essential cellular and molecular features of the original patient's tumor.[3]
In Vivo Drug Efficacy Studies in Multiple Myeloma PDX Models
-
Tumor Establishment: Mice with established PDX tumors of 4-6 mm in diameter are randomized into treatment and control groups.[3]
-
Drug Administration (Bortezomib): Administered intraperitoneally at a dose of 0.5 mg/kg twice a week.[3][4]
-
Drug Administration (Lenalidomide): Administered orally at a dose of 25 mg/kg five times a week.[3]
-
Tumor Measurement: Tumor size is measured every 3 days, and tumor volume is calculated using the formula: (long axis) × (short axis)2/2.[3]
-
Efficacy Endpoint: Tumor growth inhibition (TGI) is calculated at the end of the treatment period.[4]
Conclusion
OTS514 and its derivative OTS964 are promising anti-cancer agents that have shown efficacy in preclinical models, including emerging data from patient-derived xenografts. While direct head-to-head comparative data in PDX models is still limited, the available information suggests that TOPK inhibitors have the potential to be effective in cancers like high-risk B-ALL and multiple myeloma.
For a definitive comparison, further studies are required to evaluate OTS514/OTS964 in a broader range of PDX models and directly compare its performance against standard-of-care and other investigational therapies under identical experimental conditions. The data presented in this guide serves as a valuable resource for researchers to understand the current landscape and to inform the design of future preclinical studies.
References
- 1. Frontiers | Lenalidomide and Programmed Death-1 Blockade Synergistically Enhances the Effects of Dendritic Cell Vaccination in a Model of Murine Myeloma [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
Safety Operating Guide
Proper Disposal of OTS514: A Guide for Laboratory Professionals
For immediate reference, all personnel handling OTS514 should consult the compound's specific Safety Data Sheet (SDS) and adhere to their institution's established protocols for hazardous waste management. This document provides a comprehensive guide to the proper disposal procedures for OTS514, a potent TOPK inhibitor used in cancer research. Due to its cytotoxic nature, strict adherence to these guidelines is crucial to ensure personnel safety and environmental protection.
Summary of Key Disposal Principles
Proper disposal of OTS514 and any contaminated materials involves a multi-step process that begins with proper handling and segregation of waste at the point of generation. All materials that have come into contact with OTS514 are to be treated as hazardous waste.
| Waste Category | Disposal Container |
| Unused or expired OTS514 | Labeled hazardous waste container |
| Contaminated Labware (e.g., vials, pipette tips) | Sharps container or designated hazardous waste container |
| Contaminated Personal Protective Equipment (PPE) | Designated hazardous waste container |
| Solutions containing OTS514 | Labeled hazardous waste container for chemical waste |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
At the Source: Immediately segregate all waste contaminated with OTS514 from non-hazardous laboratory waste. This includes unused product, empty vials, contaminated gloves, pipette tips, and any absorbent materials used for spills.
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for collecting OTS514 waste. The specific type of container (e.g., sharps container for needles and blades, a dedicated hazardous waste bin for other solids) should be in accordance with your institution's guidelines.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "OTS514," and any other information required by your institution's Environmental Health and Safety (EHS) department.
2. Handling of Unused or Expired OTS514:
-
Solid Waste: Unused or expired solid OTS514 should be disposed of in its original container or a securely sealed waste container. Do not attempt to dispose of it in regular trash or down the drain.
-
Solutions: Solutions containing OTS514 must be collected in a designated, sealed container for hazardous liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS.
3. Decontamination of Work Surfaces:
-
A routine surface decontamination should be performed after handling OTS514. A recommended procedure involves a three-step process using a detergent solution, followed by sterile water, and finally 70% isopropyl alcohol.[1]
4. Disposal of Contaminated Materials:
-
Sharps: All sharps, such as needles and syringes, that have been in contact with OTS514 must be disposed of in a designated sharps container.
-
PPE: Contaminated personal protective equipment, including gloves, lab coats, and safety glasses, should be placed in a designated hazardous waste container.
5. Final Disposal:
-
Arranging Pickup: Once waste containers are full, arrange for their collection by your institution's EHS or a licensed hazardous waste disposal contractor. Follow all institutional procedures for waste pickup requests.
Experimental Workflow for OTS514 Disposal
Caption: Workflow for the proper disposal of OTS514.
Signaling Pathway Inhibition by OTS514
OTS514 is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK).[2][3][4][5][6][7][8] TOPK is a serine-threonine kinase that is overexpressed in many cancers and plays a crucial role in cell cycle progression and tumorigenesis. By inhibiting TOPK, OTS514 can induce cell cycle arrest and apoptosis in cancer cells.[3][4][5][6]
Caption: Inhibition of the TOPK signaling pathway by OTS514.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. OTS514 | 1338540-63-8 | MOLNOVA [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Essential Safety and Operational Guide for Handling OTS514
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of OTS514, a potent T-LAK cell-originated protein kinase (TOPK) inhibitor. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. As an investigational compound with potential hazards, OTS514 should be handled with the utmost care by trained personnel in a designated laboratory setting.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary line of defense against accidental exposure to potent compounds like OTS514. The following table summarizes the required PPE for handling this substance.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an additional layer of protection. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling powder or solutions. | Protects against splashes and aerosolized particles entering the eyes or face. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound to prevent inhalation. |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area. |
Operational Plan: Safe Handling and Preparation of OTS514 Solutions
All procedures involving OTS514 should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation and contamination risks.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated workspace by lining it with absorbent, disposable bench paper. Have a clearly labeled hazardous waste container and a spill kit readily accessible.
-
Weighing: If working with the solid form of OTS514, accurately weigh the required amount inside the containment of a fume hood. Use a tared weigh boat to minimize the dispersion of the powder.
-
Reconstitution: When preparing solutions, slowly add the solvent to the solid compound to avoid splashing. OTS514 is soluble in DMSO and DMF.
-
Use: When using OTS514 in experiments, ensure all manipulations are conducted within the designated containment area. Use disposable plasticware whenever possible.
-
Decontamination: After use, decontaminate all non-disposable equipment (e.g., spatulas, glassware) with an appropriate cleaning agent. Wipe down the work surface of the fume hood or biosafety cabinet.
Caption: Figure 1. Operational workflow for the safe handling of OTS514.
Disposal Plan
Proper disposal of OTS514 and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling OTS514 must be treated as hazardous chemical waste.
| Waste Type | Description | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Unused/expired OTS514 powder, contaminated gloves, gowns, bench paper, weigh boats, pipette tips, vials. | Labeled, sealed, puncture-resistant hazardous waste container (e.g., yellow chemotherapy waste bin). | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused/expired stock solutions, contaminated solvents, and aqueous solutions. | Labeled, leak-proof hazardous liquid waste container. | Incineration by a certified hazardous waste management company. DO NOT pour down the drain. |
| Sharps Hazardous Waste | Needles and syringes used for in vivo administration of OTS514. | Puncture-proof, labeled sharps container designated for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of OTS514 based on available research.
Table 1: In Vitro Activity of OTS514
| Cell Line | Cancer Type | IC50 (nM) |
| Various | Multiple Cancer Types | 2.6 |
| SCLC cell lines | Small Cell Lung Cancer | 0.4 - 42.6 |
| Kidney cancer cell lines | Kidney Cancer | 19.9 - 44.1 |
| Ovarian cancer cell lines | Ovarian Cancer | 3.0 - 46 |
Table 2: In Vivo Efficacy of OTS514
| Xenograft Model | Administration Route & Dose | Outcome |
| A549 (Lung Cancer) | 1, 2.5, and 5 mg/kg | Dose-dependent inhibition of tumor growth. |
| ES-2 (Ovarian Cancer) | 25 and 50 mg/kg | Increased survival in a peritoneal dissemination model. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of OTS514 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
OTS514 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of OTS514 in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of OTS514 or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Protein Expression
This protocol is for detecting changes in protein expression in cells treated with OTS514.
Materials:
-
Cell lysates from control and OTS514-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against TOPK, p-AKT, p-p38, cleaved PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathway of OTS514 Action
OTS514 is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK). TOPK is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in promoting cell proliferation and survival. Inhibition of TOPK by OTS514 leads to the disruption of several downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Figure 2. Simplified signaling pathway of OTS514 action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
